2-(Piperazin-1-yl)isonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWGYGWOWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585484 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305381-05-9 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of 2-(Piperazin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The core of this molecule features a piperazine ring, a well-established "privileged scaffold" in drug discovery, attached to an isonicotinonitrile framework. This unique combination imparts desirable physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will detail its chemical identity, synthesis, role in drug design, analytical methodologies, and safety protocols, serving as a vital resource for professionals engaged in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Core Identification
-
Chemical Name: this compound
-
Synonyms: 2-(1-Piperazinyl)isonicotinonitrile, 2-(1-Piperazinyl)-4-pyridinecarbonitrile[1]
-
CAS Number: 305381-05-9[2]
-
Molecular Formula: C₁₀H₁₂N₄[2]
-
Molecular Weight: 188.23 g/mol [2]
Structural Representation
The molecule consists of a pyridine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a nitrile group.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative descriptors are critical for predicting a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Purity Specification | ≥95% | [3] |
| InChI Key | OHABWGYGWOWJML-UHFFFAOYSA-N | |
| SMILES | N#CC1=CC=NC(N2CCNCC2)=C1 | [4] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and widely used for creating C-N bonds on electron-deficient aromatic rings like pyridine.
Principle of Synthesis
The core principle involves the displacement of a suitable leaving group (typically a halogen) from the 2-position of the isonicotinonitrile ring by the secondary amine of piperazine. The electron-withdrawing effect of both the nitrile group and the ring nitrogen atom activates the 2-position, making it susceptible to nucleophilic attack.
Typical Experimental Protocol
-
Reactant Preparation: 2-Chloroisonicotinonitrile (1 equivalent), the starting electrophile, is dissolved in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Addition of Nucleophile: An excess of piperazine (e.g., 2-3 equivalents) is added to the solution. The excess piperazine serves a dual role: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in conjunction with an external inorganic or organic base (e.g., K₂CO₃, Et₃N).
-
Reaction Conditions: The mixture is heated, typically between 80-120°C, and stirred for several hours until reaction completion is observed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove excess piperazine and salts. The crude product is purified using column chromatography (e.g., silica gel with a gradient of dichloromethane/methanol) or recrystallization to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Role in Medicinal Chemistry and Drug Development
The piperazine heterocycle is a cornerstone in modern drug design. Its presence in a molecule can profoundly and beneficially influence its pharmacological profile.
The Piperazine Moiety as a Privileged Scaffold
Piperazine is considered a "privileged" structure because it is a versatile scaffold that can interact with multiple biological targets.[5] Its unique properties make it a frequent component in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents.[6]
-
Basicity and Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH. This basicity is crucial for improving aqueous solubility, which is often a prerequisite for good oral bioavailability.
-
Pharmacokinetic Modulation: The piperazine ring can serve as a linker or spacer between two pharmacophoric groups, holding them in a specific spatial orientation to optimize binding with a biological target. By modifying the substitution on the distal nitrogen (N4), chemists can fine-tune the molecule's lipophilicity, metabolic stability, and overall ADME properties.
-
Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor, facilitating strong interactions with amino acid residues in protein targets.[7]
Potential Therapeutic Applications
While specific pharmacological data for this compound is limited in publicly available literature, the broader class of arylpiperazines containing isonicotinic or picolinic nuclei has shown significant potential in psychopharmacology. Studies on similar compounds have demonstrated:
-
Antidepressant-like Activity: Involvement with the serotonergic system, particularly 5-HT₁ₐ and 5-HT₂C receptors.[8]
-
Anxiolytic Effects: Modulation of both the 5-HT₁ₐ receptors and indirect involvement with the GABAergic system.[9]
The combination of the isonicotinonitrile group, a known bioisostere for various functional groups, with the piperazine scaffold makes this compound a highly attractive starting point for library synthesis in the search for new CNS-active agents.
Logical Framework for Piperazine in Drug Design
Caption: Role of the piperazine scaffold in drug optimization.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound in research samples and pharmaceutical preparations. A variety of chromatographic techniques are suitable for this purpose.
Overview of Applicable Techniques
| Method | Principle | Application | Notes |
| HPLC-UV | Separation by reverse-phase chromatography, detection by UV absorbance. | Purity testing, quantification. | May require derivatization as the piperazine moiety itself does not have a strong UV chromophore.[10] Reaction with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a highly UV-active derivative.[11] |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | Identity confirmation, metabolite identification, trace analysis. | Provides high sensitivity and specificity. The molecular ion [M+H]⁺ would be expected at m/z 189.11. |
| GC-MS | Separation of volatile compounds in the gas phase, coupled with mass spectrometry. | Identification of impurities, quantification. | The compound may require derivatization to increase its volatility and thermal stability. Effective for separating isomers.[12] |
| NMR | Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C). | Definitive structure elucidation. | Provides detailed information about the molecular structure, confirming the connectivity of atoms. |
Protocol: HPLC-UV Method for Quantification (Post-Derivatization)
This protocol is based on a general method for analyzing piperazine-containing compounds where the native UV absorbance is low.[11]
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water).
-
Prepare sample solutions at a similar concentration.
-
-
Derivatization Step:
-
To an aliquot of each standard and sample solution, add a solution of NBD-Cl in a buffered medium (e.g., borate buffer, pH ~9).
-
Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to allow the derivatization reaction to complete. The NBD group will attach to the secondary amine of the piperazine.
-
Cool and dilute to a final volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: Set to the absorbance maximum of the NBD-derivative (e.g., ~340 nm).[11]
-
Injection Volume: 10 µL.[11]
-
-
Quantification:
-
Calculate the amount of the compound in the sample by comparing the peak area to that of the reference standard. The method should be validated for linearity, precision, accuracy, and robustness.
-
Safety and Handling
Proper handling of this compound is imperative to ensure personnel safety in the laboratory. The information provided is based on data for the compound and related heterocyclic amines.
-
Hazard Classification: Classified as a toxic solid (Hazard Class 6.1, UN2811).[3]
-
Precautionary Statements:
Exposure Controls and Personal Protection
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep in a dark place under an inert atmosphere.[4]
-
Stability: Stable under recommended storage conditions.
Conclusion
This compound is a chemical building block with significant potential for drug discovery, particularly in the development of CNS-active agents. Its synthesis is straightforward via established chemical pathways. The true value of this compound lies in the strategic incorporation of the piperazine scaffold, which offers a powerful tool for medicinal chemists to optimize solubility, pharmacokinetics, and target binding affinity. A thorough understanding of its properties, synthesis, and analytical characterization, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in creating the next generation of therapeutics.
References
- Sinfoo Biotech (n.d.). This compound,(CAS# 305381-05-9).
- Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Siwek, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Basic & Clinical Pharmacology & Toxicology.
- Cikotiene, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy.
- Wikipedia (n.d.). Piperazine.
- Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules.
- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PMC.
- Hafez, H. N., & El-Gazzar, A. R. B. A. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. Molecules.
- Ghorab, M. M., et al. (2012). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules.
- Ali, N. W., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- Raveendra, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- United Nations Office on Drugs and Crime (UNODC) (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Archer, R. P., et al. (2011). Analytical Methods. RSC Publishing.
- El-Sayed, N., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
- Raveendra, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
Sources
- 1. 4-Pyridinecarbonitrile,2-(1-piperazinyl)-(9CI) | 305381-05-9 [amp.chemicalbook.com]
- 2. This compound,(CAS# 305381-05-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 305381-05-9 2-Piperazin-1-ylisonicotinonitrile AKSci 9651AD [aksci.com]
- 4. 305381-05-9|this compound|BLD Pharm [bldpharm.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. pubs.rsc.org [pubs.rsc.org]
synthesis and characterization of 2-(Piperazin-1-yl)isonicotinonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)isonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for improving the pharmacokinetic and pharmacodynamic properties of molecules.[1] When combined with the isonicotinonitrile framework, it offers a versatile building block for developing novel therapeutic agents. This document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), explains the underlying reaction mechanism, and provides a thorough guide to the structural characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable scaffold.
Introduction: The Strategic Importance of the Piperazine-Pyridine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in FDA-approved drugs is a testament to its utility in drug design.[2] The unique physicochemical properties of the piperazine ring, such as its basicity (pKa), ability to form hydrogen bonds, and conformational rigidity, make it an invaluable tool for modulating solubility, bioavailability, and target affinity.[3] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5]
The pyridine ring, another key heterocyclic motif, is also a cornerstone in pharmaceutical chemistry.[6] The introduction of a cyano group (nitrile) to the pyridine ring, as in isonicotinonitrile, provides a key site for molecular interactions and a precursor for other functional groups. The combination of these two scaffolds in this compound creates a molecule with a high potential for derivatization and biological activity, making it a valuable intermediate for the synthesis of complex, biologically active molecules.[7]
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile.
The SNAr Mechanism on an Electron-Deficient Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the presence of a strong electron-withdrawing group, such as the cyano (-CN) group at the 4-position of the starting material, 2-chloro-4-cyanopyridine. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophilic nitrogen of piperazine attacks the C2 carbon of 2-chloro-4-cyanopyridine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the departure of the chloride leaving group, yielding the final product.
The presence of the electron-withdrawing cyano group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Caption: Workflow for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol is based on established procedures for SNAr reactions involving halopyridines and piperazine.[8][9]
Materials and Reagents:
-
2-Chloro-4-cyanopyridine
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-cyanopyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (3.0 eq). The excess piperazine acts as both a nucleophile and can assist as a base, while K₂CO₃ serves as the primary acid scavenger.
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-4-cyanopyridine. DMF is an excellent polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the piperazine.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes containing a small amount of triethylamine to prevent the product from streaking on the column. The pure fractions are combined and concentrated to yield this compound as a solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Logical workflow for the characterization of the synthesized compound.
Physical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄ | [10] |
| Molecular Weight | 188.23 g/mol | [10] |
| Appearance | Expected to be an off-white to yellow solid | General observation |
| CAS Number | 1185316-24-8 (for hydrochloride salt) | [11] |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts are predicted based on the analysis of similar structures.[2][12]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.25 | d | 1H | H-6 (Pyridine) | Doublet, downfield due to proximity to ring nitrogen. |
| ~ 6.80 | s | 1H | H-3 (Pyridine) | Singlet (or narrow doublet), upfield relative to H-6. |
| ~ 6.70 | d | 1H | H-5 (Pyridine) | Doublet, coupled to H-6. |
| ~ 3.60 | t | 4H | -CH₂- (Piperazine, α to Py) | Triplet, deshielded by attachment to the electron-deficient pyridine ring. |
| ~ 3.00 | t | 4H | -CH₂- (Piperazine, β to Py) | Triplet, shielded relative to the α-protons. |
| ~ 1.90 | br s | 1H | -NH- (Piperazine) | Broad singlet, chemical shift can vary with concentration and solvent. |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160.0 | C-2 (Pyridine) | Attached to two nitrogen atoms, highly deshielded. |
| ~ 151.0 | C-6 (Pyridine) | Aromatic carbon adjacent to ring nitrogen. |
| ~ 118.0 | C≡N (Nitrile) | Characteristic shift for a nitrile carbon. |
| ~ 117.0 | C-4 (Pyridine) | Carbon bearing the nitrile group. |
| ~ 109.0 | C-5 (Pyridine) | Aromatic CH. |
| ~ 107.0 | C-3 (Pyridine) | Aromatic CH, shielded by the adjacent piperazine group. |
| ~ 46.0 | -CH₂- (Piperazine, α to Py) | Aliphatic carbon attached to the pyridine ring, deshielded. |
| ~ 45.0 | -CH₂- (Piperazine, β to Py) | Aliphatic carbon adjacent to the NH group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[13][14]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3350 - 3250 | Medium | N-H Stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch | Piperazine Ring |
| 2230 - 2220 | Strong | C≡N Stretch | Nitrile |
| 1600 - 1580 | Strong | C=N and C=C Ring Stretch | Pyridine Ring |
| 1250 - 1150 | Strong | Aromatic C-N Stretch | Aryl-Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and elemental composition.
Expected Mass Spectrometry Data (ESI+):
| m/z Value | Assignment |
| 189.1135 | [M+H]⁺ (Calculated for C₁₀H₁₃N₄⁺) |
| 188.1059 | [M]⁺ (Calculated for C₁₀H₁₂N₄) |
Expected Fragmentation Pattern: The primary fragmentation would likely involve the piperazine ring. Common fragmentation pathways for N-arylpiperazines include the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[15][16]
Applications in Drug Discovery and Future Directions
This compound is a valuable scaffold for the synthesis of a diverse range of biologically active compounds. Its structure allows for further modification at the secondary amine of the piperazine ring, enabling the generation of large chemical libraries for high-throughput screening. Derivatives of this scaffold could be investigated for a variety of therapeutic targets, including:
-
Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors used in oncology, where it often serves as a linker that interacts with the hinge region of the kinase.[2]
-
CNS Agents: The ability of the piperazine ring to interact with serotonin and dopamine receptors makes it a key component in antipsychotic and antidepressant drugs.[2]
-
Antimicrobial Agents: Piperazine derivatives have been extensively studied for their antibacterial, antifungal, and anthelmintic properties.[4]
The presence of the nitrile group also offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.
References
- University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
- Google Patents. (n.d.). Process for the preparation of piperazine derivatives.
- Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195.
- Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Al-Ghorbani, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Authorea Preprints.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Wang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(16), 5158.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Wilde, M. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100427.
- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Michigan State University. (n.d.). Mass Spectrometry.
- NIST. (n.d.). Piperazine.
- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22.
- Google Patents. (n.d.). Process for preparing a piperazine derivative.
- Al-Omair, M. A. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(7), 12776-12789.
- Płotka-Wasylka, J., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Microchemical Journal, 168, 106432.
- UCLA. (n.d.). IR Absorption Table.
- MySkinRecipes. (n.d.). 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
- Wang, L., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.
- Yılmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-46.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Bakal, E. A., & Semenov, V. E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6599.
- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 22.
- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US6495685B1 - Process for preparing piperazine derivatives - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1136470B1 - Process for the preparation of a piperazine derivative - Google Patents [patents.google.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 2-Piperazin-1-yl-isonicotinonitrile hydrochloride [myskinrecipes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
Spectroscopic Blueprint of a Key Pharmaceutical Building Block: A Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile
This guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-(Piperazin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive blueprint, synthesizing data from closely related analogues and foundational spectroscopic principles. This approach mirrors the process undertaken by researchers when characterizing novel or sparsely documented compounds, providing a robust framework for identification and quality control.
The structural elucidation of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates. This guide is structured to provide not just data, but a logical, scientifically-grounded rationale for the predicted spectral features, empowering researchers to confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Implications
This compound (C₁₀H₁₂N₄, Molecular Weight: 188.23 g/mol ) possesses a unique electronic and structural profile, comprising a pyridine ring substituted with a piperazine moiety at the 2-position and a nitrile group at the 4-position. This arrangement dictates a distinct spectroscopic signature.
The key structural features to consider are:
-
The Pyridine Ring: An electron-deficient aromatic system, whose protons and carbons will have characteristic chemical shifts in NMR. The substitution pattern will create a specific splitting pattern for the aromatic protons.
-
The Piperazine Ring: A saturated heterocycle which will exhibit signals in the aliphatic region of the NMR spectrum. The presence of a secondary amine (N-H) is a key feature for both NMR and IR spectroscopy.
-
The Nitrile Group (C≡N): This group has a strong, sharp, and highly characteristic absorption in the IR spectrum.
-
The C-N Linkage: The bond between the pyridine C2 and the piperazine N1 is a critical linkage that influences the electronic environment of both rings and is a likely site for fragmentation in mass spectrometry.
Caption: Predicted major fragmentation pathways for this compound.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 189.1 | Protonated Molecular Ion |
| [M+H - C₂H₅N]⁺ | 146.1 | Loss of ethyleneimine from piperazine ring |
| [C₆H₄N₂]⁺ | 105.0 | 4-cyanopyridin-2-yl cation |
| [C₄H₁₀N₂]⁺ | 86.1 | Protonated piperazine |
Conclusion
The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed, predictive framework based on established principles and data from analogous structures. The key identifying features are the unique pattern of three aromatic protons in the ¹H NMR, the strong, sharp nitrile stretch at ~2230 cm⁻¹ in the IR spectrum, and a protonated molecular ion at m/z 189.1 in the ESI mass spectrum, which undergoes characteristic fragmentation of the piperazine ring. This comprehensive spectroscopic blueprint serves as an essential tool for researchers in the positive identification and quality assessment of this important pharmaceutical intermediate.
References
- A. A.
- S. A. El-Daly, "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent," Semantic Scholar, 2005. [Online]. Available: [Link]
- M. C. Amendola et al., "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring," National Institutes of Health, 2017. [Online]. Available: [Link]
- Sunway Pharm Ltd, "2-(piperazin-1-yl)pyridine-4-carbonitrile - CAS:305381-05-9," Sunway Pharm. [Online]. Available: [Link]
- P. Vainiotalo et al., "Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution," PubMed, 2001. [Online]. Available: [Link]
- Sinfoo Biotech, "this compound,(CAS# 305381-05-9)," Sinfoo. [Online]. Available: [Link]
- N. Zhu et al., "Mass Fragmentation Characteristics of Piperazine Analogues," Journal of Chinese Mass Spectrometry Society, 2021. [Online]. Available: [Link]
- M. E. B. Mohamed et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI, 2022. [Online]. Available: [Link]
- P. Vainiotalo et al., "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes," PubMed, 2001. [Online]. Available: [Link]
- F. Yilmaz et al., "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES," Revue Roumaine de Chimie, 2019. [Online]. Available: [Link]
- A. Gawarecka et al.
physical and chemical properties of 2-(Piperazin-1-yl)isonicotinonitrile
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(Piperazin-1-yl)isonicotinonitrile
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's core physicochemical properties, spectroscopic signature, and chemical reactivity. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this scaffold in the design and synthesis of novel therapeutic agents. We will explore its synthesis, characterization, and the strategic importance of its structural motifs—the piperazine ring and the isonicotinonitrile core—which are prevalent in a wide array of pharmacologically active compounds.[1][2]
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets and confer favorable pharmacokinetic properties. The piperazine ring is a quintessential example of such a scaffold.[2][3] Its inclusion in a molecule can enhance aqueous solubility, modulate basicity, and provide a conformationally constrained linker between different pharmacophoric elements, thereby optimizing both drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
When combined with the isonicotinonitrile moiety—a pyridine ring bearing a nitrile group at the 4-position—the resulting compound, this compound, becomes a highly versatile and synthetically tractable building block. The electron-withdrawing nature of the nitrile group influences the electronic properties of the pyridine ring, while the secondary amine of the piperazine offers a convenient handle for further chemical modification. This guide provides the foundational knowledge required to fully exploit the potential of this compound in research and development settings.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. These properties dictate its behavior in both chemical reactions and biological systems.
Molecular Structure and Identification
The structure of this compound is defined by a piperazine ring connected via a nitrogen atom to the second position of a pyridine ring, which is substituted with a nitrile group at the fourth position.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of the molecule. Note that experimental values for properties like melting point and pKa are not widely published and may require experimental determination.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₂N₄ | - |
| Molecular Weight | 188.23 g/mol | Calculated from formula. |
| CAS Number | 1185316-24-8 (HCl Salt) | [4] |
| Appearance | White to off-white solid | Inferred from related compounds.[5] |
| Solubility | Soluble in DMSO, DMF, Methanol. Limited solubility in non-polar solvents. Moderate aqueous solubility is expected. | The piperazine moiety enhances aqueous solubility, while the overall structure maintains solubility in polar organic solvents.[6][7][8] |
| Predicted pKa | pKa1 ≈ 8.0-9.0 (Piperazine N4-H); pKa2 ≈ 2.0-3.0 (Pyridinium N) | The secondary amine on the piperazine ring is the most basic site. Piperazine itself has a pKa around 9.7.[8][9] The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing nitrile group. |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a building block are critical for its utility in a research program.
General Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
A robust and common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a commercially available, activated pyridine precursor.
Experimental Protocol: Synthesis via SNAr
-
Reagent Preparation: To a solution of 2-chloro-isonicotinonitrile (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF, ~0.5 M), add anhydrous piperazine (1.5-2.0 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl byproduct. Alternatively, 1.1 eq of piperazine can be used with an external base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: A polar aprotic solvent is chosen to solubilize the reactants and stabilize the charged Meisenheimer intermediate characteristic of the SNAr mechanism, thereby accelerating the reaction.
-
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.
Key Reactive Sites and Derivatization Potential
The true power of this molecule lies in its potential for derivatization, primarily at the N4-position of the piperazine ring.
-
N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes/ketones and a reducing agent like sodium triacetoxyborohydride (STAB).
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields N-acyl derivatives (amides).
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups.
-
Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid (isonicotinic acid derivative) under acidic or basic conditions, or reduced to a primary amine (aminomethylpyridine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical picture.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1185316-24-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. uregina.ca [uregina.ca]
Unlocking the Therapeutic Potential of 2-(Piperazin-1-yl)isonicotinonitrile: A Technical Guide to Target Identification and Validation
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a multitude of clinically significant therapeutics.[1][2] 2-(Piperazin-1-yl)isonicotinonitrile, a readily accessible derivative, presents a compelling starting point for novel drug discovery campaigns. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to explore and validate its potential therapeutic targets. We will delve into two primary, yet distinct, therapeutic hypotheses: its putative role as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist and its more substantiated potential as a modulator of the Dopamine D4 receptor. This guide will furnish the scientific rationale, detailed experimental protocols, and logical workflows necessary to rigorously evaluate these hypotheses and unlock the therapeutic promise of this intriguing molecule.
Introduction: The Scientific Premise
This compound is a small molecule featuring a piperazine ring linked to an isonicotinonitrile moiety. While direct, in-depth biological studies on this specific compound are nascent, its structural components provide a strong foundation for hypothesizing its therapeutic targets. The broader class of piperazine-containing molecules exhibits a vast range of biological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial effects.[1][3][4][5] This functional diversity stems from the piperazine ring's ability to be readily modified, allowing for fine-tuning of its affinity and specificity for various biological targets.[2]
Two key observations guide our exploration of this compound's therapeutic potential:
-
Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Antagonism. Commercial availability of this compound is accompanied by the claim of it being a selective and reversible PPAR antagonist.[6] While this assertion from a supplier warrants rigorous scientific validation, it provides a tangible starting point for investigation. PPARs are nuclear hormone receptors that play crucial roles in metabolism and inflammation, making their modulation a key strategy in treating metabolic diseases and certain cancers.[7][8][9]
-
Hypothesis 2: Dopamine D4 Receptor Modulation. Strong evidence for this line of inquiry comes from a structurally related compound, N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide, which has been identified as a potent and selective agonist of the Dopamine D4 receptor.[10] The Dopamine D4 receptor is primarily expressed in the brain's cortex, hippocampus, and thalamus and is implicated in cognitive and emotional processes.[10] Its modulation is a key therapeutic strategy for neuropsychiatric disorders like schizophrenia.[2][10]
This guide will provide the necessary tools to systematically investigate both hypotheses, enabling a comprehensive understanding of the therapeutic landscape for this compound.
The Dopamine D4 Receptor: A Plausible Neurological Target
The structural similarity of this compound to a known potent Dopamine D4 receptor agonist makes this a highly credible and compelling therapeutic target.[10] The D4 receptor, a G-protein coupled receptor (GPCR), is a key player in neuronal signaling and is a validated target for atypical antipsychotics.[2][10]
Signaling Pathway
The Dopamine D4 receptor is coupled to the Gαi/o subunit, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or a D4-selective radioligand.
-
Non-specific binding control: Haloperidol or another suitable D4 antagonist.
-
Scintillation cocktail and counter.
Methodology:
-
Membrane Preparation: Culture HEK293-D4R cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer.
-
Binding Reaction: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Spiperone, and increasing concentrations of this compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| Ki | Inhibitory constant, a measure of binding affinity. |
| IC50 | Concentration of the compound that inhibits 50% of specific radioligand binding. |
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the Dopamine D4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Dopamine or a known D4 agonist.
-
Forskolin (to stimulate adenylyl cyclase).
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Treatment (Agonist Mode): Treat the cells with increasing concentrations of this compound.
-
Compound Treatment (Antagonist Mode): Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a fixed concentration of a known D4 agonist (e.g., dopamine at its EC80).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50.
-
| Parameter | Description |
| EC50 | Concentration of an agonist that gives 50% of the maximal response. |
| IC50 | Concentration of an antagonist that inhibits 50% of the agonist response. |
| Emax | Maximum response produced by the compound. |
Peroxisome Proliferator-Activated Receptors (PPARs): An Exploratory Avenue
The unsubstantiated claim of PPAR antagonism for this compound necessitates a thorough and unbiased investigation. [6]PPARs are ligand-activated transcription factors that regulate gene expression related to lipid metabolism and inflammation. [11][12]Antagonism of PPARs has emerged as a potential therapeutic strategy in oncology. [7][8][13]
PPAR Signaling Pathway
Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. An antagonist would block this process.
Experimental Workflow for Target Validation
A systematic approach is required to first confirm binding and then elucidate the functional consequence of the interaction with PPAR subtypes.
Detailed Experimental Protocols
Objective: To determine if this compound can antagonize the activity of a known PPAR agonist.
Materials:
-
HepG2 or other suitable cell line.
-
Expression plasmids for human PPARα, γ, or δ.
-
A luciferase reporter plasmid containing PPREs.
-
Transfection reagent.
-
Known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).
-
Luciferase assay system.
Methodology:
-
Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound.
-
Agonist Addition: Add a fixed concentration of the known PPAR agonist (at its EC80).
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
| Parameter | Description |
| IC50 | Concentration of the compound that inhibits 50% of the agonist-induced reporter gene expression. |
Objective: To confirm that the antagonist activity observed in the reporter assay translates to the modulation of endogenous PPAR target genes.
Materials:
-
A cell line endogenously expressing the PPAR subtype of interest (e.g., HepG2 for PPARα).
-
This compound and a known PPAR agonist.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for PPAR target genes (e.g., CPT1A for PPARα).
Methodology:
-
Cell Treatment: Treat the cells with the test compound in the presence and absence of a known PPAR agonist.
-
RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for specific PPAR target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Concluding Remarks and Future Directions
This guide outlines a clear and scientifically rigorous path for the initial characterization of this compound. The preliminary evidence strongly suggests that the Dopamine D4 receptor is a high-probability target, and the provided workflows will enable a thorough investigation of its potential in the realm of neuropsychiatric disorders. Concurrently, the putative role of this compound as a PPAR antagonist, while requiring foundational validation, opens up exciting possibilities in metabolic diseases and oncology. Successful validation of either of these hypotheses will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of novel therapeutics. The versatility of the piperazine scaffold, combined with a systematic and evidence-based approach to target validation, positions this compound as a molecule of significant therapeutic promise.
References
- BenchChem. (2025).
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
- Kumar, A., et al. (2024).
- Patel, R. B., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
- Singh, S. K., et al. (2024).
- Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Fiorino, F., et al. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed. [Link]
- Matsuo, Y., et al. (2020). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]
- Betti, M., et al. (2013). Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. PubMed. [Link]
- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- Pérez-Alarcón, A. B., et al. (2016). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
- Naito, M., et al. (2021). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
- Burton, J. D., et al. (2008). Potential of Peroxisome Proliferator-Activated Receptor Gamma Antagonist Compounds as Therapeutic Agents for a Wide Range of Cancers. Hindawi. [Link]
- Ali, M. A., et al. (2025).
- Szollosi, D., et al. (2016). Novel Piperazino-Enaminones Suppress Pro-Inflammatory Cytokines and Inhibit Chemokine Receptor CCR2. PubMed. [Link]
- Seeman, P., & Van Tol, H. H. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. PubMed. [Link]
- de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
- Chen, Y. J., et al. (2020). Identification of an irreversible PPARγ antagonist with potent anticancer activity. PMC. [Link]
- ChemRxiv. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder.
- Kumar, A., et al. (2024).
- Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
- National Center for Biotechnology Information. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.
- Neau, J. P., et al. (1984). [Neurologic adverse effects of piperazine]. PubMed. [Link]
- da Silva, M. R., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]
- Yang, M., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Link]
- ResearchGate. (2024).
- Sipos, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
- Honda, A., et al. (2019). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). PubMed. [Link]
- ResearchGate. (2025). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties.
- Wujec, M., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. [Link]
- Khan, I., et al. (2022).
Sources
- 1. Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. AID 65818 - Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. scispace.com [scispace.com]
- 8. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Piperazin-1-yl)isonicotinonitrile: An In-depth Technical Guide for Organic Synthesis and Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-(piperazin-1-yl)isonicotinonitrile, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity. The core of this guide will focus on the strategic implementation of this scaffold in the design and synthesis of biologically active molecules, with a particular emphasis on its role in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and illustrative synthetic schemes are provided to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthon.
Introduction: The Piperazine-Pyridine Nexus in Modern Medicinal Chemistry
The confluence of piperazine and pyridine moieties within a single molecular framework has proven to be a highly fruitful strategy in the discovery of novel therapeutics. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions contribute to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[3][4] When coupled with the pyridine ring, an aromatic heterocycle known for its diverse biological activities and ability to participate in π-stacking and hydrogen bonding, the resulting scaffold becomes a powerful tool for modulating interactions with biological targets.[1][2]
This compound, featuring a piperazine ring at the 2-position of a pyridine nucleus and a nitrile group at the 4-position, has emerged as a particularly valuable building block. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the secondary amine of the piperazine ring provides a convenient handle for introducing molecular diversity. This guide will illuminate the chemical versatility and strategic importance of this compound.
Synthesis and Characterization of this compound
The principal and most direct route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with piperazine. The starting material of choice is typically 2-chloro-4-cyanopyridine.
Synthesis of the Precursor: 2-Chloro-4-cyanopyridine
The synthesis of 2-chloro-4-cyanopyridine is a critical first step. A common laboratory-scale preparation involves the chlorination of 4-cyanopyridine N-oxide.
Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine
-
Materials: 4-cyanopyridine N-oxide, phosphorus oxychloride (POCl₃), 1,2-dichloroethane, triethylamine.
-
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, suspend 4-cyanopyridine N-oxide (1.0 eq) in 1,2-dichloroethane.
-
Add phosphorus oxychloride (1.5 eq).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-chloro-4-cyanopyridine as a solid.
-
Synthesis of this compound
The reaction of 2-chloro-4-cyanopyridine with piperazine proceeds via an SNAr mechanism. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-chloro-4-cyanopyridine, piperazine, potassium carbonate, water.
-
Procedure:
-
To a stirred solution of piperazine (3.0 eq) and potassium carbonate (1.5 eq) in water, add 2-chloro-4-cyanopyridine (1.0 eq) portion-wise at 50-65 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate (likely the bis-substituted piperazine) forms, it can be removed by filtration.
-
Extract the aqueous filtrate with chloroform or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization to afford this compound.
-
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Spectroscopic Characterization
This compound is typically a solid at room temperature. The hydrochloride salt is also commonly available.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄ | [6] |
| Molecular Weight | 188.23 g/mol | [6] |
| CAS Number | 84951-44-0 | [6] |
| Appearance | Off-white to white solid | - |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyridine ring protons and the two sets of methylene protons of the piperazine ring. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine and piperazine rings, as well as the nitrile carbon.
-
IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Synthetic Transformations
The reactivity of this compound is dominated by the nucleophilic secondary amine of the piperazine moiety. This site readily undergoes a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Diagram of Key Reactions
Caption: Key reactions of this compound.
N-Acylation
The secondary amine of the piperazine ring can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups.
General Protocol for N-Acylation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride or anhydride.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Perform an aqueous workup to remove the base and salts, followed by extraction, drying, and purification of the product.
N-Alkylation
N-alkylation can be achieved by reacting this compound with alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed. Reductive amination is an alternative strategy for introducing alkyl groups.[7]
Reaction with Isocyanates
The reaction with isocyanates provides a straightforward route to urea derivatives. This transformation is of particular importance in medicinal chemistry, as the urea moiety is a common pharmacophore in kinase inhibitors.[8]
General Protocol for Reaction with Isocyanates:
-
Dissolve this compound in an anhydrous aprotic solvent.
-
Add the isocyanate dropwise at room temperature or with gentle heating.
-
Stir the reaction mixture until completion (often rapid).
-
The urea product may precipitate from the reaction mixture and can be isolated by filtration.
Applications in the Synthesis of Biologically Active Molecules
The this compound scaffold is a cornerstone in the synthesis of numerous biologically active compounds, most notably kinase inhibitors for the treatment of cancer.
Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-(piperazin-1-yl)pyridine moiety is frequently employed as a key component of these inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the piperazine nitrogen serves as an attachment point for a solvent-exposed fragment that can be optimized to enhance potency and selectivity.
While a specific marketed drug directly using this compound as a starting material is not readily identifiable from public literature, numerous patents for kinase inhibitors describe analogous structures. For instance, the general structure of many pyrido[2,3-d]pyrimidin-7(8H)-one based CDK inhibitors, such as Palbociclib, showcases the strategic placement of a piperazinyl-pyridine moiety.[5]
Illustrative Synthetic Scheme towards a Kinase Inhibitor Core:
The following scheme illustrates how this compound can be elaborated into a more complex heterocyclic system relevant to kinase inhibitor design.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. 1185316-24-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Nucleus: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds across a multitude of therapeutic areas.[1][2][3] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This guide provides a comprehensive technical overview for the discovery of novel piperazine-based compounds, delving into the strategic rationale behind its use, core synthetic methodologies, modern screening paradigms, and critical considerations for lead optimization. We aim to equip researchers with the field-proven insights necessary to harness the full potential of this versatile pharmacophore.
The Strategic Value of the Piperazine Scaffold in Medicinal Chemistry
The enduring prevalence of the piperazine moiety in clinically successful drugs is not coincidental; it is a direct consequence of its inherent chemical and physical properties that address several key challenges in drug design.[6][7]
A Master Key for Physicochemical and Pharmacokinetic Optimization
The two nitrogen atoms within the piperazine ring are the source of its remarkable utility. They offer a large polar surface area and act as hydrogen bond acceptors and donors, which frequently leads to enhanced aqueous solubility and improved oral bioavailability.[8][9] The basicity of these nitrogens can be finely tuned through substitution, allowing for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][8] This modulation is critical for achieving desired drug-like properties and ensuring a candidate can effectively reach its biological target in the body.
Furthermore, the piperazine ring can be strategically incorporated to disrupt crystallinity and improve the overall formulation characteristics of a drug substance. Its relative structural rigidity also helps in pre-organizing pharmacophoric elements for optimal interaction with a biological target, a concept central to rational drug design.[5][8]
A Versatile Linker and Scaffold
The piperazine nucleus serves a dual role as both a central scaffold and a versatile linker.[][11] As a scaffold, its nitrogen atoms provide convenient points for derivatization, enabling the exploration of vast chemical space and the systematic investigation of structure-activity relationships (SAR).[12][13] As a linker, it can connect two distinct pharmacophores, maintaining a degree of conformational constraint that is often superior to more flexible aliphatic chains.[][14] This is particularly valuable in the design of molecules targeting complex biological systems, such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of the interacting moieties is paramount.[][14]
Core Synthetic Strategies for Piperazine Derivatives
The synthesis of novel piperazine-containing compounds generally follows two main pathways: the functionalization of a pre-existing piperazine core or the de novo construction of the piperazine ring. Advances in synthetic organic chemistry have provided robust and versatile methods for both approaches.
Functionalization of the Piperazine Core
This is the most common strategy, leveraging the nucleophilicity of the nitrogen atoms.
-
N-Arylation: The introduction of an aryl group onto a piperazine nitrogen is a cornerstone transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for this purpose.[15]
-
N-Alkylation: Reductive amination offers a reliable two-step, one-pot procedure for attaching alkyl groups. This reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction.[15]
-
Amide Bond Formation: The reaction of piperazine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a straightforward method to introduce acyl groups, further expanding the chemical diversity.[16]
Advanced Synthetic Frontiers: C-H Functionalization
While traditional methods focus on N-substitution, recent breakthroughs in C-H functionalization are unlocking new avenues for creating more complex and diverse piperazine analogs.[17] These methods allow for the direct introduction of substituents onto the carbon atoms of the piperazine ring, a previously challenging transformation. This expands the accessible chemical space and allows for the fine-tuning of molecular shape and properties in ways that were not previously possible.[17]
A Modern Workflow for Discovering Novel Piperazine-Based Compounds
The discovery of new piperazine-based drugs follows a systematic, multi-stage process that integrates computational design, chemical synthesis, and biological screening.
Caption: A generalized workflow for the discovery of novel piperazine-based drug candidates.
High-Throughput Screening (HTS) of Piperazine Libraries
HTS is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[18][19] A typical HTS campaign for a piperazine-based library is a multi-step process designed to efficiently identify and validate promising lead compounds.[18]
Experimental Protocol: Primary HTS Assay (Example: Kinase Inhibition)
-
Assay Plate Preparation: Dispense the kinase, substrate, and ATP solution into 384-well assay plates.
-
Compound Addition: Using an acoustic liquid handler, add a final concentration of 10 µM of each piperazine compound from the library to the assay plates. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the resulting luminescence, which is proportional to kinase activity.[18]
-
Data Analysis: Calculate the percent inhibition for each compound and identify primary hits based on a predefined activity threshold.
Hit-to-Lead and Structure-Activity Relationship (SAR) Studies
Following the identification of primary hits, the hit-to-lead stage commences. This involves the synthesis and testing of analogs of the initial hits to establish a clear SAR.[5][8] The goal is to improve potency, selectivity, and drug-like properties. For piperazine-based compounds, SAR studies often explore the impact of substituents on the nitrogen atoms and, more recently, on the carbon backbone.[20][21]
Data Presentation: SAR Table for a Hypothetical Piperazine Kinase Inhibitor Series
| Compound ID | R1-Substituent | R2-Substituent | Kinase IC50 (nM) |
| Lead-1 | Phenyl | Methyl | 500 |
| Analogue-1a | 4-Chlorophenyl | Methyl | 150 |
| Analogue-1b | 4-Methoxyphenyl | Methyl | 800 |
| Analogue-1c | Phenyl | Ethyl | 450 |
| Analogue-1d | 4-Chlorophenyl | Ethyl | 120 |
This structured data allows for the rapid assessment of how different chemical modifications impact biological activity. For instance, the data above suggests that an electron-withdrawing group (Cl) at the para-position of the phenyl ring enhances potency, while an electron-donating group (methoxy) is detrimental.
Navigating the Challenges: CNS Side Effects and Selectivity
While the piperazine scaffold is highly valuable, its frequent interaction with central nervous system (CNS) targets, particularly monoamine receptors, can lead to undesired side effects.[22][23][24] This is a critical consideration in the design of piperazine-based drugs intended for peripheral targets. Careful structural modifications are necessary to mitigate blood-brain barrier penetration or to fine-tune receptor selectivity.[25][26] Computational modeling and in vitro safety profiling are essential tools in this optimization process.[27][28]
Caption: The versatility of the piperazine scaffold in drug discovery.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolkit.[1][29] Its ability to confer favorable physicochemical properties and serve as a readily modifiable handle for SAR exploration ensures its continued relevance in the pursuit of novel therapeutics.[5][8] The future of piperazine-based drug discovery will likely be shaped by advancements in synthetic methodologies, particularly C-H functionalization, which will open up new dimensions of chemical space.[17] Furthermore, the increasing integration of computational chemistry and artificial intelligence will enable more predictive and efficient design of piperazine derivatives with optimized potency, selectivity, and safety profiles.[30][31] By understanding the fundamental principles and applying the modern workflows outlined in this guide, researchers can effectively leverage the power of the piperazine nucleus to discover the next generation of innovative medicines.
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
- The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen. [Link]
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]
- Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Bentham Science. [Link]
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. [Link]
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
- The medicinal chemistry of piperazines: A review.
- Design and Synthesis of Novel Piperazine Derivatives with High Antibacterial Activity. Chemistry Letters. [Link]
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Some FDA‐approved piperazine‐containing drugs.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this. Research Square. [Link]
- Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]
- Piperazine. Wikipedia. [Link]
- Piperazine. chemeurope.com. [Link]
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
- Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. PubMed. [Link]
- The Role of Piperazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
- Compound screening. Nuvisan. [Link]
- High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 29. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 31. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the Isonicotinonitrile Scaffold: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isonicotinonitrile moiety, a pyridine ring substituted with a nitrile group at the 4-position, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have propelled the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of isonicotinonitrile derivatives, with a particular focus on their role as potent enzyme inhibitors in oncology. We will delve into the causal relationships behind experimental design, provide detailed, self-validating protocols for synthesis and biological evaluation, and visually dissect key concepts through meticulously crafted diagrams. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and optimization of novel therapeutics built upon the isonicotinonitrile core.
The Isonicotinonitrile Core: A Scaffold of Strategic Importance
The pyridine nucleus is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions and its metabolic stability. The addition of a cyano group at the 4-position, creating the isonicotinonitrile scaffold, profoundly influences the molecule's physicochemical properties. The strong electron-withdrawing nature of the nitrile group modulates the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. This feature is often critical for anchoring the molecule within the active site of a target protein. Furthermore, the nitrile group itself can participate in crucial interactions, including hydrogen bonding and dipole-dipole interactions, further enhancing binding affinity.
The synthetic tractability of the isonicotinonitrile core is another key advantage. A variety of synthetic routes, including one-pot multicomponent reactions, allow for the facile introduction of diverse substituents at multiple positions on the pyridine ring, enabling a systematic exploration of the chemical space and the fine-tuning of pharmacological properties.[1]
Decoding Structure-Activity Relationships: A Tale of Two Kinases
To illustrate the principles of SAR for isonicotinonitrile derivatives, we will focus on two well-validated oncology targets: PIM-1 kinase and VEGFR-2.
Isonicotinonitrile Derivatives as PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors. It plays a crucial role in cell survival, proliferation, and resistance to apoptosis, making it an attractive target for cancer therapy.[2][3][4] Several studies have highlighted the potential of isonicotinonitrile-based compounds as potent PIM-1 inhibitors.
Key SAR Insights:
-
The Hinge-Binding Motif: The pyridine nitrogen of the isonicotinonitrile core often forms a critical hydrogen bond with the hinge region of the PIM-1 active site, a common anchoring point for kinase inhibitors.
-
Substitution at the 2- and 6-positions: Bulky and hydrophobic groups at these positions can occupy the hydrophobic pocket of the ATP-binding site, significantly enhancing potency. The nature and size of these substituents are critical for achieving selectivity over other kinases.
-
The Role of the 3- and 5-positions: Modifications at these positions can influence solubility and pharmacokinetic properties. The introduction of polar groups can improve aqueous solubility, which is often a challenge for kinase inhibitors.
Quantitative SAR Data for PIM-1 Inhibitors:
| Compound ID | R2-Substituent | R6-Substituent | PIM-1 IC50 (nM) | Reference |
| 1a | -NH2 | 4-methoxyphenyl | 150 | [Fictionalized Data] |
| 1b | -NH2 | 4-chlorophenyl | 85 | [Fictionalized Data] |
| 1c | -NH-c-propyl | 4-chlorophenyl | 25 | [Fictionalized Data] |
| 1d | -NH-c-butyl | 4-chlorophenyl | 15 | [Fictionalized Data] |
Note: The data in this table is illustrative and synthesized from typical SAR trends observed in the literature. It is intended to demonstrate the principles of SAR and does not represent actual experimental values for a single study.
The trend in the table above clearly demonstrates that increasing the hydrophobicity and steric bulk at the 2-position (from an amino group to cyclopropyl and cyclobutylamino groups) leads to a significant increase in PIM-1 inhibitory activity.
Isonicotinonitrile Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8][9] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors. Isonicotinonitrile-based compounds have also shown promise as potent VEGFR-2 inhibitors.
Key SAR Insights:
-
Urea/Thiourea Linker: Many potent VEGFR-2 inhibitors feature a urea or thiourea moiety attached to the isonicotinonitrile core. This linker often forms crucial hydrogen bonds with the kinase hinge region.
-
Aromatic Tail: A substituted aromatic ring at the terminus of the molecule typically occupies a hydrophobic pocket in the VEGFR-2 active site. The nature and position of substituents on this ring are critical for optimizing potency and selectivity. Halogen atoms, such as chlorine and fluorine, are often favored.
-
Lipophilicity: A balance of lipophilicity is crucial for achieving good cell permeability and oral bioavailability.
Quantitative SAR Data for VEGFR-2 Inhibitors:
| Compound ID | Linker | Terminal Aromatic Substituent | VEGFR-2 IC50 (nM) | Reference |
| 2a | Urea | Phenyl | 250 | [Fictionalized Data] |
| 2b | Urea | 4-chlorophenyl | 75 | [Fictionalized Data] |
| 2c | Urea | 3-chloro-4-fluorophenyl | 20 | [Fictionalized Data] |
| 2d | Thiourea | 3-chloro-4-fluorophenyl | 15 | [Fictionalized Data] |
Note: The data in this table is illustrative and synthesized from typical SAR trends observed in the literature. It is intended to demonstrate the principles of SAR and does not represent actual experimental values for a single study.
The data illustrates that the addition of electron-withdrawing groups to the terminal phenyl ring significantly enhances VEGFR-2 inhibitory activity. The substitution of the urea linker with a thiourea can also lead to a further increase in potency, likely due to altered electronic and hydrogen bonding properties.
Experimental Protocols: From Synthesis to Biological Evaluation
A robust and reproducible experimental workflow is the cornerstone of any successful drug discovery program. Here, we provide detailed, self-validating protocols for the synthesis of a representative isonicotinonitrile derivative and for a key biological assay.
Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol describes a one-pot, multicomponent reaction for the synthesis of a 2-amino-3-cyanopyridine derivative, a common precursor to more complex isonicotinonitrile-based compounds.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (95%)
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), substituted acetophenone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 5 mL of cold ethanol to the vessel and stir for 15 minutes.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the desired 2-amino-3-cyanopyridine derivative.
-
Self-Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic nitrile stretch in the IR spectrum (around 2220 cm⁻¹) provides further validation.
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to determine the in vitro potency of a test compound against PIM-1 kinase.
Materials:
-
PIM-1 Kinase (recombinant)
-
PIMtide (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (isonicotinonitrile derivative)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO in Kinase Buffer).
-
Add 2 µL of PIM-1 kinase (e.g., 10 ng/µL) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 100 µM PIMtide, 10 µM ATP).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
-
Self-Validation: The assay includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the results. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Signaling Pathways and Mechanism of Action
Understanding the downstream consequences of target engagement is crucial for developing effective therapeutics. Here, we visualize the signaling pathways of PIM-1 and VEGFR-2 to provide context for the mechanism of action of isonicotinonitrile-based inhibitors.
The PIM-1 Signaling Pathway
PIM-1 is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines, STAT proteins translocate to the nucleus and induce the transcription of PIM-1. PIM-1 then phosphorylates a variety of downstream targets, including the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival. Inhibition of PIM-1 by an isonicotinonitrile derivative would block this phosphorylation event, thereby reactivating the apoptotic cascade.[2][3][4]
The VEGFR-2 Signaling Pathway
Binding of VEGF to VEGFR-2 on the surface of endothelial cells leads to receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades. Key pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival. An isonicotinonitrile-based VEGFR-2 inhibitor would block the initial autophosphorylation event, thereby shutting down these pro-angiogenic signals.[5][6][7][8][9]
Conclusion and Future Directions
The isonicotinonitrile scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. The insights into the structure-activity relationships of these derivatives, particularly in the context of PIM-1 and VEGFR-2 inhibition, provide a clear roadmap for the design of next-generation therapeutics. The synthetic accessibility and the potential for fine-tuning the physicochemical properties of these compounds make them highly attractive for lead optimization campaigns.
Future efforts in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While potent inhibitors have been developed, achieving high selectivity against a panel of related kinases remains a challenge. Structure-based design and computational modeling will be instrumental in designing compounds that specifically target the unique features of the desired kinase active site.
-
Improving Pharmacokinetic Profiles: Optimizing ADME (absorption, distribution, metabolism, and excretion) properties is critical for translating in vitro potency into in vivo efficacy. A continued focus on modulating lipophilicity and other key physicochemical parameters will be essential.
-
Exploring Novel Targets: The versatility of the isonicotinonitrile scaffold suggests that it may be applicable to a wide range of other therapeutic targets beyond kinases. Screening of isonicotinonitrile-based libraries against diverse enzyme classes could uncover new and exciting therapeutic opportunities.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to continue to unlock the full potential of the isonicotinonitrile scaffold in the ongoing quest for novel and effective medicines.
References
- Pim-1 kinase as cancer drug target: An update.PMC - PubMed Central.
- The role of Pim kinase in immunomodulation.[No specific publication name].
- PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target.Frontiers in Immunology.
- Targeting Vascular Endothelial Growth Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.MDPI.
- The role of Pim-1 kinases in inflammatory signaling pathways.PMC - PubMed Central.
- The role of Pim-1 kinases in inflammatory signaling pathways.springermedicine.com.
- Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors.PubMed.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.Frontiers in Cell and Developmental Biology.
- Functional Significance of VEGFR-2 on Ovarian Cancer Cells.PMC - PubMed Central.
- Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.PubMed Central.
- What are VEGFR2 antagonists and how do they work?[No specific publication name].
- A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer.[No specific publication name].
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.NIH.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.NIH.
- Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).NIH.
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.PubMed Central.
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies.PubMed Central.
- Graphical representation of calculated IC50 value for the compounds...ResearchGate.
- Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ.[No specific publication name].
- IC50 and Anti-Cancer Drugs.ResearchGate.
- A QSAR study on some series of anticancer tyrosine kinase inhibitors.PubMed.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.Semantic Scholar.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.MDPI.
- Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation.NIH.
- Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes.PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
Topic: Exploring the Pharmacophore of 2-(Piperazin-1-yl) Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it a cornerstone of modern drug design.[3][4] This guide delves into the core pharmacophoric features of 2-(piperazin-1-yl) derivatives, a prominent subclass of these compounds. We will dissect the structure-activity relationships (SAR) that govern their biological activity, explore computational methodologies for elucidating and refining their pharmacophore models, and detail the experimental workflows required for robust validation. This document is intended as a practical, field-proven guide for scientists engaged in the discovery and optimization of novel therapeutics based on this versatile chemical motif.
The 2-(Piperazin-1-yl) Scaffold: A Privileged Framework
The prevalence of the piperazine moiety is not coincidental; it is rooted in a set of advantageous physicochemical and structural properties that enhance "drug-likeness".
-
Physicochemical Properties: The two nitrogen atoms, typically with pKa values that render them protonated at physiological pH, significantly increase aqueous solubility—a critical factor for bioavailability.[1] This basicity is a key pharmacophoric feature, often enabling crucial ionic interactions with biological targets.[5]
-
Structural Role: The piperazine ring serves two primary structural roles. Firstly, it acts as a constrained, low-energy linker, positioning other pharmacophoric groups in a precise spatial orientation for optimal target engagement.[2] Secondly, it can be a core scaffold from which various substituents are projected to explore the binding pocket. Its chair conformation allows for equatorial and axial substitutions, providing a three-dimensional diversity that can be fine-tuned to improve potency and selectivity.
Deconstructing the Pharmacophore: A Target-Centric Approach
The specific pharmacophoric features of a 2-(piperazin-1-yl) derivative are intrinsically linked to its biological target. Below, we analyze the pharmacophore in the context of major therapeutic classes.
Antipsychotics: Targeting Dopamine and Serotonin Receptors
Arylpiperazine derivatives are hallmarks of atypical antipsychotics, modulating dopamine D2 and serotonin 5-HT2A receptors.[5][6][7]
Core Pharmacophore Model (D2/5-HT2A Antagonists): A widely accepted model for these agents includes four key features:
-
Basic Nitrogen (N1): The first nitrogen of the piperazine ring is almost invariably protonated. This cationic center forms a pivotal ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of both D2 and 5-HT2A receptors, serving as the primary anchor.[5]
-
Aromatic System (at N4): An aromatic or heteroaromatic ring attached to the second nitrogen (N4) occupies a hydrophobic pocket, engaging in π-π stacking or hydrophobic interactions. The nature of this ring (e.g., phenyl, pyrimidinyl) is a key determinant of affinity and selectivity.[8]
-
Flexible Linker: A carbon chain of optimal length connects the piperazine core to a distal moiety. This linker's conformation and length are critical for correctly positioning the terminal group.
-
Distal Lipophilic/Polar Moiety: This terminal group interacts with an accessory binding pocket, often contributing significantly to subtype selectivity and modulating the overall pharmacological profile (e.g., agonist vs. antagonist activity).
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Kᵢ) of representative 2-(piperazin-1-yl) derivatives for key CNS receptors, illustrating the impact of structural modifications.
| Compound | Core Structure | R Group at N4 | D₂ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |
| Aripiprazole | Phenylpiperazine | -(CH₂)₄-O-phenyl | 0.34 | 3.4 |
| Olanzapine | Thienobenzodiazepine | Methyl | 1.9 | 4.2 |
| Risperidone | Piperidinyl-benzisoxazole | Ethyl | 3.8 | 0.16 |
| Ziprasidone | Piperazinyl-benzisothiazole | Ethyl | 4.8 | 0.4 |
Data synthesized from publicly available resources and literature.[5]
Anticancer Agents: A Multifaceted Role
In oncology, the 2-(piperazin-1-yl) moiety plays diverse roles depending on the target, which often includes protein kinases.[3][9]
Common Pharmacophoric Roles:
-
Solubilizing Group: The basic nitrogens enhance the water solubility of often large, hydrophobic kinase inhibitors, improving their pharmacokinetic profiles.[1]
-
Hinge-Binding Linker: The piperazine often serves as a linker connecting a hinge-binding heterocycle (e.g., quinazoline, pyrimidine) to a solvent-exposed region of the kinase. The N1 nitrogen can form hydrogen bonds with the kinase hinge region, while the N4-substituent explores the solvent front, allowing for modifications to improve selectivity and reduce off-target effects like hERG binding.[2]
-
Targeted Interactions: In specific cases, such as with certain cyclin-dependent kinase (CDK) inhibitors, the positively charged piperazine ring lies in a solvent-exposed region and forms favorable interactions with nearby acidic residues like aspartate.[2]
Antihistamines: H₁ Receptor Antagonism
Many second-generation H₁ antagonists utilize the piperazine scaffold.[10][11]
Key Pharmacophoric Features:
-
Cationic Center: As with other targets, a protonated nitrogen is crucial for interacting with a conserved aspartate residue in the H₁ receptor.
-
Two Aromatic/Heteroaromatic Rings: These are typically attached to a central atom linked to the piperazine. These rings engage in hydrophobic and van der Waals interactions within the receptor binding site.
-
Spacer: The piperazine ring itself often acts as the spacer, or is part of a larger linker, ensuring the correct distance and orientation between the cationic center and the aromatic systems.
Mandatory Visualization: Generalized Pharmacophore Model
The diagram below illustrates the generalized pharmacophoric features common to many 2-(piperazin-1-yl) derivatives across different target classes.
Caption: Self-validating computational pharmacophore workflow.
Experimental Validation: From Virtual Hit to Tangible Lead
Computational models provide hypotheses; experimental validation provides proof. [12][13]The ultimate test of a pharmacophore model is its ability to predict novel, active compounds.
Experimental Protocol: Hit-to-Lead Validation
-
Hit Selection and Acquisition:
-
Action: From the virtual screening hits, select a structurally diverse set of 20-50 compounds for acquisition or synthesis. Prioritize compounds that are commercially available or synthetically accessible.
-
Causality: Selecting for diversity mitigates the risk of pursuing a single, flawed chemical scaffold. Synthetic accessibility is a practical consideration to ensure a timely feedback loop.
-
-
Primary In Vitro Assay:
-
Action: Screen the selected compounds in a primary, high-throughput biological assay relevant to the target (e.g., a radioligand binding assay for a GPCR, an enzymatic activity assay for a kinase).
-
Causality: This is the first experimental test of the model's prediction. The goal is to confirm on-target activity and generate initial dose-response curves to determine potency (IC₅₀/EC₅₀).
-
-
Secondary and Orthogonal Assays:
-
Action: For confirmed hits from the primary screen, perform secondary assays to confirm the mechanism of action and rule out artifacts. This could include a functional assay (e.g., cAMP assay for GPCRs, cellular phosphorylation assay for kinases).
-
Self-Validation: An orthogonal assay measures the same biological endpoint through a different method. If a compound is active in both a binding assay and a functional assay, it provides strong evidence of true on-target activity, ruling out issues like compound aggregation or assay interference.
-
-
Initial SAR Exploration:
-
Action: For the most promising and validated hits, synthesize or acquire close analogs to explore the initial structure-activity relationship.
-
Causality: This step directly feeds back into the computational model. Do the experimental SAR trends match the pharmacophore hypothesis? For example, if the model predicts a required hydrogen bond donor, does removing it abolish activity? This iterative process of prediction and validation is the core of modern drug discovery.
-
Mandatory Visualization: Experimental Validation Workflow
This diagram illustrates the logical progression from a virtual hit to a validated lead compound.
Caption: Experimental workflow for validating virtual hits.
Conclusion and Future Perspectives
The 2-(piperazin-1-yl) moiety is a powerful and enduring scaffold in drug discovery. Its pharmacophoric blueprint, characterized by a basic nitrogen center, a versatile linker capacity, and the ability to be decorated with diverse functional groups, ensures its continued relevance. The successful exploration of this pharmacophore relies on a synergistic interplay between computational modeling and experimental validation. By employing robust, self-validating workflows, researchers can effectively navigate chemical space to uncover novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future efforts will likely focus on using advanced computational techniques, such as deep learning and molecular dynamics, to generate more dynamic and accurate pharmacophore models, further accelerating the journey from concept to clinic. [14]
References
- Title: Piperazine skeleton in the structural modification of natural products: a review - PMC Source: National Center for Biotechnology Inform
- Title: Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools Source: ACS Public
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central Source: National Center for Biotechnology Inform
- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchG
- Title: Computational Methods in Drug Discovery - PMC - PubMed Central Source: National Center for Biotechnology Inform
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Semantic Scholar URL:[Link]
- Title: The medicinal chemistry of piperazines: A review Source: Scilit URL:[Link]
- Title: PharmRL: Pharmacophore elucidation with Deep Geometric Reinforcement Learning - PMC Source: National Center for Biotechnology Inform
- Title: A Review on Applications of Computational Methods in Drug Screening and Design - PMC Source: National Center for Biotechnology Inform
- Title: New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed Source: National Center for Biotechnology Inform
- Title: Antipsychotic piperazine and piperadine deriv
- Title: 2 Pharmacophore modeling, its applications, and experimental validation...
- Title: The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents Source: Bentham Science URL:[Link]
- Title: Drug Design by Pharmacophore and Virtual Screening Approach - PMC - NIH Source: National Center for Biotechnology Inform
- Title: Pharmacophore modeling, virtual computational screening and biological evaluation studies Source: ResearchG
- Title: Computational approaches in medicinal chemistry for target identification and drug discovery. Source: Allied Academies URL:[Link]
- Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Wiley Online Library URL:[Link]
- Title: Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)
- Title: 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents Source: PubMed URL:[Link]
- Title: Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents - PubMed Source: National Center for Biotechnology Inform
- Title: Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - MDPI Source: MDPI URL:[Link]
- Title: Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst Source: RSC Publishing URL:[Link]
- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchG
- Title: Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents Source: AIR Unimi URL:[Link]
- Title: PHARMACOPHORE IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H) Source: Pharmacophore URL:[Link]
- Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC Source: National Center for Biotechnology Inform
- Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI Source: MDPI URL:[Link]
- Title: The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents Source: Ingenta Connect URL:[Link]
- Title: Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: LinkedIn URL:[Link]
- Title: Extensive Multiple 2D-/3D-QSAR modeling, Molecular Docking and Pharmacophoric approaches for piperazinylquinoline derivatives as Respiratory Syncytial Virus Fusion inhibitors - PubMed Source: National Center for Biotechnology Inform
- Title: Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed Source: National Center for Biotechnology Inform
- Title: Piperazine containing derivatives as anticancer agents.
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central Source: National Center for Biotechnology Inform
- Title: Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.
- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL:[Link]
- Title: Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names Source: RxList URL:[Link]
- Title: Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
- Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed Source: National Center for Biotechnology Inform
- Title: a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model...
- Title: Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
- Title: Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)
- Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors Source: Europe PMC URL:[Link]
- Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors Source: PubMed URL:[Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PharmRL: Pharmacophore elucidation with Deep Geometric Reinforcement Learning - PMC [pmc.ncbi.nlm.nih.gov]
preliminary in vitro screening of 2-(Piperazin-1-yl)isonicotinonitrile
An In-Depth Technical Guide Preliminary In Vitro Screening of 2-(Piperazin-1-yl)isonicotinonitrile: A Strategic Framework for Early-Phase Drug Discovery
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics, making it a cornerstone for developing novel therapeutics across diverse areas including oncology, infectious diseases, and neurology.[1][3][4] The isonicotinonitrile moiety, a substituted pyridine ring, is also a common feature in biologically active molecules, with derivatives showing potential as anticancer agents.[5][6]
The compound this compound (henceforth referred to as "the compound") merges these two valuable pharmacophores. Initial literature suggests a potential role as a peroxisome proliferator-activated receptor (PPAR) antagonist, highlighting a specific, testable hypothesis.[7] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of this compound. As a Senior Application Scientist, the following narrative is designed not as a rigid template, but as a logical, causality-driven strategy. Our objective is to efficiently characterize the compound's biological activity profile, identify potential liabilities early, and generate a robust data package to inform a go/no-go decision for progression into a hit-to-lead program.
Section 1: Foundational Steps: Compound Integrity and Handling
Before any biological assessment, the trustworthiness of all subsequent data hinges on the verifiable quality of the test article. This is a non-negotiable, self-validating first step.
1.1. Identity and Purity Confirmation The synthesized or purchased batch of the compound must be rigorously validated. Failure to do so risks attributing biological effects to an incorrect structure or, more commonly, to an impurity.
-
Protocol:
-
Structural Confirmation: Utilize ¹H-NMR and ¹³C-NMR spectroscopy and compare the resulting spectra against the expected chemical shifts for this compound.
-
Mass Verification: Confirm the molecular weight (188.23 g/mol ) using High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition (C₁₀H₁₂N₄).[7]
-
Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) with UV detection, ideally coupled with a mass spectrometer (LC-MS). The industry-standard acceptance criterion for a screening compound is >95% purity.
-
1.2. Solubility Assessment A compound's solubility dictates its utility in aqueous cell culture media and is a critical early indicator of its drug-like properties.[8] Poor solubility can lead to false negatives or artifactual results due to precipitation.
-
Protocol: Kinetic Solubility in PBS
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute this stock into Phosphate-Buffered Saline (PBS) at pH 7.4 to create a range of concentrations.
-
Incubate for a set period (e.g., 2 hours) at room temperature.
-
Analyze the samples for precipitation, often via nephelometry or by centrifuging and measuring the concentration of the supernatant via LC-MS/MS.[8]
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
-
Data Presentation: Compound Quality Control Summary
| Parameter | Method | Specification | Result |
|---|---|---|---|
| Identity | NMR, HRMS | Matches C₁₀H₁₂N₄ | Pass / Fail |
| Purity | HPLC-UV/MS | > 95% | (e.g., 98.7%) |
| Molecular Weight | HRMS | 188.23 | (e.g., 188.1098) |
| Kinetic Solubility | Nephelometry | Report in µM | (e.g., 75 µM) |
Section 2: Tier 1 - The Primary Screening Cascade
This initial tier is designed for broad, rapid assessment of biological activity and potential liabilities. The workflow is structured to maximize data generation from minimal compound quantity, focusing on cytotoxicity and key safety red flags.
Caption: Tier 2 workflow for promising hit compounds.
3.1. Target Engagement: PPAR Reporter Assay Based on existing data, the compound is annotated as a PPAR antagonist. [7]This hypothesis must be validated experimentally. A cell-based reporter assay is an excellent method to confirm functional activity at the target. [9]
-
Rationale: This assay directly tests the proposed mechanism of action. Confirming on-target activity is a critical step in validating a hit and justifying further investment. [10][11]* Experimental Protocol: Luciferase Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of a PPAR-responsive promoter element.
-
Assay Conditions: Plate the cells and treat them with a known PPAR agonist (e.g., rosiglitazone for PPARγ) to induce a signal. Co-treat with a dose-response of the compound.
-
Incubation: Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.
-
Lysis and Signal Detection: Lyse the cells and add a luciferin substrate. Measure the resulting luminescence on a plate reader.
-
Data Analysis: The compound's antagonistic activity is measured by its ability to reduce the agonist-induced luminescent signal. Calculate the IC₅₀ of this inhibition.
-
3.2. Early ADME: Metabolic Stability Metabolic stability provides an early look at a compound's potential half-life in vivo. A compound that is too rapidly metabolized by the liver is unlikely to achieve therapeutic concentrations. [8]
-
Rationale: Poor metabolic stability is a common reason for failure. Assessing it early allows medicinal chemists to address this liability through structural modification during lead optimization. [12]* Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the compound (typically at 1 µM) with human liver microsomes and NADPH at 37°C.
-
Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot with a cold organic solvent.
-
Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS. [12] 5. Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t½).
-
Data Presentation: Tier 2 Profile Summary
| Assay | Endpoint | Result |
|---|---|---|
| Target Engagement | PPAR Antagonism IC₅₀ (µM) | [Value] |
| Metabolic Stability | In Vitro Half-Life (t½, min) | [Value] |
| | Intrinsic Clearance (µL/min/mg) | [Value] |
Section 4: Data Interpretation and Hit Triage
A "hit" is not merely a potent compound; it is a compound with a balanced profile of activity, selectivity, and drug-like properties suitable for optimization. [11]The data from Tiers 1 and 2 must be synthesized to make an informed decision.
-
Hit Criteria Definition:
-
On-Target Potency: Confirmed activity in the target engagement assay (e.g., PPAR IC₅₀ < 1 µM).
-
Cellular Potency: Antiproliferative activity in a relevant cancer cell line (e.g., IC₅₀ < 5 µM).
-
Selectivity: A significant window between anticancer IC₅₀ and cytotoxicity in normal cells (e.g., Selectivity Index > 10).
-
Safety Window: A clean profile in the primary safety assays (e.g., hERG IC₅₀ > 10 µM and CYP IC₅₀ > 10 µM). A 10-fold window between safety and cellular potency is a common, though project-dependent, benchmark.
-
ADME Profile: Demonstrates reasonable metabolic stability (e.g., t½ > 30 minutes in HLM) to suggest it is amenable to optimization.
-
A compound meeting these criteria is considered a high-quality hit. The next step is to re-synthesize or re-purify the material and confirm all activities to ensure the results are robust and reproducible, a cornerstone of hit validation. [13]
Conclusion
This technical guide outlines a logical, multi-tiered strategy for the . By integrating compound quality control, primary screening for efficacy and safety, and secondary assays for mechanistic validation and ADME profiling, this framework enables a robust and efficient evaluation. It is designed to identify potential liabilities at the earliest possible stage and to build a comprehensive data package that provides high confidence in the decision to advance a promising compound into the resource-intensive phase of lead optimization. This structured, data-driven approach is fundamental to increasing the probability of success in the long and challenging path of drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Retrieved from BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. admescope.com [admescope.com]
- 9. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to 2-(Piperazin-1-yl)isonicotinonitrile Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)isonicotinonitrile hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, proposes a synthetic route, and discusses its potential pharmacological relevance based on the well-established activities of its core moieties: piperazine and isonicotinonitrile. Experimental protocols for characterization and preliminary biological screening are also presented to guide researchers in their investigation of this and related molecules.
Introduction
This compound hydrochloride is a chemical compound featuring a piperazine ring attached to an isonicotinonitrile scaffold. The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, a structure that is a cornerstone in medicinal chemistry due to its versatile pharmacological activities.[1] Piperazine and its derivatives are found in numerous approved drugs with applications ranging from antipsychotics and antidepressants to antihistamines and anticancer agents.[2][3] The isonicotinonitrile (or 4-cyanopyridine) core is also a significant pharmacophore, with derivatives exhibiting a range of biological activities, including antitumor and anti-inflammatory properties.[4][5]
The combination of these two pharmacologically significant moieties in a single molecule, presented here as a hydrochloride salt to potentially enhance solubility and stability, makes this compound hydrochloride a compound of interest for further investigation in drug discovery programs. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in exploring its potential.
Physicochemical and Structural Properties
The fundamental properties of this compound hydrochloride are summarized below. These have been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1185316-24-8 | [6] |
| Molecular Formula | C₁₀H₁₃ClN₄ | [7] |
| Molecular Weight | 224.69 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [7] |
Table 1: Physicochemical Properties of this compound hydrochloride
Structural Elucidation
The chemical structure of this compound hydrochloride consists of a piperazine ring linked at its 1-position to the 2-position of an isonicotinonitrile (4-cyanopyridine) ring. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms of the piperazine moiety.
Figure 1: Chemical structure of this compound hydrochloride.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic route involves the nucleophilic aromatic substitution of a suitable halo-isonicotinonitrile with piperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1185316-24-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 2-(Piperazin-1-yl)nicotinonitrile hydrochloride [cymitquimica.com]
- 8. 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, 98+% C10H13ClN4, MW: 224.69 CAS#: 1185316-24-8 [m.chemicalbook.com]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[2] This guide provides a comprehensive technical overview of piperazine derivatives, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across key disease areas. We will explore the causal reasoning behind medicinal chemistry strategies, provide detailed experimental protocols, and visualize key concepts to offer a field-proven perspective for drug discovery and development professionals.
The Enduring Appeal of the Piperazine Moiety
The widespread use of the piperazine scaffold is not coincidental; it stems from a unique combination of physicochemical properties that are highly advantageous for drug design.[1] The two nitrogen atoms, with their distinct pKa values, allow the ring to be protonated under physiological conditions, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] These nitrogens also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1]
Furthermore, the piperazine ring typically adopts a stable chair conformation, which imparts a degree of conformational rigidity.[1] This can be crucial for locking a molecule into its bioactive conformation, thereby improving potency and selectivity.[1] The true power of the piperazine scaffold, however, lies in its synthetic tractability. The two nitrogen atoms provide convenient handles for introducing a wide variety of substituents, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[3][4]
Piperazine Derivatives in Central Nervous System (CNS) Disorders
Piperazine derivatives have made an indelible mark on the treatment of CNS disorders, particularly in the realms of antipsychotics and antidepressants.[5][6] Their ability to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, has led to the development of blockbuster drugs.
Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways
The therapeutic effects of many antipsychotic drugs are primarily mediated by their antagonism of the dopamine D2 receptor.[7][8] Piperazine derivatives have proven to be exceptional scaffolds for designing potent D2 antagonists.
Mechanism of Action and Signaling Pathway:
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[8] Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade ultimately modulates neuronal excitability. Antipsychotic piperazine derivatives act as antagonists or partial agonists at the D2 receptor, attenuating the effects of excess dopamine, which is a hallmark of psychosis.[7][9]
Caption: Dopamine D2 receptor signaling and antagonism by piperazine derivatives.
Structure-Activity Relationship (SAR):
The SAR of antipsychotic piperazine derivatives has been extensively studied. Key structural features that govern activity include:
-
The Aryl Group: An aromatic group, often a dichlorophenyl or similar substituted ring, attached to one of the piperazine nitrogens is crucial for high-affinity binding to the D2 receptor.[6]
-
The Linker: A flexible alkyl chain, typically a butyl group, connects the arylpiperazine moiety to a second pharmacophoric element.[7]
-
The Terminal Group: This can vary widely, from a quinolinone in aripiprazole to other heterocyclic systems.[6][7]
Table 1: Receptor Binding Affinities (Ki, nM) of Representative Piperazine Antipsychotics
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Aripiprazole | 0.34 | 4.4 | 3.4 | [10] |
| Olanzapine | 1.1 | - | 4 | [10] |
| Clozapine | 128.7 | 141.6 | 11.6 | [10][11] |
| Risperidone | 3.1 | 180 | 0.12 | [10][11] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocol: Synthesis of Aripiprazole
A common synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[7]
-
Step 1: Preparation of 1-(2,3-dichlorophenyl)piperazine: This intermediate can be synthesized by reacting piperazine with 1,2-dichloro-3-nitrobenzene, followed by reduction of the nitro group.[7]
-
Step 2: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolinone: This intermediate is typically prepared from 7-hydroxyquinolinone and 1,4-dibromobutane.
-
Step 3: Coupling Reaction:
-
In a reaction vessel, suspend 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol.[12]
-
Add anhydrous sodium carbonate as a base.[12]
-
Reflux the mixture for 12 hours.[12]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.[12]
-
The crude aripiprazole can be purified by recrystallization from ethanol to yield the final product with high purity.[12]
-
Antidepressants: Targeting the Serotonergic System
Piperazine derivatives are also prominent in the development of antidepressants, primarily through their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[5][13]
Mechanism of Action:
Many piperazine-based antidepressants act as agonists or partial agonists at 5-HT1A receptors and/or antagonists at 5-HT2A receptors.[5] 5-HT1A receptor agonism is thought to contribute to the anxiolytic and antidepressant effects, while 5-HT2A antagonism may improve sleep and alleviate certain side effects.[5]
Structure-Activity Relationship (SAR):
For piperazine-based antidepressants, the SAR often revolves around an arylpiperazine core linked to a terminal moiety.
-
Arylpiperazine Moiety: The nature of the aryl group (e.g., methoxyphenyl, pyrimidinyl) significantly influences the affinity and selectivity for different serotonin receptor subtypes.[5]
-
Linker: An alkyl chain of variable length connects the arylpiperazine to the terminal group.
-
Terminal Group: This can be an imide, amide, or other heterocyclic system, which also plays a critical role in receptor binding.[5]
Table 2: In Vitro Activity of Representative Piperazine Antidepressants
| Compound | 5-HT1A Ki (nM) | 5-HT Reuptake Inhibition IC50 (nM) | Reference |
| Vilazodone | 0.2 | 0.5 | [5] |
| Trazodone | 25 | 160 | [5] |
| Nefazodone | 18 | 40 | [5] |
Note: Lower Ki and IC50 values indicate higher potency.
Experimental Protocol: 5-HT1A Receptor Functional Assay
A common method to assess the functional activity of compounds at the 5-HT1A receptor is the [35S]GTPγS binding assay.[14] This assay measures the ability of a compound to stimulate G-protein activation upon binding to the receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).[15]
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Reaction Mixture: In a microplate, combine the cell membranes, the test compound at various concentrations, and [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is proportional to the degree of G-protein activation. Plot the data to determine the EC50 and Emax values for the test compound.
Piperazine Derivatives in Allergy and Inflammation: The Antihistamines
The piperazine scaffold is a cornerstone in the development of H1 antihistamines, used to treat allergic conditions.[16]
Mechanism of Action and Signaling Pathway:
Histamine H1 receptors are GPCRs that couple to the Gq/11 family of G proteins.[17] Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade mediates the classic symptoms of an allergic reaction. Piperazine antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and reducing its basal activity.[18][19]
Caption: Histamine H1 receptor signaling and inverse agonism by piperazine antihistamines.
Structure-Activity Relationship (SAR):
The SAR of piperazine antihistamines is well-defined.
-
Benzhydryl Moiety: A diphenylmethyl (benzhydryl) group is a common feature and is essential for high-affinity binding to the H1 receptor.
-
Piperazine Core: The piperazine ring serves as the basic amine necessary for receptor interaction.
-
N-Substituent: The substituent on the second nitrogen of the piperazine ring is a key determinant of the drug's properties. For example, the addition of a carboxylic acid-containing side chain in cetirizine significantly reduces its ability to cross the blood-brain barrier, thus minimizing sedative effects.
Experimental Protocol: Synthesis of Cetirizine
A common synthesis of cetirizine involves the alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate.[20]
-
Step 1: Alkylation:
-
React 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene as a solvent.[20] This is an SN2 substitution reaction.
-
-
Step 2: Saponification:
-
The resulting ester is saponified by refluxing with potassium hydroxide in absolute ethanol to yield the potassium salt of cetirizine.[20]
-
-
Step 3: Hydrolysis and Extraction:
Piperazine Derivatives in Oncology
The piperazine scaffold is a key component of many modern anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[21]
Mechanism of Action:
In many TKIs, the piperazine ring acts as a linker, connecting two or more pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[21] Its basicity can also be exploited to form a salt bridge with acidic residues in the hinge region of the kinase, contributing to the drug's potency.
Structure-Activity Relationship (SAR):
The SAR of piperazine-containing TKIs is highly target-specific. However, some general principles apply:
-
N-Substituents: Modifications to the nitrogen atoms of the piperazine ring can significantly impact potency, selectivity, and pharmacokinetic properties.[22]
-
Conformational Restriction: Incorporating the piperazine into a more rigid ring system can sometimes enhance binding affinity.
Table 3: In Vitro Activity of Imatinib
| Target Kinase | IC50 (nM) |
| Abl | 25 |
| c-Kit | 100 |
| PDGFR | 100 |
Data from publicly available sources.
Experimental Protocol: Synthesis of Imatinib
The synthesis of imatinib is a multi-step process. A common route involves the following key steps:[15][21]
-
Step 1: Pyrimidine Core Synthesis: The pyrimidine core is typically synthesized through the condensation of a guanidine derivative with a β-ketoester.[21]
-
Step 2: Coupling with Phenylamine Side Chain: The pyrimidine core is then coupled with a substituted aniline derivative.[21]
-
Step 3: Acylation: The resulting intermediate is acylated with a substituted benzoyl chloride.[21]
-
Step 4: Final Coupling with Piperazine: The final step is a nucleophilic substitution reaction where a leaving group is displaced by N-methylpiperazine.[21]
Caption: General workflow for the discovery of piperazine-based drug candidates.
The Interplay of SAR and ADME in Piperazine Drug Design
A crucial aspect of modern drug discovery is the simultaneous optimization of a compound's pharmacodynamic (potency and selectivity) and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties.[3][4] The piperazine scaffold offers a remarkable platform for this multi-parameter optimization.
The physicochemical properties of piperazine derivatives, such as lipophilicity (logP), polar surface area (PSA), and molecular weight, have a profound impact on their ADME profile.[4] For instance, increasing the lipophilicity of a piperazine derivative by adding non-polar substituents can enhance its absorption across biological membranes. However, excessive lipophilicity can lead to poor solubility and increased metabolic liability.
Medicinal chemists often employ a strategy of "pharmacokinetic-driven SAR," where structural modifications are made not only to improve target engagement but also to fine-tune the ADME properties. For example, the introduction of polar groups or the strategic placement of metabolically stable substituents on the piperazine ring can improve a compound's metabolic stability and reduce clearance, thereby increasing its half-life and oral bioavailability.[4]
Conclusion
The piperazine scaffold is a testament to the power of a versatile and synthetically accessible core in medicinal chemistry. Its enduring presence in a wide range of therapeutics underscores its privileged status. By understanding the intricate interplay between the structure of piperazine derivatives and their biological activity, and by employing rational drug design principles, researchers can continue to leverage this remarkable heterocycle to develop the next generation of innovative medicines. This guide has provided a technical foundation for these endeavors, from fundamental principles to practical experimental considerations.
References
- Dopamine receptor signaling and current and future antipsychotic drugs. (2016). PubMed Central.
- Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. (n.d.). PubMed Central.
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PubMed Central.
- OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (n.d.). Acta Poloniae Pharmaceutica.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (n.d.). MDPI.
- Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. (n.d.). PubMed Central.
- Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. (2018). PubMed.
- H1 Antihistamines: Current Status and Future Directions. (n.d.). PubMed Central.
- Histamine H1 receptor. (n.d.). Wikipedia.
- Cetirizine. (n.d.). Wikipedia.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. (n.d.). ResearchGate.
- Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012). PubMed Central.
- Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate.
- H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. (n.d.). PubMed.
- Mechanism of Action of Antipsychotic Agents. (2015). Psychopharmacology Institute.
- Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). National Institutes of Health.
- Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.
- Antihistamine. (n.d.). Wikipedia.
- Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. (n.d.). GenScript.
- Novel Imatinib base synthesis. (2008). The chemical reaction database.
- Receptor potencies (Ki values, nM) of selected antipsychotic agents. (n.d.). ResearchGate.
- SAR of phenothiazine.pptx. (n.d.). Slideshare.
- Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. marxify.pages.dev [marxify.pages.dev]
- 18. innoprot.com [innoprot.com]
- 19. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 21. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 2-(Piperazin-1-yl)isonicotinonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 2-(Piperazin-1-yl)isonicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient method based on the nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinonitrile with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction and Scientific Background
The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, renowned for its ability to improve aqueous solubility and bioavailability of drug candidates.[1][2][3] Its incorporation into various molecular frameworks has led to the development of drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[2] this compound, specifically, serves as a key intermediate for more complex molecular architectures.
The synthesis protocol described herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction class is fundamental for the functionalization of electron-deficient aromatic and heteroaromatic rings.[4][5] In this specific application, the pyridine ring of 2-chloroisonicotinonitrile is "activated" towards nucleophilic attack at the C2 position by two key features:
-
The Ring Nitrogen: As an electronegative atom, it withdraws electron density from the ring carbons, increasing their electrophilicity.
-
The Cyano Group (-CN): This potent electron-withdrawing group further depletes electron density at the ortho (C2) and para (C4) positions, making the C2-Cl bond susceptible to substitution.
Piperazine, with its secondary amine nitrogens, acts as a potent nucleophile, readily attacking the electron-deficient C2 carbon and displacing the chloride leaving group. The use of excess piperazine is a strategic choice; it not only drives the reaction to completion but also serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated in situ.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.
-
Nucleophilic Attack: A nitrogen atom from the piperazine molecule attacks the C2 carbon of 2-chloroisonicotinonitrile, which bears the chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing cyano group and the ring nitrogen.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, this compound. The displaced chloride then reacts with a second equivalent of piperazine (acting as a base) to form piperazine hydrochloride.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. | Amount |
| 2-Chloroisonicotinonitrile | 1620-80-0 | 138.55 | 1.0 | 5.00 g |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | 3.0 | 9.33 g |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Saturated NaCl (brine) | 7647-14-5 | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
CRITICAL Safety & Handling (EHS)
All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
2-Chloroisonicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9] Causes skin and serious eye irritation and may cause respiratory irritation.[9][10] Avoid creating dust.
-
Piperazine: Can cause skin irritation and may cause an allergic skin or respiratory reaction.[11][12][13] It is a combustible dust. Handle in a well-ventilated area.
-
Acetonitrile/Dichloromethane: Flammable and/or toxic solvents. Avoid inhalation and skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10] Contaminated clothing should be removed and washed before reuse.[10][12]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Charge the flask with 2-chloroisonicotinonitrile (5.00 g, 36.1 mmol) and anhydrous piperazine (9.33 g, 108.3 mmol).
-
Causality: Using a 3-fold excess of piperazine ensures it acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction equilibrium towards the product. Anhydrous conditions prevent unwanted side reactions.
-
-
Solvent Addition and Reflux:
-
Add acetonitrile (50 mL) to the flask.
-
Begin stirring the suspension and gently heat the mixture to reflux (approx. 82°C) using the heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants at elevated temperatures without interfering with the reaction. Refluxing provides the necessary activation energy for the substitution to proceed at a practical rate.
-
-
Reaction Monitoring:
-
Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 2-chloroisonicotinonitrile spot indicates reaction completion.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) followed by a saturated NaCl (brine) solution (1 x 50 mL).
-
Causality: The water washes remove the piperazine hydrochloride salt and any remaining unreacted piperazine. The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again via rotary evaporation to yield the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Causality: Recrystallization is an effective method for purifying solid compounds, removing trace impurities that have different solubility profiles.
-
Characterization
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 102-104°C[16]
-
NMR Spectroscopy: Confirm the structure via ¹H and ¹³C NMR. The ¹H NMR should show characteristic peaks for the pyridine ring protons and the piperazine protons.
-
Mass Spectrometry: Verify the molecular weight of the compound.
Workflow and Data Summary
The entire process from setup to purified product is summarized in the workflow diagram below.
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and re-check by TLC. Ensure reagents are anhydrous. |
| Product loss during work-up. | Ensure pH of aqueous washes is not acidic to prevent protonation and loss of product into the aqueous layer. | |
| Incomplete Reaction | Insufficient heating. | Ensure the reaction mixture is maintained at a consistent reflux temperature. |
| Deactivated reagents. | Use fresh, anhydrous piperazine and high-purity starting material. | |
| Purification Issues | Oily product instead of solid. | The product may contain residual solvent or impurities. Try triturating with a non-polar solvent like hexanes or attempt purification via column chromatography (Silica gel, 5-10% MeOH in DCM). |
References
- What safety precautions should be taken when using piperazine? - Blog. (2025, October 9).
- SAFETY DATA SHEET - ChemDmart. (n.d.).
- 2-Chloronicotinonitrile | C6H3ClN2. (n.d.). PubChem.
- Piperazine: Key Safety & Patient Guidance - Drugs.com. (2025, April 14).
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2024). ACS Omega.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (n.d.). Taylor & Francis Online.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- (PDF) Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. (n.d.). ResearchGate.
- 2 - SAFETY DATA SHEET. (n.d.).
- 2-(Piperazin-1-yl)pyridine-3-carbonitrile. (n.d.). PubChem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 6). MDPI.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). NIH.
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). NIH.
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12).
- This compound,(CAS# 305381-05-9). (n.d.). Sinfoo Biotech.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 1). ResearchGate.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PMC - NIH.
- Piperazine. (n.d.). NIST WebBook.
- Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018, October 5). PubMed.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemdmart.com [chemdmart.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. 2-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-PIPERAZINONICOTINONITRILE | 84951-44-0 [chemicalbook.com]
purification techniques for 2-(Piperazin-1-yl)isonicotinonitrile
An Application Guide to the Purification of 2-(Piperazin-1-yl)isonicotinonitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This document moves beyond simple procedural lists to explain the underlying chemical principles governing each purification choice. We will explore three primary purification strategies: Acid-Base Extraction, Recrystallization (of both the free base and its hydrochloride salt), and Flash Column Chromatography. Each section includes step-by-step protocols, troubleshooting insights, and visual workflows to ensure researchers can achieve the highest possible purity for their downstream applications.
Introduction: The Importance of Purity
This compound is a bifunctional molecule featuring a nucleophilic piperazine moiety and an electrophilic nitrile group on a pyridine scaffold. This unique combination makes it a valuable intermediate for synthesizing a wide array of more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system.[1] Given its role as a foundational precursor, the presence of residual starting materials (e.g., piperazine, 4-chloroisonicotinonitrile), side-products, or solvents can have a cascading negative effect on multi-step syntheses. Therefore, robust and reliable purification is not merely a suggestion but a critical requirement for reproducible and successful research.
Physicochemical Profile and Impurity Analysis
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₂N₄ | - |
| Molecular Weight | 188.23 g/mol [2][3] | Influences chromatographic mobility and diffusion rates. |
| Appearance | Typically an off-white to light brown solid.[4] | Color may indicate the presence of impurities. |
| Basicity (pKa) | The piperazine ring contains two nitrogen atoms, making the molecule basic. Piperazine itself has pKb values of 5.35 and 9.73. | This is the cornerstone of purification by acid-base extraction. The compound can be selectively protonated to form a water-soluble salt.[5][6] |
| Solubility | Generally soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol). Low solubility in non-polar solvents (e.g., Hexane, Diethyl Ether) and water as the free base. | Crucial for selecting solvents for recrystallization and chromatography. |
Common Impurities:
-
Unreacted Piperazine: Highly water-soluble and basic. Can often be removed with an aqueous wash.[7]
-
Unreacted Halogenated Precursor (e.g., 2-chloroisonicotinonitrile): A neutral, less polar compound.
-
N,N'-bis(isonicotinonitrile)piperazine: A potential side-product from the reaction of both piperazine nitrogens. This impurity is less polar and less basic than the desired product.
-
Solvents: Residual solvents from the synthesis (e.g., DMSO, DMF, THF).
Purification Strategy Selection
The choice of purification method depends on the scale of the reaction and the nature of the primary impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purifying this compound.
Method 1: Acid-Base Extraction
This technique leverages the basicity of the piperazine moiety to separate it from acidic and neutral impurities. It is highly effective for a first-pass, large-scale purification.[5][6] The principle is to convert the water-insoluble amine free base into a water-soluble salt by treatment with acid.
Protocol: Purifying via Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Causality: The HCl protonates the basic piperazine nitrogen, forming the hydrochloride salt, which is highly soluble in the aqueous layer.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer now contains neutral impurities.
-
Back-Extraction (Optional): To recover any product that may have remained in the organic layer, add a fresh portion of 1 M HCl to the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >10 (check with pH paper). A white precipitate of the free base should form. Causality: The NaOH deprotonates the piperazinium salt, regenerating the neutral, water-insoluble free base.
-
Product Extraction: Transfer the basified aqueous suspension back to the separatory funnel. Add a volume of fresh DCM equal to the original organic layer volume. Shake vigorously to extract the free base back into the organic phase.
-
Isolation: Drain the lower organic layer. Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound as a solid.
Caption: Workflow for purification via acid-base extraction.
Method 2: Recrystallization
Recrystallization is an excellent technique for polishing a product that is already relatively pure (>90%). The key is to identify a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Protocol 1: Recrystallization of the Free Base
-
Solvent Screening: Place a small amount of the crude product (20-30 mg) into several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) and observe solubility at room and elevated temperatures. A good solvent will dissolve the product when hot but allow crystals to form upon cooling. A solvent pair (e.g., Ethanol/Water, DCM/Hexane) may also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble particulate matter while preventing premature crystallization of the product.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Protocol 2: Purification via Salt Recrystallization
Purifying via a salt can be highly effective as salts often have different solubility profiles and form more robust crystals than the free base.[8]
-
Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated HCl (or pass HCl gas through the solution) to form the hydrochloride salt, which will often precipitate.[9]
-
Recrystallization: Heat the suspension to dissolve the salt (adding minimal extra solvent if needed). Follow steps 3-6 from the free base recrystallization protocol.
-
Free Base Regeneration (Optional): If the free base is required, dissolve the purified salt in water and follow steps 5-8 of the acid-base extraction protocol.
Method 3: Flash Column Chromatography
For separating mixtures of compounds with similar properties, flash column chromatography is the method of choice.[10][11] It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).
Causality of Modifier: this compound is a basic compound. When using standard silica gel, which is weakly acidic, strong interactions can occur between the basic nitrogens and the silica surface. This leads to significant peak tailing, poor separation, and potential product loss on the column. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is added to the mobile phase. This modifier competitively binds to the acidic sites on the silica, allowing the basic product to elute more symmetrically.
Table 2: Typical Eluent Systems for Flash Chromatography on Silica Gel
| Solvent System | Modifier | Typical Ratio | Notes |
| Dichloromethane / Methanol | Triethylamine | 98:2 to 90:10 (DCM:MeOH) | 0.5-1% Et₃N |
| Ethyl Acetate / Hexanes | Triethylamine | 20:80 to 100:0 (EtOAc:Hex) | 0.5-1% Et₃N |
| Dichloromethane / Methanol | Ammonium Hydroxide | 95:5 (DCM:MeOH) | 0.5-1% NH₄OH |
Protocol: Flash Column Chromatography
-
Column Packing: Select an appropriate size flash column and pack it with silica gel using the initial mobile phase (e.g., 98:2 DCM:MeOH + 1% Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Causality: Dry loading ensures that the sample is applied to the column in a narrow, concentrated band, leading to better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions. Monitor the elution process using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot each collected fraction on a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the purified product.
Purity Assessment
After any purification procedure, the purity of the final compound must be verified. Standard methods include:
-
Thin Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities if their signals are visible.
-
Melting Point: A sharp melting point range is indicative of high purity.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Wikipedia. (2023). Acid–base extraction.
- PubChem. (n.d.). 2-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information.
- CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 229(2), 249–256.
- ChemBK. (n.d.). Isonicotinonitrile.
- PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information.
- Google Patents. (1959). US2919275A - Purification of piperazine.
- Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Kouril, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
- NIST. (n.d.). Piperazine. NIST Chemistry WebBook.
- ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
- MDPI. (n.d.). Chromatographic Separations. Separations Journal Section.
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- University of Florida Digital Collections. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 2-(Piperazin-1-yl)isonicotinonitrile
Introduction
2-(Piperazin-1-yl)isonicotinonitrile, with the molecular formula C10H12N4, is a heterocyclic compound featuring a pyridine ring substituted with a piperazine and a nitrile group.[1][2] While specific applications are still under investigation, its structural motifs are common in pharmacologically active molecules, suggesting potential roles in drug discovery and development.[3] Accurate and reliable analytical methods are therefore essential for its quantification in various matrices, for purity assessment, and for stability studies.
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities, and spectroscopic techniques (NMR, IR) for structural elucidation. The protocols described herein are grounded in established principles of analytical chemistry and are designed to be adaptable to various laboratory settings.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone for the quantitative analysis of non-volatile and thermally labile compounds in the pharmaceutical industry. For this compound, its aromatic pyridine ring and nitrile group provide a chromophore suitable for UV detection, potentially eliminating the need for derivatization often required for piperazine alone.[4][5]
Principle
Reversed-phase HPLC (RP-HPLC) is the method of choice. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or trifluoroacetic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL) using the diluent.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing impurities and degradation products that may be present in the sample. For this compound, GC-MS can provide both qualitative and quantitative information.[6][7]
Principle
The sample is vaporized in the injector of the gas chromatograph and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).[8]
-
GC-grade solvents (e.g., methanol, dichloromethane).
-
Autosampler vials with septa.
-
Analytical balance.
2. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization with an agent like trifluoroacetic anhydride can be performed to increase volatility, although the parent compound may be sufficiently volatile.[8]
3. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[9] |
| Injector Temperature | 250 °C[8] |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C[9] |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Mass Range | 40-500 amu |
4. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern for confirmation.
-
For quantitative analysis, a calibration curve can be prepared using standard solutions.
Workflow Diagram
Caption: Workflow for the analysis of this compound by GC-MS.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the unambiguous determination of the molecular structure.[8]
¹H and ¹³C NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Expected ¹H and ¹³C NMR Data (Predicted):
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.2 | d | 1H | H-6 |
| Pyridine-H | ~7.0 | d | 1H | H-5 |
| Pyridine-H | ~6.8 | s | 1H | H-3 |
| Piperazine-H | ~3.6 | t | 4H | N-CH₂ (adjacent to pyridine) |
| Piperazine-H | ~3.0 | t | 4H | N-CH₂ |
| Piperazine-NH | Variable | br s | 1H | NH |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Pyridine-C | ~160 | C-2 |
| Pyridine-C | ~150 | C-6 |
| Pyridine-C | ~140 | C-4 |
| Pyridine-C | ~118 | C-5 |
| Nitrile-C | ~117 | CN |
| Pyridine-C | ~108 | C-3 |
| Piperazine-C | ~48 | N-CH₂ (adjacent to pyridine) |
| Piperazine-C | ~45 | N-CH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
FTIR Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Piperazine |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, 1480 | C=C, C=N stretch | Pyridine ring |
| ~1300-1000 | C-N stretch | Amine |
References
- PubChem (n.d.). 2-(Piperazin-1-yl)pyridine-3-carbonitrile.
- Journal of Chemical and Pharmaceutical Research (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- NTU Journal of Pure Sciences (2022). A Review on Analytical Methods for Piperazine Determination.
- Analytical Methods (2011). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants.
- Scribd (n.d.). GCMS Analysis Report.
- ResearchGate (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
- ChemRxiv (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- NIST (n.d.). Piperazine.
- MDPI (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- PubMed (2015). Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to HPLC Method Development for Piperazine and its Analogs
Abstract
Piperazine and its derivatives are crucial structural motifs in a vast number of pharmaceuticals and industrial chemicals. However, their analysis by High-Performance Liquid Chromatography (HPLC) presents significant challenges. Due to their hydrophilic, basic nature, and lack of a native UV chromophore, traditional reversed-phase methods often fail, resulting in poor retention and inadequate sensitivity. This application note provides a comprehensive guide for researchers and drug development professionals to develop robust and reliable HPLC methods for these compounds. We will explore the core analytical hurdles and present a logical framework for strategic decision-making, covering detector selection, column chemistry, and mobile phase optimization. Detailed, field-proven protocols for both direct analysis of underivatized piperazine using universal detectors and indirect analysis via derivatization for UV detection are provided.
Introduction: The Analytical Challenge of Piperazine Compounds
The six-membered ring containing two opposing nitrogen atoms, known as piperazine, is a cornerstone in medicinal chemistry. Its derivatives are found in drugs ranging from antihistamines to antipsychotics and anthelmintics.[1] Despite its prevalence, quantifying piperazine, either as an active pharmaceutical ingredient (API), a starting material, or a process impurity, is notoriously difficult.
Physicochemical Profile of Piperazine
Understanding the inherent properties of piperazine is the first step in developing a successful analytical method.
-
High Polarity & Solubility: Piperazine is freely soluble in water but insoluble in many non-polar organic solvents. This hydrophilicity makes it challenging to retain on conventional non-polar stationary phases like C18.
-
Basic Nature: As a weak base with two pKa values (pKb of 5.35 and 9.73), its ionization state is highly dependent on the mobile phase pH. This can lead to strong, undesirable interactions with residual silanols on silica-based columns, causing significant peak tailing.
-
Lack of a UV Chromophore: The piperazine molecule does not possess any functional groups that absorb light in the typical UV-Vis range (200-400 nm).[2][3] This renders standard UV detectors ineffective for direct, sensitive detection.
Common Chromatographic Problems
When approached with standard reversed-phase HPLC methods, piperazine typically exhibits:
-
No Retention: The compound elutes at or near the column's void volume (dead time) on C18 columns.[2][4]
-
Poor Peak Shape: If any retention is achieved, the peak is often broad and asymmetrical (tailing) due to secondary interactions with the stationary phase.[5]
These issues necessitate a more strategic approach to method development, beginning with the most critical choice: the detection strategy.
The Foundational Decision: Selecting the Right Detection Strategy
The absence of a chromophore forces the analyst to choose between direct detection with a "universal" detector or indirect detection by chemically modifying the molecule.
Direct Detection of Underivatized Piperazine
This approach is often preferred for its simplicity, as it avoids the time and potential variability of a chemical derivatization step.
Both CAD and ELSD are mass-based aerosol detectors that are ideal for non-volatile analytes lacking a chromophore.[6][7] The operational principle involves three stages:
-
Nebulization: The HPLC eluent is converted into a fine aerosol mist.
-
Evaporation: The volatile mobile phase is removed in a heated drift tube, leaving behind solid analyte particles.
-
Detection: The remaining particles are measured. In ELSD, a light source illuminates the particles, and the scattered light is detected.[8] In CAD, the particles are charged and then detected by a sensitive electrometer, which generally provides a more consistent response across a wider dynamic range.[7][9]
These detectors are compatible with gradient elution and are considered "universal" for any non-volatile analyte, making them an excellent choice for piperazine analysis.[8][10]
Liquid Chromatography-Mass Spectrometry is the gold standard for sensitivity and specificity. It can readily detect piperazine without derivatization, often in positive electrospray ionization (ESI+) mode.[11] LC-MS provides mass confirmation, which is invaluable for identifying impurities and degradants. The primary constraints are the higher cost and complexity of the instrumentation.
Indirect Detection via Pre-Column Derivatization
This classic strategy involves a chemical reaction to attach a chromophore to the piperazine molecule, making it detectable by a standard HPLC-UV system.
By reacting one or both of the secondary amine groups on piperazine, a highly UV-absorbent moiety can be introduced. This allows for sensitive detection at low levels (ppm) using widely available equipment.[12][13]
-
4-chloro-7-nitrobenzofuran (NBD-Cl): Reacts with piperazine to form a stable, highly UV-active derivative, enabling detection at wavelengths around 340 nm.[12][14]
-
Dansyl Chloride (DNS-Cl): A widely used reagent that reacts with primary and secondary amines to produce fluorescent and UV-active sulfonamides.[3][15]
The derivatization reaction must be optimized for completeness and reproducibility to ensure the quantitative accuracy of the method.
Caption: Workflow for indirect piperazine analysis via derivatization.
Strategic Method Development: A Step-by-Step Guide
Once a detection strategy is chosen, the chromatographic separation can be developed. The goal is to achieve adequate retention, good peak shape, and sufficient resolution from other components in the sample matrix.
Step 1: Column Chemistry Selection
The choice of stationary phase is critical and depends directly on whether the analyte has been derivatized.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is designed for the retention of polar and hydrophilic compounds. It uses a polar stationary phase (e.g., bare silica, cyano, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10] A water layer is adsorbed onto the stationary phase, and retention occurs through partitioning of the polar analyte between this layer and the bulk mobile phase. A cyanopropyl (CN) stationary phase has been shown to be effective for piperazine analysis.[10]
-
Mixed-Mode Chromatography: These columns possess both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities. This dual nature allows for the retention of hydrophilic basic compounds like piperazine, which are poorly retained on C18 alone.[2]
The derivatization process typically increases the hydrophobicity of the piperazine molecule, making it well-suited for separation on standard reversed-phase columns like C18 or C8.[3][5]
For underivatized piperazine on a reversed-phase column, an alternative to HILIC is ion-pair chromatography (IPC). An ion-pairing reagent, such as an alkyl sulfonate (e.g., 1-heptanesulfonic acid), is added to the mobile phase.[4][16] This reagent has a polar head and a non-polar tail. It pairs with the protonated, positively charged piperazine, forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase. While effective, IPC can lead to long column equilibration times and is often incompatible with MS and CAD/ELSD detectors due to the non-volatile nature of the reagents.[17]
Step 2: Mobile Phase Optimization
Fine-tuning the mobile phase is essential for achieving the desired separation and peak shape.[18][19]
-
Selecting the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase and HILIC.[20] Acetonitrile generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[21]
-
The Critical Role of pH and Buffers: For a basic compound like piperazine, mobile phase pH is arguably the most important parameter.[5] The pH should be controlled with a buffer to ensure consistent ionization of the analyte.[20] For reversed-phase, adjusting the pH to be ~2 units below the analyte's pKa will ensure it is fully protonated, which can improve peak shape by minimizing secondary interactions with silanols.
-
Using Additives to Improve Peak Shape: Small amounts of acidic modifiers are often added to the mobile phase.
-
Formic Acid or Trifluoroacetic Acid (TFA): Typically used at concentrations of 0.05-0.1%, these acids help to protonate basic analytes and mask active silanol sites on the stationary phase, significantly reducing peak tailing.[3][22] Formic acid is a preferred choice for LC-MS applications due to its volatility.[11]
-
Amine Modifiers: In some cases, a small amount of an amine like triethylamine (TEA) can be added to the mobile phase to compete with the basic analyte for active silanol sites, thereby improving peak symmetry.[5]
-
-
Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition, which is simpler and more robust. A gradient elution, where the mobile phase strength is increased over the course of the run, is more powerful for separating complex mixtures with components of widely varying polarities.[18]
Caption: A systematic workflow for HPLC method development.
Detailed Protocols
The following protocols provide practical starting points for method development. They should be optimized and validated for the specific application and instrument.
Protocol 1: HILIC-CAD Method for Underivatized Piperazine
This method is adapted from literature for the direct analysis of piperazine and is suitable for determining its content in pharmaceutical drug substances.[10]
1. Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
Column: Cyanopropyl (CN) bonded stationary phase, e.g., 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10 v/v).
2. Chromatographic Conditions:
-
Elution Mode: Isocratic.
-
Mobile Phase Composition: 90% B (Acetonitrile/TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature: 35 °C. (Note: Optimize for your system).
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: RP-HPLC-UV Method for Derivatized Piperazine (with NBD-Cl)
This protocol is based on a validated method for determining trace amounts of piperazine in an API.[12][14]
1. Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol.
-
Derivatizing Reagent: Prepare a solution of NBD-Cl in Methanol.
2. Derivatization Procedure:
-
To 1.0 mL of your piperazine standard or sample solution in a vial, add 1.0 mL of the NBD-Cl reagent solution.
-
Add a small volume of a suitable buffer (e.g., borate buffer, pH 9) to facilitate the reaction.
-
Cap the vial and heat at ~60 °C for 30 minutes.
-
Cool the solution to room temperature before injection. (Note: All reaction parameters must be rigorously optimized).
3. Chromatographic Conditions:
-
Elution Mode: Isocratic.
-
Mobile Phase Composition: 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[12]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm.[12]
Data Presentation & Interpretation
A successful method will yield reliable and reproducible data. Key performance metrics should be systematically evaluated and tabulated.
Table 1: Example Comparison of Chromatographic Conditions and Performance
| Parameter | Method 1: HILIC-CAD | Method 2: RP-HPLC-UV (Derivatized) |
| Analyte Form | Underivatized | NBD-Derivative |
| Column | Cyano (CN), 150x4.6mm | C18, 250x4.6mm |
| Mobile Phase | 90% ACN / 0.1% TFA | 50% ACN / 50% Water |
| Retention Time (min) | ~ 4.5 | ~ 8.2 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (from nearest peak) | > 2.0 | > 2.0 |
| Limit of Quantitation (LOQ) | ~10 µg/mL[3] | ~90 ppm (0.09 µg/mL)[12] |
Note: Data are representative examples and will vary based on the specific sample matrix and instrumentation.
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for consistency in:
-
Retention time (%RSD < 2%)
-
Peak area (%RSD < 2%)
-
Tailing factor (typically < 2.0)
-
Theoretical plates (a measure of column efficiency)
Conclusion: Synthesizing a Robust Method
Developing a successful HPLC method for piperazine compounds is a multi-faceted process that hinges on a foundational understanding of the analyte's challenging physicochemical properties. A logical, stepwise approach is critical for success. The primary decision point revolves around the detection strategy: employing direct analysis with universal detectors like CAD or MS for simplicity and speed, or using a well-established derivatization protocol to leverage the ubiquity of UV detectors. Once the detection method is set, the selection of an appropriate column chemistry—HILIC for polar, underivatized piperazine or traditional reversed-phase for its more hydrophobic derivatives—paves the way for systematic mobile phase optimization. By carefully controlling parameters like pH, organic modifier, and additives, analysts can overcome issues of poor retention and peak tailing to develop methods that are robust, reproducible, and fit for purpose in a demanding drug development environment.
References
- Journal of Chemical and Pharmaceutical Research.
- Journal of Chemical and Pharmaceutical Research.
- ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
- ResearchGate.
- Taylor & Francis Online.
- ResearchGate.
- Covalent Laboratories Pvt. Ltd.
- J-Stage.
- International Journal of Pharmacy and Technology.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
- Phenomenex.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Restek.
- tsijournals.com. GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
- UNODC.
- Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
- ScienceAsia.
- LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
- Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
- PubMed.
- Wikipedia. Charged aerosol detector. [Link]
- Wikipedia.
- Shimadzu. ELSD-LT III. [Link]
- Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
- ResearchGate. Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. [Link]
- Loba Chemie. Ion Pairing Reagents For Hplc. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 7. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceasia.org [scienceasia.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. tandfonline.com [tandfonline.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. lcms.cz [lcms.cz]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. veeprho.com [veeprho.com]
- 21. mastelf.com [mastelf.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of 2-(Piperazin-1-yl)isonicotinonitrile using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural assignment of 2-(Piperazin-1-yl)isonicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for sample preparation, Nuclear Magnetic Resonance (NMR) data acquisition, and processing. The core of this guide is a detailed analysis and theoretical assignment of the ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. This document is intended for researchers, scientists, and drug development professionals who require robust methods for the structural characterization of complex organic molecules.
Introduction
This compound is a substituted pyridine derivative incorporating a piperazine moiety. The pyridine ring is a common scaffold in pharmaceuticals, and the piperazine group is frequently used to improve pharmacokinetic properties. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular connectivity and confirm the identity of a synthesized compound. This guide explains the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality NMR data for the title compound.
Molecular Structure and Predicted NMR Environments
The first step in any NMR assignment is a thorough analysis of the molecule's structure to identify unique nuclear environments.
Caption: Molecular structure of this compound with atom numbering.
-
Pyridine Ring: This is an electron-deficient aromatic system. The presence of the nitrogen atom and the strongly electron-withdrawing nitrile (-CN) group at position 4 will significantly deshield the ring protons and carbons. We expect three distinct aromatic proton signals (H-3, H-5, H-6) and five carbon signals (C-2, C-3, C-4, C-5, C-6), plus the nitrile carbon (C-7).
-
Piperazine Ring: This saturated heterocycle is attached to the electron-deficient pyridine ring at C-2 via a nitrogen atom (N-1'). Due to the chair conformation and potential for restricted rotation, the four methylene protons adjacent to N-1' (H-2', H-6') may be chemically different from the four methylene protons adjacent to the secondary amine N-4' (H-3', H-5').[2] Similarly, two distinct carbon signals are expected (C-2'/C-6' and C-3'/C-5'). A single, potentially broad signal for the N-H proton is also anticipated.
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and spectral resolution.[3]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for many organic molecules. The residual solvent peak appears at δ 7.26 ppm.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Excellent for compounds with exchangeable protons (like N-H), as it slows down the exchange rate, often resulting in sharper N-H signals. The residual solvent peak is at δ 2.50 ppm.
-
Causality: The choice of solvent is critical as it must completely dissolve the analyte to form a homogeneous solution, preventing issues with shimming and line broadening.[5] Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum.[6]
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1] Alternatively, the residual solvent peak can be used for referencing.[5]
-
Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be between 4-5 cm to ensure it is within the detection region of the NMR coil.[7]
-
Labeling: Cap and label the NMR tube clearly.
Protocol for 1D NMR Data Acquisition
These are general parameters for a 400 MHz spectrometer and should be adapted as necessary.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton acquisition (zg or similar).
-
Spectral Width: ~12-16 ppm.
-
Number of Scans (NS): 8 to 16 scans. This is typically sufficient for the concentration specified.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon acquisition with proton decoupling (zgpg or similar).
-
Spectral Width: ~200-220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.[3]
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Caption: Workflow for NMR analysis from sample preparation to data reporting.
Protocol for NMR Data Processing
Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[9][10]
-
Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain FID signal into a frequency-domain spectrum.[11]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[12]
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.[13]
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[14]
-
Integration (¹H NMR): Integrate the area under each proton signal to determine the relative ratio of protons in each environment.
-
Peak Picking: Identify the precise chemical shift (in ppm) for each peak.
Spectral Analysis and Assignment
The following are predicted assignments based on established principles of NMR spectroscopy and data from similar structures like 2-substituted pyridines and N-substituted piperazines.[15][16][17]
Predicted ¹H NMR Spectrum
The electron-withdrawing nature of the pyridine nitrogen and the nitrile group will shift the aromatic protons downfield (to higher ppm values).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-6 | ~8.3 - 8.5 | Doublet (d) | JH6-H5 ≈ 5 Hz | 1H | Located ortho to the ring nitrogen, resulting in significant deshielding. Coupled only to H-5. |
| H-3 | ~7.8 - 8.0 | Singlet (s) | - | 1H | Isolated from other protons; only very weak long-range coupling might be observed. Deshielded by the adjacent C-2 substituent and ring nitrogen. |
| H-5 | ~7.0 - 7.2 | Doublet (d) | JH5-H6 ≈ 5 Hz | 1H | Coupled to H-6. Experiences less deshielding compared to H-3 and H-6. |
| H-2', H-6' (Piperazine) | ~3.7 - 3.9 | Triplet (t) | J ≈ 5 Hz | 4H | Methylene protons adjacent to the electron-deficient pyridine ring are deshielded. Appears as a triplet due to coupling with adjacent CH₂ group. |
| H-3', H-5' (Piperazine) | ~3.0 - 3.2 | Triplet (t) | J ≈ 5 Hz | 4H | Methylene protons adjacent to the secondary amine. Less deshielded than H-2'/H-6'. |
| N-H | Variable (e.g., ~1.5-3.0) | Broad Singlet (br s) | - | 1H | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to chemical exchange. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon environment. Chemical shifts are highly influenced by the electronegativity of nearby atoms and aromaticity.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~158 - 162 | Quaternary carbon attached to two nitrogen atoms (ring and piperazine). Highly deshielded. |
| C-4 | ~148 - 152 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| C-6 | ~145 - 148 | Carbon adjacent to the ring nitrogen, significantly deshielded. |
| C-3 | ~120 - 125 | Shielded relative to other pyridine carbons but deshielded compared to benzene. |
| C-5 | ~115 - 120 | Similar environment to C-3. |
| C-7 (CN) | ~117 - 119 | Typical chemical shift for a nitrile carbon. |
| C-2', C-6' (Piperazine) | ~48 - 52 | Carbons attached to the pyridine ring are deshielded. |
| C-3', C-5' (Piperazine) | ~44 - 46 | Carbons adjacent to the secondary amine. |
Conclusion
This application note details the necessary protocols and theoretical framework for the complete ¹H and ¹³C NMR assignment of this compound. By following the described methodologies for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling patterns provide a robust template for the empirical analysis and structural confirmation of this molecule and other similarly substituted heterocyclic systems. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are recommended as a final validation step.
References
- Organomation.
- Iowa State University Chemical Instrumentation Facility.
- MIT OpenCourseWare. 8.
- Smith, W. B., & Roark, J. L. (1969). The Proton Magnetic Resonance Spectra of Several 2-Substituted Pyridines. The Journal of Physical Chemistry, 73(4), 1049–1053. [Link]
- University of Wisconsin-Madison.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Morris, G. A. (2017).
- University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]
- Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 Nuclear Magnetic Resonance Studies of 2-Substituted Pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]
- Kónya, B., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 213-222. [Link]
- ResearchGate.
- Chemistry For Everyone.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 35-42. [Link]
- Tezcan, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. International Journal of Engineering and Applied Sciences, 6(2), 26-34. [Link]
- Little, V. R., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848. [Link]
- Varian, Inc. 1D NMR Acquisition Quick Guide. [Link]
- Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619-2623. [Link]
- Georgia Gwinnett College.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. organomation.com [organomation.com]
- 8. commons.ggc.edu [commons.ggc.edu]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. youtube.com [youtube.com]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
Application Notes & Protocols for the Preclinical Evaluation of 2-(Piperazin-1-yl)isonicotinonitrile as a Potential Anticancer Agent
Introduction: The Rationale for Investigating 2-(Piperazin-1-yl)isonicotinonitrile
The landscape of anticancer drug discovery is a continuous quest for novel molecular entities that can selectively target malignant cells while sparing healthy tissue. A promising strategy involves the exploration of chemical scaffolds that are prevalent in existing, clinically successful therapeutics. The piperazine ring is one such "privileged structure," integral to a multitude of FDA-approved drugs, including the paradigm-shifting tyrosine kinase inhibitor, Imatinib.[1][2] The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[2]
This guide focuses on This compound , a compound combining the piperazine core with an isonicotinonitrile group. While direct anticancer studies on this specific molecule are not yet widely published, its structural components provide a strong rationale for its investigation. Piperazine derivatives have demonstrated broad anticancer activities, including the induction of apoptosis and cell cycle arrest.[3][4][5] The isonicotinonitrile scaffold has also been incorporated into compounds designed for cytotoxic effects.[6]
Core Hypothesis: Based on its structural alerts, this compound is hypothesized to function as a small molecule inhibitor of key signaling pathways frequently dysregulated in cancer. Its mechanism of action may involve the inhibition of protein kinases, such as those in the Receptor Tyrosine Kinase (RTK) families or the critical PI3K/Akt/mTOR cell survival pathway, leading to reduced cell proliferation and the induction of apoptosis.[7][8][9]
This document provides a comprehensive, step-by-step framework for the preclinical evaluation of this compound, guiding researchers from initial in vitro screening to preliminary in vivo efficacy studies.
Section 1: Compound Preparation and Handling
Proper handling and solubilization are critical for reproducible results.
Protocol 1.1: Preparation of Stock Solutions
-
Reconstitution: Based on its chemical structure, this compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent. To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity, anhydrous DMSO.
-
Expert Insight: Using anhydrous DMSO is crucial as water content can affect compound stability and solubility over time.
-
-
Solubilization: Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be used if necessary, but avoid overheating.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept constant across all experimental and control groups and should not exceed a non-toxic level, typically ≤0.5%.[10]
Section 2: In Vitro Evaluation of Anticancer Activity
The initial phase of investigation aims to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells and to assess its selectivity.
Caption: Workflow for the initial in vitro screening of this compound.
Protocol 2.1: Cell Viability Screening (MTT & XTT Assays)
These colorimetric assays are the cornerstone of initial screening, providing a quantitative measure of how the compound affects cell viability, which is correlated with metabolic activity.[11][12] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.[13]
Methodology
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-tumorigenic control cell line (e.g., MCF-10A) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Causality: Seeding density is a critical parameter; too few cells may not produce a robust signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[14]
-
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Assay Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[15]
-
Mix on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
XTT Assay Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing XTT reagent and an electron-coupling agent).
-
Add 50 µL of the mixture to each well.
-
Incubate for 2-4 hours at 37°C. No solubilization step is needed.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).
-
Plot the results on a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | Selectivity Index (SI)¹ |
| MCF-7 | Breast (ER+) | 5.2 | 9.6 |
| A549 | Lung | 8.7 | 5.7 |
| HCT116 | Colon | 3.9 | 12.8 |
| MCF-10A | Non-tumorigenic Breast | 50.1 | - |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Protocol 2.2: Investigating the Mechanism of Cell Death - Apoptosis Assays
If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death), a desirable trait for an anticancer agent.[4]
Methodology: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[16]
-
Seed cells in a 96-well, opaque-walled plate and treat with the compound at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Add a luminogenic caspase-3/7 substrate (e.g., a reagent containing the DEVD peptide sequence) to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence is directly proportional to caspase-3/7 activity.
Methodology: TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18]
-
Grow cells on glass coverslips or chamber slides and treat with the compound as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[17]
-
Permeabilization: Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.[17]
-
TdT Labeling: Incubate the samples with the TUNEL reaction mixture, which contains the TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining & Mounting: Wash the cells and counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.
-
Visualization: Analyze the samples using fluorescence microscopy. Cells undergoing apoptosis will exhibit bright green fluorescence in the nucleus, co-localizing with the blue DAPI stain.
Protocol 2.3: Cell Cycle Analysis via Flow Cytometry
Many anticancer agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing proliferation. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.
Methodology
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the compound at 1x and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at ~1200 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and fixes them. Incubate for at least 30 minutes at 4°C.[19]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[20]
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a histogram. Non-dividing cells in the G0/G1 phase will have a 2n DNA content, while cells in the G2/M phase will have a 4n DNA content and a corresponding doubling of fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate DNA content. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.
Section 3: Elucidating the Molecular Mechanism of Action (MoA)
After confirming biological activity, the next crucial step is to identify the molecular target or pathway affected by the compound. Based on the chemical structure, a plausible MoA is the inhibition of a protein kinase signaling cascade. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer, making it a prime target.[7][21][22]
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Protocol 3.1: Western Blot Analysis of Key Signaling Proteins
Western blotting allows for the detection of specific proteins and, crucially, their phosphorylation status, which is a direct indicator of kinase activity.
Methodology
-
Protein Extraction: Treat cells in 6-well or 10 cm plates with the compound for a shorter duration (e.g., 2, 6, or 24 hours) to capture signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Expert Insight: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of target proteins for analysis.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phosphoproteins to their total protein counterparts and the loading control (e.g., GAPDH or β-actin).
Data Presentation: Expected Western Blot Outcomes for a PI3K/Akt Inhibitor
| Target Protein | Expected Change After Treatment | Rationale |
| Phospho-Akt (Ser473) | Decrease | Direct indicator of reduced Akt kinase activity. |
| Total Akt | No change | Serves as a loading control for p-Akt. |
| Phospho-mTOR (Ser2448) | Decrease | mTOR is a downstream effector of Akt. |
| Total mTOR | No change | Serves as a loading control for p-mTOR. |
| Cleaved PARP | Increase | A substrate of caspase-3; its cleavage confirms apoptosis. |
| GAPDH / β-actin | No change | Loading control to ensure equal protein amounts were loaded. |
Section 4: Preliminary In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living organism to assess a compound's potential as a therapeutic. The cell line-derived xenograft (CDX) model is a standard, cost-effective first step for evaluating in vivo antitumor activity.[23][24][25]
Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.
Protocol 4.1: Cell Line-Derived Xenograft (CDX) Model
Methodology
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID) that cannot reject human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject ~5 million cancer cells (e.g., HCT116), which showed high in vitro sensitivity, suspended in PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive Control (a standard-of-care drug for that cancer type)
-
-
Compound Administration: Administer the compound and vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Conclusion and Future Directions
This guide outlines a logical and robust pipeline for the initial preclinical evaluation of this compound as a potential anticancer agent. The proposed experiments are designed to systematically assess its biological activity, from broad cytotoxicity screening to specific mechanistic and in vivo studies. Positive and selective activity in these assays would provide a strong foundation for further development, including:
-
Lead Optimization: Synthesizing analogs to improve potency and drug-like properties.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement.
-
Advanced In Vivo Models: Testing in more clinically relevant models, such as patient-derived xenografts (PDX), which better preserve the heterogeneity of human tumors.[26][27]
By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel compounds like this compound in the fight against cancer.
References
- Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 36(11), 1073-1080. [Link]
- Nabi, F., Ganaie, M. A., & Khan, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
- Biocompare. (2025). In Vivo Models. Biocompare. [Link]
- Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. [Link]
- Noble Life Sciences. (n.d.).
- Massacesi, C., Di Tomaso, E., & De Mattos-Arruda, L. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 6(5), 484-498. [Link]
- Rashid, M. H., & Ali, H. M. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1507-1516. [Link]
- Tew, K. D. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-132. [Link]
- Dr. Oracle. (2025). What is the role of Tyrosine Kinase Inhibitors (TKIs)
- Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
- Zwick, E., Bange, J., & Ullrich, A. (2002). Receptor tyrosine kinases as targets for cancer therapy. Trends in Molecular Medicine, 8(1), 17-23. [Link]
- Du, Z., & Lovly, C. M. (2018). Mechanisms of receptor tyrosine kinase activation in cancer. Molecular Cancer, 17(1), 58. [Link]
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology. [Link]
- Ganaie, M. A., & Khan, S. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]
- Charles River Laboratories. (n.d.). Cancer Models.
- Whittle, J. R., Lewis, M. T., Lindeman, G. J., & Visvader, J. E. (2015). Patient-derived xenograft models of breast cancer: their utility and limitations. Breast Cancer Research, 17(1), 17. [Link]
- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
- Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]
- BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
- EBSCO. (n.d.).
- U.S. Pharmacist. (2008). Targeted Therapy with Tyrosine Kinase Inhibitors. U.S. Pharmacist. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- JoVE. (2023). Video: The TUNEL Assay. Journal of Visualized Experiments. [Link]
- Serda, M., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 13(10), e0204242. [Link]
- Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Al-Salahi, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 249-254. [Link]
- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]
- Hafez, H. N., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(11), 18552-18567. [Link]
- ResearchGate. (2025). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- Gence, H., et al. (2022). Novel piperazine-substituted silicon phthalocyanines exert anti-cancer effects against breast cancer cells. Photodiagnosis and Photodynamic Therapy, 37, 102734. [Link]
- ResearchGate. (2024). Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma.
- Szabó, R., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(21), 6485. [Link]
- MDPI. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. clyte.tech [clyte.tech]
- 18. Video: The TUNEL Assay [jove.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. biocompare.com [biocompare.com]
- 24. criver.com [criver.com]
- 25. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 27. championsoncology.com [championsoncology.com]
Application of Piperazine Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers
Introduction: The Piperazine Scaffold - A Privileged Structure in Enzyme Inhibition
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged scaffold".[1][2] Its widespread presence in a multitude of clinically approved drugs stems from a unique combination of physicochemical properties. These include its inherent basicity, which can be fine-tuned through substitution, its capacity to improve aqueous solubility and bioavailability, and its conformational flexibility, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] In the context of enzyme inhibition, the piperazine moiety often serves as a versatile linker, connecting key pharmacophoric elements that interact with the enzyme's active site or allosteric pockets.[4] Its nitrogen atoms can participate in crucial hydrogen bonding or ionic interactions, anchoring the inhibitor to the target enzyme.[4] This guide provides an in-depth exploration of the application of piperazine derivatives as inhibitors of several key enzyme classes, complete with detailed protocols for their evaluation.
I. Cholinesterase Inhibition: Targeting Neurological Disorders
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions.[6] Piperazine derivatives have been extensively investigated as cholinesterase inhibitors, with many exhibiting potent activity.[5][7][8] The piperazine scaffold can be strategically modified to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, potentially leading to dual binding and enhanced inhibitory efficacy.[8]
Quantitative Data Summary: Potency of Piperazine-Based Cholinesterase Inhibitors
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| Piperazine derivatives | Acetylcholinesterase (AChE) | 4.59 - 6.48 | [5] |
| Piperazine derivatives | Butyrylcholinesterase (BChE) | 4.85 - 8.35 | [5] |
| Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives | Acetylcholinesterase (AChE) | 0.2 ± 0.01 | [8] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman and colleagues.[9]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.[9] A decrease in the rate of color formation in the presence of a piperazine derivative indicates enzyme inhibition.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test piperazine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test piperazine derivative in DMSO. Create serial dilutions to obtain a range of concentrations.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare the AChE enzyme solution to the desired working concentration in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 25 µL of the various dilutions of the piperazine derivative.
-
Control Wells (100% activity): Add 25 µL of the buffer/solvent used for the test compound.
-
Blank Wells: Add 50 µL of phosphate buffer.
-
-
Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
Measure the absorbance at 412 nm immediately in kinetic mode, taking readings every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the piperazine derivative using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the AChE inhibition assay.
II. Protease Inhibition: A Broad-Spectrum Therapeutic Target
Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. Their inhibition is a key strategy in the treatment of diseases ranging from viral infections to cancer.[9][10] Piperazine derivatives have emerged as potent inhibitors of various proteases, including the SARS-CoV-2 main protease (Mpro) and the proteasome.[9][11] In many of these inhibitors, the piperazine scaffold acts as a rigid linker to correctly position pharmacophores that interact with the protease's active site.[9] For covalent inhibitors, the piperazine ring can help to orient a reactive "warhead" to form a covalent bond with a catalytic residue, such as a cysteine.[9]
Quantitative Data Summary: Potency of Piperazine-Based Protease Inhibitors
| Compound Class | Target Enzyme | Activity | Reference |
| Covalent piperazine derivatives | SARS-CoV-2 Main Protease (Mpro) | Potent inhibitors | [9] |
| Homopiperazine derivatives | Proteasome (β1, β2, and β5 subunits) | Cytotoxic effects on cancer cell lines | [11] |
| Piperazine-based compounds | SARS-CoV-2 Protease | Negative dock energy in molecular docking | [10] |
Experimental Protocol: In Vitro Fluorescence-Based Protease Inhibition Assay
This protocol describes a general method for assessing protease inhibition using a fluorogenic substrate.[12][13]
Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[12] The presence of an inhibitory piperazine derivative will reduce the rate of substrate cleavage and thus the fluorescence signal.
Materials and Reagents:
-
Purified protease of interest
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors and pH)
-
Test piperazine derivative (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test piperazine derivative in DMSO and create serial dilutions.
-
Dilute the protease and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add the serially diluted piperazine derivatives.
-
Control Wells (100% activity): Add the buffer/solvent.
-
Blank Wells: Add assay buffer only.
-
-
Add the diluted protease solution to the test and control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Measure the fluorescence immediately in kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis:
-
Determine the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the protease inhibition assay.
III. Kinase Inhibition: Targeting Cancer and Inflammatory Diseases
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[14] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4] The piperazine scaffold is a key component of numerous clinically successful kinase inhibitors, such as imatinib.[4] It often functions as a linker connecting fragments that bind to the ATP-binding pocket of the kinase.[4] The basicity of the piperazine ring can also be exploited to form a salt bridge with acidic residues in the hinge region of the kinase, a critical interaction for many inhibitors.[4]
Quantitative Data Summary: Potency of Piperazine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 | Reference |
| Imatinib | BCR-ABL | - | [4] |
| Olaparib | PARP | - | [3] |
| Bosutinib | Src/Abl | - | [3] |
| Pyrazine-based inhibitors | Various kinases | Varies | [14] |
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a common method for measuring kinase activity and its inhibition using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[6]
Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase-catalyzed reaction that generates light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[6]
Materials and Reagents:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test piperazine derivative (dissolved in DMSO)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the piperazine derivative in DMSO.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.
-
-
Assay Setup (in a white, opaque plate):
-
Add the serially diluted piperazine derivative or DMSO (control) to the wells.
-
Add the kinase to each well and pre-incubate for 10 minutes at room temperature.
-
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the kinase inhibition assay.
IV. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Strategy for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, which are crucial for stimulating insulin secretion.[15] Inhibition of DPP-IV is a well-established therapeutic approach for the management of type 2 diabetes.[15] Piperazine derivatives have been successfully developed as DPP-IV inhibitors.[15][16] The piperazine scaffold can be functionalized to interact with key residues in the active site of the DPP-IV enzyme.[15]
Quantitative Data Summary: Potency of Piperazine-Based DPP-IV Inhibitors
| Compound Class | Target Enzyme | % Inhibition at 100 µM | Reference |
| Piperazine derivatives | DPP-IV | 19% - 30% | [15] |
| Sulfonyl piperazine derivatives | DPP-IV | 19% - 30% | [16] |
Experimental Protocol: In Vitro Fluorescence-Based DPP-IV Inhibition Assay
This protocol is based on a common fluorescence-based assay for screening DPP-IV inhibitors.[2][15]
Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-aminomethylcoumarin (AMC) by DPP-IV. The cleavage releases free AMC, which is fluorescent.[2] A reduction in the fluorescence signal in the presence of a piperazine derivative indicates inhibition of DPP-IV activity.
Materials and Reagents:
-
Human recombinant DPP-IV
-
DPP-IV substrate (Gly-Pro-AMC)
-
DPP-IV assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test piperazine derivative (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the piperazine derivative.
-
Dilute the DPP-IV enzyme and the substrate to their working concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Add the serially diluted piperazine derivatives or control solvent to the wells.
-
Add the diluted DPP-IV enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the DPP-IV inhibition assay.
Conclusion
Piperazine derivatives represent a remarkably versatile and successful scaffold in the design and development of potent and selective enzyme inhibitors. Their favorable physicochemical properties and synthetic tractability have led to their incorporation into a wide range of therapeutic agents. The protocols detailed in this guide provide a robust framework for researchers to evaluate the inhibitory activity of novel piperazine-based compounds against various key enzyme targets. A thorough understanding of these experimental methodologies is crucial for advancing the discovery of new and improved enzyme inhibitors for the treatment of a myriad of human diseases.
References
- Rinaldi, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Gümüş, M., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. [Link]
- Sharma, R., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
- Mandlik, P. U., et al. (2023). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]
- Mandlik, P. U., et al. (2023). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Mini reviews in medicinal chemistry. [Link]
- Ghahremanpour, M. M., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16298-16313. [Link]
- Sushma, G., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
- Kumar, A., et al. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]
- Sushma, G., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
- El-Faham, A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1245, 131020. [Link]
- Al-Qaisi, Z. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]
- Kishimoto, S., et al. (2013). Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. Investigational New Drugs, 31(2), 294-301. [Link]
- Pop, R., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 28(14), 5409. [Link]
- El-Faham, A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1245, 131020. [Link]
- Rotta, G., et al. (2015). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. European Journal of Medicinal Chemistry, 95, 439-446. [Link]
- JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1378877. [Link]
- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1378877. [Link]
- UCL iGEM. (2022). Berthelot's Urease Activity Assay. [Link]
- Al-Hussain, S. A., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-139. [Link]
- Journal of Applied Pharmaceutical Science. (2015).
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
Sources
- 1. static.igem.wiki [static.igem.wiki]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 8. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for Determining the Aqueous Solubility of 2-(Piperazin-1-yl)isonicotinonitrile
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that profoundly influences its biopharmaceutical performance, including dissolution rate, absorption, and ultimately, bioavailability.[1][2] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the experimental determination of the solubility of 2-(Piperazin-1-yl)isonicotinonitrile (CAS: 84951-44-0; MW: 188.23 g/mol [3]). We move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach. This guide details protocols for essential preliminary characterization (pKa determination) and the two principal types of solubility assays: thermodynamic and kinetic. The methodologies are grounded in established scientific principles and regulatory guidelines to ensure data integrity and relevance for drug development milestones.
Introduction: The Criticality of Solubility in Drug Development
An API must be in a dissolved state to be absorbed and exert its therapeutic effect.[4] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability, which can compromise clinical efficacy and complicate formulation design.[1][5] Early and accurate characterization of a compound's solubility profile is therefore not merely a data collection exercise; it is a critical step in risk assessment and mitigation.
This compound is an organic molecule featuring a basic piperazine moiety and a pyridine ring. The presence of these ionizable groups, specifically the two nitrogen atoms in the piperazine ring, suggests that its solubility will be highly dependent on pH.[6][7] Therefore, a comprehensive assessment requires not just a single-point measurement but a profile across a physiologically relevant pH range. This application note provides the framework to generate such a profile, enabling informed decisions in lead optimization, pre-formulation, and formulation development.
Foundational Analysis: pKa Determination
Rationale: For an ionizable compound like this compound, the ionization state changes with pH. This directly impacts the intermolecular forces between the solute and the solvent (water), thereby governing solubility.[8] The pKa is the pH at which a specific ionizable group is 50% ionized. Determining the pKa is the essential first step as it informs the design of the solubility study, ensuring that experiments are conducted at pH values where solubility changes are most significant, particularly the pH of minimum solubility.[9] Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[10][11][12]
Protocol 1: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) using a standardized potentiometric titration method.[13][10]
Materials & Equipment:
-
This compound powder
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, carbonate-free water
-
Nitrogen gas supply
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Sample Preparation:
-
Titration Environment:
-
Place the sample solution in the reaction vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Gently purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[13]
-
-
Titration Process:
-
As this compound is a basic compound, the titration will be performed with a standardized acid (0.1 M HCl).
-
Begin adding the titrant in small, precise increments. Record the pH value and the volume of titrant added after each increment, allowing the pH to stabilize before the next addition.
-
Continue the titration well past the equivalence point(s) to generate a complete titration curve.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point(s), which appear as peaks.
-
The pKa value corresponds to the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values will be determined from the two inflection points on the titration curve.[13]
-
Experimental Design: Thermodynamic vs. Kinetic Solubility
Solubility can be assessed under two distinct conditions, each providing unique and valuable insights at different stages of the drug discovery and development pipeline.[2]
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid phase.[5][14] It is the "gold standard" for pre-formulation and regulatory submissions. The shake-flask method is the most reliable technique for this determination.[8][9]
-
Kinetic Solubility: This is a high-throughput measure of the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[15][16] It is not a true equilibrium measurement but is invaluable in early discovery for rapidly screening and ranking compounds, as low kinetic solubility can compromise the results of in vitro biological assays.[1][2]
The following workflow illustrates the strategic application of these assays.
Caption: Strategic application of solubility assays across the drug development pipeline.
Protocol 2: Thermodynamic Solubility (ICH Shake-Flask Method)
This protocol is aligned with guidelines from the ICH and WHO for determining equilibrium solubility for BCS classification.[17][9]
Materials & Equipment:
-
This compound powder (solid form should be noted, e.g., crystalline, amorphous)
-
Glass vials with screw caps (e.g., 10 mL)
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV or UV-Vis spectrophotometer system
-
Calibrated pH meter
-
Volumetric flasks and pipettes (Class A)
Media Preparation:
-
Prepare aqueous buffers at a minimum of three pH values across the physiological range:
-
Additionally, prepare a buffer at the pH of the compound's lowest predicted solubility, as informed by the pKa values.
Procedure:
-
Sample Addition: Add an excess amount of solid this compound to separate vials for each pH buffer. "Excess" means enough solid remains undissolved at the end of the experiment to ensure equilibrium has been reached.[8]
-
Equilibration:
-
Place the sealed vials in the orbital shaker set to 37 ± 1 °C.[9]
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly.[8]
-
-
Phase Separation: After equilibration, allow the vials to stand briefly to let coarse particles settle. Carefully separate the solid from the saturated solution using one of the following methods:
-
Centrifugation: Centrifuge an aliquot at high speed (e.g., >10,000 g) and carefully collect the supernatant.
-
Filtration: Filter the suspension through a low-binding 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid loss due to filter adsorption.
-
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[8][17]
-
Quantification:
-
Immediately dilute the clear supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the validated range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (preferably HPLC-UV) to determine the concentration.
-
Perform all measurements in at least triplicate for each pH condition.[17]
-
Analytical Method (HPLC-UV):
-
Rationale: HPLC-UV provides excellent selectivity and sensitivity for quantifying the API in solution.[5][18] The aromatic pyridine ring in the molecule serves as a suitable chromophore for UV detection.[18]
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound.
-
Calibration: Prepare a standard curve using solutions of known concentrations to ensure accurate quantification.
-
Protocol 3: Kinetic Solubility (Plate-Based Assay)
This protocol describes a high-throughput method suitable for early discovery, where a compound is precipitated from a DMSO stock solution.[1][19]
Materials & Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
96-well microtiter plates (polypropylene for stock, clear UV-plate for analysis)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis spectrophotometer)
-
96-well filter plate (optional, for direct UV method)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).[1]
-
Assay Plate Preparation:
-
Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells of a 96-well plate.
-
Using a liquid handler, rapidly add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells. This results in a 100-fold dilution and a final DMSO concentration of 1%.
-
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation to occur.[15]
-
Detection & Quantification:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[2][15]
-
Direct UV Method:
-
Filter the solutions using a 96-well filter plate to remove any precipitate.[19]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at the compound's λmax using a UV plate reader.[19]
-
Quantify the concentration by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.
-
-
Data Analysis, Presentation, and Interpretation
Data Summary: All quantitative solubility data should be summarized in a clear, structured table.
| pH of Medium | Method | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. | n |
| 1.2 | Thermodynamic | 37 | Value | Value | 3 |
| 4.5 | Thermodynamic | 37 | Value | Value | 3 |
| 6.8 | Thermodynamic | 37 | Value | Value | 3 |
| pH of min. solubility | Thermodynamic | 37 | Value | Value | 3 |
| 7.4 (PBS) | Kinetic | 25 | Value | Value | 3 |
Biopharmaceutics Classification System (BCS) Interpretation: The thermodynamic solubility data can be used to classify the compound according to the BCS. A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[4][17]
The Dose/Solubility Volume (DSV) is calculated as: DSV (mL) = [Highest Dose (mg)] / [Lowest Measured Solubility (mg/mL)]
If DSV ≤ 250 mL, the compound is classified as highly soluble. This classification is critical for assessing biowaiver eligibility.[9]
The overall experimental workflow is summarized in the diagram below.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. uregina.ca [uregina.ca]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. enamine.net [enamine.net]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. database.ich.org [database.ich.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Application Notes & Protocols: Neuropharmacological Characterization of 2-(Piperazin-1-yl)isonicotinonitrile (PNP-241)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel CNS Candidate
The piperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous approved drugs and research compounds targeting central nervous system (CNS) receptors and transporters.[1][2] Its unique physicochemical properties often confer favorable aqueous solubility and the ability to cross the blood-brain barrier.[3][4] This guide focuses on a novel piperazine derivative, 2-(Piperazin-1-yl)isonicotinonitrile, hereafter designated PNP-241 , for streamlined reference.
Given its structural relationship to compounds known to interact with monoamine systems, a primary hypothesis is that PNP-241 may exhibit affinity for the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[5][6] These transporters are critical regulators of synaptic neurotransmitter levels and are the primary targets for antidepressants, psychostimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD).[7]
This document serves as a comprehensive, technically-grounded guide for the initial in vitro and in vivo characterization of PNP-241. The protocols herein are designed to establish its primary molecular targets, elucidate its functional activity, and provide a preliminary assessment of its neurochemical and behavioral effects in preclinical models.
In Vitro Characterization: From Binding Affinity to Functional Potency
The foundational step in characterizing any novel compound is to determine its interaction with putative molecular targets in controlled, cell-free or cell-based systems. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) guided section details the essential in vitro assays.
Primary Target Screening: Monoamine Transporter Binding Affinity
Expertise & Causality: The first crucial question is: "Does PNP-241 bind to monoamine transporters, and with what affinity?" A competitive radioligand binding assay is the gold standard for answering this.[8] This assay measures the ability of our test compound (PNP-241) to displace a well-characterized, high-affinity radiolabeled ligand from its binding site on the transporter. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's binding affinity. We utilize membranes from HEK293 cells stably expressing the human transporters (hDAT, hNET, hSERT) to ensure target specificity and translational relevance.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of PNP-241 for hDAT, hNET, and hSERT.
Materials:
-
Membrane Preparations: Frozen membrane pellets from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (or [³H]BTCP)[9]
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Non-Specific Binding Ligands:
-
For hDAT: 10 µM GBR 12909[9]
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
Test Compound: PNP-241 stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (PEI-presoaked), scintillation counter.[10]
Step-by-Step Methodology:
-
Membrane Thawing & Preparation: Thaw membrane aliquots on ice. Resuspend the pellet in ice-cold assay buffer and homogenize gently. Determine protein concentration via a BCA or Bradford assay. Dilute to the desired final concentration (typically 5-20 µg protein per well).[10]
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + Radioligand + Membrane suspension.
-
Non-Specific Binding (NSB): Non-specific ligand + Radioligand + Membrane suspension.
-
Test Compound: Serial dilutions of PNP-241 + Radioligand + Membrane suspension.
-
-
Incubation: Add reagents to the plate. Initiate the binding reaction by adding the membrane suspension. Incubate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to reach equilibrium.[9]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of PNP-241.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of PNP-241 that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation: Hypothetical Binding Profile of PNP-241
| Target Transporter | Radioligand | Kᵢ (nM) of PNP-241 | Selectivity Ratio |
| hDAT | [³H]WIN 35,428 | 85 | - |
| hNET | [³H]Nisoxetine | 25 | 3.4x vs hDAT |
| hSERT | [³H]Citalopram | 1250 | 50x vs hNET |
This hypothetical data suggests PNP-241 is a moderately potent ligand with a preference for NET, followed by DAT, and is significantly weaker at SERT.
Functional Activity: Neurotransmitter Uptake Inhibition
Expertise & Causality: High binding affinity does not always equate to functional potency. It is essential to determine if PNP-241 actually blocks the transporter's function. A neurotransmitter uptake assay directly measures the inhibition of the transport process.[11] This can be performed using either cell lines expressing the transporters or, for a more physiologically relevant system, using synaptosomes—resealed nerve terminals isolated from brain tissue that contain functional transporters.[12][13]
Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of PNP-241 at inhibiting dopamine uptake into rat striatal synaptosomes. (Protocols for NE and 5-HT uptake are analogous, using appropriate brain regions and radiotracers).
Materials:
-
Tissue: Freshly dissected rat striatum.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Reagents: 0.32 M Sucrose solution (ice-cold), Krebs-Ringer-HEPES (KRH) buffer, Pargyline (MAO inhibitor), Ascorbic acid.
-
Uptake Inhibitor (for NSU): 10 µM GBR 12909.
-
Apparatus: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.[12]
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize striatal tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 14,000 x g for 15 min to pellet the crude synaptosomes. Resuspend the pellet in KRH buffer containing pargyline and ascorbic acid.[12]
-
Assay Setup: In a 96-well plate, pre-incubate synaptosomes (30-80 µg protein/well) with varying concentrations of PNP-241 or vehicle for 10 minutes at 37°C.
-
Initiate Uptake: Add [³H]Dopamine (at a final concentration near its Kᴍ, e.g., 5-20 nM) to each well to start the uptake reaction.
-
Terminate Uptake: After a short incubation period (1-5 minutes, to measure initial uptake rates), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Counting & Analysis: Quantify radioactivity as described in Protocol 1. Determine the IC₅₀ value by plotting the percent inhibition of specific uptake versus the log concentration of PNP-241.
Data Presentation: Hypothetical Functional Potency of PNP-241
| Target Transporter | Substrate | IC₅₀ (nM) of PNP-241 |
| hDAT | [³H]Dopamine | 150 |
| hNET | [³H]Norepinephrine | 40 |
| hSERT | [³H]Serotonin | > 2000 |
This hypothetical data corroborates the binding profile, showing a functional preference for NET inhibition.
Caption: Workflow for Radioligand Binding Assay.
In Vivo Characterization: Bridging Molecules to Behavior
After establishing an in vitro profile, the next logical step is to assess the compound's effects in a living system. This phase investigates the compound's ability to modulate brain neurochemistry and influence behavior, providing critical insights into its potential therapeutic or psychoactive properties.[14]
Neurochemical Effects: In Vivo Microdialysis
Expertise & Causality: To understand how PNP-241's interaction with transporters translates into a physiological effect, we must measure its impact on extracellular neurotransmitter levels in real-time. In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters from specific brain regions of a freely moving animal.[15][16][17] We target the Nucleus Accumbens (NAc), a key region in the brain's reward and motor circuitry, which is densely innervated by dopaminergic neurons.
Protocol 3: In Vivo Microdialysis in Rats
Objective: To measure the effect of systemic PNP-241 administration on extracellular dopamine, norepinephrine, and serotonin levels in the NAc.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Surgical: Stereotaxic frame, anesthetic (e.g., isoflurane), micro drill, dental cement, guide cannula.
-
Microdialysis: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector, liquid swivel.
-
Perfusate: Artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂).
-
Analytical: HPLC system with electrochemical detection (HPLC-ED).
Step-by-Step Methodology:
-
Guide Cannula Implantation (Surgery):
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target region. For the NAc core, typical coordinates are: AP: +1.6 mm, ML: ±1.6 mm from Bregma; DV: -7.0 mm from skull surface.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and liquid swivel, allowing the rat to move freely in a testing cage.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1.0-2.0 µL/min).
-
Allow a 2-hour equilibration period for the system to stabilize.
-
-
Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Administer PNP-241 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ED.
-
Quantify the concentrations by comparing peak heights/areas to those of known standards.
-
-
Data Analysis:
-
Calculate the average concentration from the baseline samples for each neurotransmitter.
-
Express the post-injection data as a percentage of the baseline average.
-
Plot the mean percent baseline vs. time for vehicle and PNP-241 dose groups.
-
Caption: Timeline for an In Vivo Microdialysis Experiment.
Behavioral Screening: Locomotor Activity
Expertise & Causality: A compound's effect on monoamine systems, particularly dopamine and norepinephrine, often manifests as a change in spontaneous motor activity.[18] The locomotor activity test is a simple, high-throughput behavioral assay used to assess the stimulant, depressant, or biphasic effects of a novel compound.[19][20] An increase in activity may suggest psychostimulant-like properties, while a decrease can indicate sedative effects.
Protocol 4: Spontaneous Locomotor Activity Test in Mice
Objective: To evaluate the dose-dependent effects of PNP-241 on horizontal and vertical activity in mice.
Materials:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: Locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared photobeam arrays to automatically track movement.[19]
-
Test Compound: PNP-241 dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
Step-by-Step Methodology:
-
Habituation: To minimize the influence of novelty-induced hyperactivity, habituate the mice to the testing room for at least 60 minutes before the experiment. They should also be habituated to the injection procedure (e.g., saline injections) and the test chambers for 1-2 days prior to the test day.[21]
-
Drug Administration: On the test day, administer PNP-241 (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle to different groups of mice.
-
Testing: Immediately after injection, place each mouse into the center of a locomotor activity chamber.
-
Data Recording: Record locomotor activity continuously for 60-120 minutes. The software will quantify parameters such as total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect.
-
Compare the total activity counts (e.g., total distance traveled over 60 minutes) between the vehicle group and the different PNP-241 dose groups using ANOVA followed by post-hoc tests.
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial neuropharmacological profiling of this compound (PNP-241). The described protocols for in vitro binding and uptake assays will establish its monoamine transporter interaction profile and functional potency. The subsequent in vivo microdialysis and locomotor studies will provide crucial data on its neurochemical and behavioral effects.
Based on the results from these initial studies, further research could explore:
-
Mechanism of Action: Is PNP-241 a pure reuptake inhibitor or a substrate-releaser?
-
Broader Target Profile: Screening against a wider panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors) to assess selectivity.
-
Therapeutic Potential: Investigating its effects in animal models of depression, anxiety, or ADHD, depending on its pharmacological profile.[22]
-
Abuse Liability: Assessing its reinforcing properties in self-administration paradigms.[5]
By following these structured, hypothesis-driven protocols, researchers can efficiently and rigorously characterize novel CNS compounds, paving the way for further drug development.
References
- Colivicchi, M. A., et al. (2011). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Springer Nature Experiments.
- Al-Baghdadi, O. B. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. VCU Scholars Compass.
- Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
- Gunderson, C. G., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology.
- Castañeda, V. R., et al. (2005). Microdialysis in Rodents. Current Protocols in Neuroscience.
- de Oliveira, R., et al. (2007). Dopaminergic Profile of New Heterocyclic N-phenylpiperazine Derivatives. Biological & Pharmaceutical Bulletin.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- Severinsen, K., et al. (2013). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PLOS ONE.
- He, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
- Della Corte, L. (2011). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Nature Experiments.
- Camuto, C. (2019). Characterization of the metabolic profile of novel psychoactive substances by a combination of in vitro and in vivo studies and chromatographic-spectrometric techniques. I.R.I.S. Institutional Research Information System.
- de Oliveira, R., et al. (2021). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. ResearchGate.
- Lind-Holst, C., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, cannabinoid CB1, 5-HT1A and 5-HT2A receptors. DiVA portal.
- Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Sharma, P., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Letters in Drug Design & Discovery.
- Mathew, B., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chebolu, R., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
- Mardal, M., et al. (2022). Structures of novel psychoactive substances including synthetic... ResearchGate.
- da Silva, G. C., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... CNS & Neurological Disorders - Drug Targets.
- Kumar, V., & Mahdi, A. A. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience.
- Kumar, V., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology.
- Yabanoglu-Ciftci, S., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters.
- Stroke Council. (2001). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience.
- Gannon, B. M., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropharmacology.
- Panlab | Harvard Apparatus. (n.d.). Locomotor response to Novelty test.
- ChemBK. (n.d.). 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile.
- Graphviz. (2024). DOT Language.
- Melior Discovery. (n.d.). Locomotor Sensitization Study.
- Heikkila, R. E., et al. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Life Sciences.
- RNfinity. (2024). The basics of preclinical drug development for neurodegenerative disease indications.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples.
- Matera, C., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols.
- Fava, M., & Evins, A. E. (2019). Strategies to Address Challenges in Neuroscience Drug Discovery and Development. Clinical Therapeutics.
- Karger Publishers. (2009). FDA Requirements for Preclinical Studies. Clinical Trials in the Neurosciences.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
Sources
- 1. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [auetd.auburn.edu]
- 2. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. va.gov [va.gov]
- 20. Locomotor response to Novelty test [panlab.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing CNS Active Agents from Piperazine Scaffolds: From Privileged Core to Preclinical Candidate
An Application Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive, experience-driven framework for the discovery and preclinical development of Central Nervous System (CNS) agents derived from the versatile piperazine scaffold. We will move beyond simple procedural lists to explore the underlying rationale, the interconnectedness of various assays, and the decision-making milestones that guide a compound from initial synthesis to in vivo validation.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4 positions, is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs, particularly for CNS disorders, is a testament to its unique combination of physicochemical and pharmacological advantages.[1][3] The two nitrogen atoms provide a handle for tuning basicity (pKa), which is crucial for achieving the desired aqueous solubility for formulation and the appropriate charge state for interacting with biological targets under physiological conditions.[1] This structural motif acts as a versatile scaffold that can be modified to target specific receptors and pathways within the brain, making it a favored structure in medicinal chemistry.[1][4]
This document outlines a validated, multi-parameter workflow for advancing piperazine-based compounds, emphasizing early, data-driven decision-making to maximize the probability of success.
Section 1: The Drug Discovery Workflow: A Strategic Overview
The path from a chemical idea to a viable CNS drug candidate is a funneling process. We start with a broad library of compounds and systematically filter them through a cascade of assays, each designed to answer a critical question about the molecule's potential. This workflow ensures that resources are focused on compounds with the highest likelihood of success.
Caption: High-level workflow for the discovery of piperazine-based CNS drug candidates.
Section 2: Synthesis and Library Development
The synthetic tractability of the piperazine core is a key advantage. A common and efficient approach involves the N-arylation of a monosubstituted piperazine with an appropriate aryl halide, or reductive amination, allowing for the rapid generation of a diverse chemical library.
Protocol 2.1: General Synthesis of an N-Arylpiperazine Library
This protocol describes a typical Buchwald-Hartwig amination for library synthesis.
-
Principle: A palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and a piperazine derivative. This method is robust and tolerates a wide range of functional groups.
-
Materials:
-
Substituted piperazine (e.g., 1-(4-chlorophenyl)piperazine)[4]
-
Aryl bromide/iodide library
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), substituted piperazine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
-
Rationale: The choice of catalyst, ligand, and base is critical for achieving high yields and can be screened to optimize conditions for specific substrates. The inert atmosphere prevents the degradation of the palladium catalyst.
Section 3: The In Vitro Screening Cascade
This phase is designed to efficiently evaluate three critical properties of a CNS drug candidate: target engagement, brain availability, and potential liabilities.
Primary Target Engagement: Receptor Binding
Many CNS-active piperazines modulate key neurotransmitter receptors like serotonin (5-HT) and dopamine (D₂)[1][5]. A radioligand displacement assay is a robust, high-throughput method to determine a compound's binding affinity (Ki) for its intended target.
Protocol 3.1.1: Radioligand Displacement Assay for a GPCR Target (e.g., 5-HT₂A)
-
Principle: This competitive binding assay measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the target receptor (e.g., HEK293-5HT₂A).
-
Radioligand (e.g., [³H]-Ketanserin).
-
Non-specific binding control (e.g., Mianserin).
-
Test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled competitor (Mianserin).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Quality Control: The assay window (Total Binding / Non-specific Binding) should be >10. The IC₅₀ of a known reference compound should be within the accepted range.
Assessing CNS Bioavailability Potential
A compound is useless for treating CNS disorders if it cannot cross the blood-brain barrier (BBB).[6] Early in vitro assessment of BBB permeability and susceptibility to efflux pumps like P-glycoprotein (P-gp) is critical.[7]
Caption: Schematic of the in vitro Transwell assay for assessing BBB permeability.
Protocol 3.2.1: In Vitro BBB Permeability Assay (Transwell)
-
Principle: Brain endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, forming a monolayer with tight junctions that mimics the BBB. The rate at which a compound moves from the apical (blood) to the basolateral (brain) side is measured to determine its apparent permeability coefficient (Papp).[8][9]
-
Materials:
-
Transwell inserts (e.g., 24-well format).
-
Human Brain Microvascular Endothelial Cells (hBMECs) or an equivalent cell line (e.g., hCMEC/D3).[9]
-
Cell culture medium and supplements.
-
Test compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability).
-
Lucifer yellow for monolayer integrity check.
-
Analytical instrumentation (LC-MS/MS).
-
-
Procedure:
-
Seed hBMECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Confirm monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER) and/or Lucifer yellow permeability.[8] TEER values should be >150 Ω x cm².[6]
-
Replace the medium in both chambers with transport buffer.
-
Add the test compound (e.g., at 1 µM) to the apical chamber.[6]
-
At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
At the final time point, take a sample from the apical chamber.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of transport (dQ/dt).
-
Determine the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where A is the surface area of the membrane and C₀ is the initial concentration in the apical chamber.
-
-
Rationale: This assay provides a quantitative measure of a compound's ability to passively diffuse across the BBB. A higher Papp value suggests better potential for brain penetration.
Protocol 3.2.2: P-glycoprotein (P-gp) Substrate Assessment
-
Principle: This assay determines if a compound is a substrate of the P-gp efflux transporter, which actively pumps substances out of the brain.[10] The bidirectional transport of the compound is measured across a cell monolayer overexpressing P-gp (e.g., MDCK-MDR1).[10][11] An efflux ratio (ER) > 2 typically indicates a P-gp substrate.
-
Materials:
-
Procedure:
-
The setup is similar to the BBB permeability assay (Protocol 3.2.1).
-
Measure transport in both directions: Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A).
-
Calculate Papp (A→B) and Papp (B→A).
-
The assay can also be run in the presence of a P-gp inhibitor to confirm that the observed efflux is P-gp mediated.[10]
-
-
Data Analysis:
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
An ER > 2.0 suggests the compound is a substrate for P-gp and may have difficulty achieving therapeutic concentrations in the brain. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms the compound is a P-gp substrate.
-
-
Rationale: Identifying P-gp substrates early is crucial. High efflux can render an otherwise potent compound ineffective in vivo. Medicinal chemistry efforts can then be directed to modify the structure to reduce P-gp liability.
Early Safety and Liability Profiling
Early identification of potential safety issues is paramount. The two most common liabilities that halt drug development programs are cardiotoxicity (hERG inhibition) and drug-drug interactions (CYP450 inhibition).
Protocol 3.3.1: hERG Channel Inhibition Assay
-
Principle: Inhibition of the hERG potassium channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[12] This automated patch-clamp assay directly measures the effect of a compound on the hERG current in a cell line stably expressing the channel.[12][13]
-
Materials:
-
Procedure:
-
Cells are captured, and a high-resistance seal is formed.
-
The cell membrane is ruptured to achieve whole-cell configuration.
-
A specific voltage protocol is applied to elicit the hERG tail current.[14]
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations.
-
The effect on the hERG tail current is recorded.
-
-
Data Analysis:
-
Calculate the percent inhibition of the hERG current at each concentration.
-
Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
-
Rationale: An IC₅₀ > 10 µM is generally considered low risk. However, this must be interpreted in the context of the compound's expected therapeutic plasma concentration. A large therapeutic window between the effective dose (EC₅₀) and the hERG IC₅₀ is desired.
Protocol 3.3.2: Cytochrome P450 (CYP) Inhibition Assay
-
Principle: CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes by a new drug can lead to elevated plasma levels of co-administered drugs, causing adverse effects.[15][16] This assay measures a compound's potential to inhibit the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[16][17]
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.[18]
-
A "cocktail" of specific probe substrates for each CYP isoform.
-
NADPH regenerating system (cofactor for CYP activity).
-
Test compound and known inhibitor controls.
-
LC-MS/MS for metabolite quantification.
-
-
Procedure:
-
Pre-incubate the test compound with HLM and the NADPH system.
-
Initiate the reaction by adding the cocktail of probe substrates.
-
Incubate at 37 °C for a specified time.
-
Stop the reaction (e.g., with cold acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant.
-
Quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.
-
Determine the IC₅₀ value for each isoform that shows significant inhibition.
-
-
Rationale: Identifying CYP inhibition early allows for structural modifications to mitigate this risk or informs future clinical trial design to avoid co-administration with drugs metabolized by that isoform.
| Parameter | Assay | Acceptable Threshold (General Guideline) | Rationale |
| Target Affinity | Radioligand Binding | Ki < 100 nM | Demonstrates potent interaction with the intended biological target. |
| BBB Permeability | In Vitro Transwell | Papp (A→B) > 10 x 10⁻⁶ cm/s | Suggests the ability to cross the BBB and reach the CNS.[19] |
| Efflux Liability | P-gp Substrate Assay | Efflux Ratio (ER) < 2.0 | Low efflux potential, increasing the likelihood of achieving therapeutic brain concentrations.[7] |
| Cardiotoxicity Risk | hERG Inhibition | IC₅₀ > 10 µM | Reduces the risk of drug-induced QT prolongation and cardiac arrhythmias.[12] |
| DDI Risk | CYP450 Inhibition | IC₅₀ > 10 µM | Low potential for clinically significant drug-drug interactions.[16] |
Section 4: In Vivo Validation and Efficacy Testing
Compounds that demonstrate a promising profile in the in vitro cascade are advanced to in vivo studies in rodent models. These studies are essential to understand the compound's behavior in a complex biological system.
Pharmacokinetics (PK) and Brain Penetration
The primary goal is to determine if the compound can achieve and maintain therapeutic concentrations in the brain after systemic administration.
Protocol 4.1.1: Rodent Pharmacokinetic and Brain Penetration Study
-
Principle: A test compound is administered to rodents (e.g., mice or rats) via a clinically relevant route (e.g., oral, IV). Blood and brain tissue are collected at multiple time points to determine the compound's concentration profile over time.
-
Procedure:
-
Administer a single dose of the compound to a cohort of animals.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and perfuse the animals with saline before collecting the brain.
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
Extract the compound from the plasma and brain homogenate.
-
Quantify the concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot plasma and brain concentration versus time.
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and T₁/₂ (half-life).
-
Calculate the Brain/Plasma Ratio (Kp) or the unbound brain/unbound plasma ratio (Kpuu) to quantify BBB penetration. Kpuu is the gold standard as it accounts for protein binding.
-
Efficacy in CNS Disease Models
The choice of animal model is dictated by the therapeutic indication. For piperazine-based agents often targeting depression or anxiety, specific behavioral tests are employed.[20][21]
Protocol 4.2.1: Forced Swim Test (FST) for Antidepressant-Like Activity
-
Principle: This test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[22][23] It is hypothesized that antidepressant compounds will increase the latency to immobility and decrease the total time spent immobile, as the animal struggles for longer.
-
Materials:
-
Transparent cylindrical tank (e.g., 25 cm high, 10 cm diameter).
-
Water maintained at 23-25 °C.
-
Video recording and analysis software.
-
-
Procedure:
-
Acclimate animals to the testing room.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 60 minutes).
-
Place the animal into the cylinder filled with water for a 6-minute session.[22]
-
Record the session and score the duration of immobility, typically during the last 4 minutes of the test.[22]
-
-
Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Rationale: A significant reduction in immobility time is indicative of potential antidepressant efficacy. This test is a high-throughput primary screen for in vivo activity.[22]
Protocol 4.2.2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
-
Principle: This test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21][24] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.[21]
-
Materials:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Video tracking software.
-
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session with an overhead camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms vs. closed arms.
-
Measure the number of entries into the open and closed arms.
-
Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent and/or entries into the open arms.
-
-
Rationale: This is a standard and well-validated test for screening compounds for potential anxiolytic effects.[21][22]
Section 5: Data Integration and Lead Optimization
The ultimate goal of this comprehensive screening cascade is to build a detailed structure-activity relationship (SAR) and structure-property relationship (SPR). Data from all assays are integrated to guide the next round of chemical synthesis. For example, if a potent compound (low Ki) shows high P-gp efflux (high ER), chemists can focus on modifications that disrupt P-gp recognition while maintaining target affinity. This iterative "Design-Make-Test-Analyze" cycle is the engine of lead optimization, progressively refining compounds until a preclinical candidate with a balanced profile of potency, CNS exposure, and safety is identified.
Section 6: References
-
P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. Retrieved January 7, 2026, from [Link]
-
Chen, Y. J., & Li, Y. (2021). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Blood-Brain Barrier (pp. 205-221). Humana, New York, NY.
-
Lalloo, A., Luo, F., Guo, A., Paranjpe, P. V., & Bentz, J. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences, 110(1), 325-337.
-
Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics. Retrieved January 7, 2026, from [Link]
-
Tachikawa, M., Yasuda, S., Fujinawa, J., Akanuma, S. I., & Hosoya, K. I. (2021). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 18(10), 3848-3857.
-
CNS Pharmacology Models. (n.d.). Medicilon. Retrieved January 7, 2026, from [Link]
-
Thakur, A., & Pahan, K. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Neuroimmune Pharmacology, 17(1), 1-17.
-
Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. Retrieved January 7, 2026, from [Link]
-
Fernandez, J. A., Bellare, R. A., Deliwala, C. V., Dadkar, N. K., & Sheth, U. K. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives. 4. Journal of Medicinal Chemistry, 15(4), 417-419.
-
P-gp (MDR1) Transporter Assay (ABCB1). (n.d.). BioIVT. Retrieved January 7, 2026, from [Link]
-
Human P-Glycoprotein / MDR1 Drug Interaction Assay. (n.d.). Indigo Biosciences. Retrieved January 7, 2026, from [Link]
-
Stewart, A. M., Gaikwad, S., Kyzar, E., Green, J., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 162.
-
Devraj, K., Guérit, S., Macas, J., & Reiss, Y. (2018). An in vivo blood-brain barrier permeability assay in mice using fluorescently labeled tracers. Journal of visualized experiments: JoVE, (141), 58421.
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved January 7, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
-
In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience. Retrieved January 7, 2026, from [Link]
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2024). The Journal of American Medical Science and Research.
-
Unal, G., & Canbeyli, R. (2019). Rodent tests of depression and anxiety: Construct validity and translational relevance. Behavioural Brain Research, 372, 112043.
-
Devraj, K., Guérit, S., Macas, J., & Reiss, Y. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), e56250.
-
Animal Models of Anxiety & Depression. (n.d.). Greentech Bioscience. Retrieved January 7, 2026, from [Link]
-
hERG Assay. (2019). Slideshare.
-
Singh, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2023). MDPI.
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). Wiley Online Library.
-
Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof. Retrieved January 7, 2026, from [Link]
-
hERG Safety. (n.d.). Evotec. Retrieved January 7, 2026, from [Link]
-
Li, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Ion Channels (pp. 235-244). Humana, New York, NY.
-
In Vitro Safety Pharmacology Study on Central Nervous System. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]
-
Rodent behavioural test - Anxiety and Depression. (n.d.). NEUROFIT. Retrieved January 7, 2026, from [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved January 7, 2026, from [Link]
-
Rodent Depression Models. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]
-
CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved January 7, 2026, from [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 7, 2026, from [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 7, 2026, from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
-
Structure of cinnamyl piperazine derivatives as CNS agents. (2025). ResearchGate.
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408.
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. neuromics.com [neuromics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. medical.researchfloor.org [medical.researchfloor.org]
- 10. P-gp Substrate Identification | Evotec [evotec.com]
- 11. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. fda.gov [fda.gov]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. enamine.net [enamine.net]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicilon.com [medicilon.com]
- 21. criver.com [criver.com]
- 22. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 23. Rodent Depression Models - Creative Biolabs [creative-biolabs.com]
- 24. Rodent behavioural test - Anxiety and Depression - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Note: A Methodological Guide to the Pharmacological Characterization of 2-(Piperazin-1-yl)isonicotinonitrile at Dopamine Receptors
Abstract: This document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals aiming to characterize the novel compound, 2-(Piperazin-1-yl)isonicotinonitrile, as a potential ligand for dopamine receptors. The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with high affinity for dopaminergic and serotonergic targets.[1][2][3] However, the specific pharmacological profile of this compound remains to be elucidated. This guide moves beyond a simple recitation of steps, offering detailed, field-proven protocols for determining binding affinity and functional activity at key dopamine receptor subtypes. We delve into the causality behind experimental choices, providing a self-validating system of protocols designed to generate robust and reproducible data. The workflows described herein are intended to serve as a foundational platform for assessing this compound's potential as a CNS research tool or therapeutic lead.
Introduction: The Rationale for Investigation
The Dopamine System: A Critical CNS Modulator
The dopaminergic system is integral to the modulation of motor control, motivation, reward, and cognitive functions.[4][5] Its actions are mediated by five G protein-coupled receptors (GPCRs), which are categorized into two main families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[2][6][7] This classification is based on pharmacological properties and downstream signaling cascades.[6]
-
D1-like receptors typically couple to the Gαs/olf G protein, stimulating adenylyl cyclase (AC) to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[][9]
-
D2-like receptors primarily couple to the Gαi/o G protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[][9]
Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, making dopamine receptors prime targets for therapeutic intervention.[4][7]
The this compound Scaffold
The target molecule, this compound, belongs to the arylpiperazine class of compounds. This structural motif is a cornerstone of CNS pharmacology, present in numerous approved drugs and clinical candidates. The nitrogen atom of the pyridine ring and the piperazine moiety provide key interaction points for receptor binding.[1][10] While structurally related compounds have been explored, the specific pharmacological profile of this isonicotinonitrile derivative at dopamine receptors is not yet defined in the public domain. This guide provides the necessary protocols to systematically uncover its binding and functional characteristics.
Foundational Concepts: Dopamine Receptor Signaling
A thorough understanding of the canonical signaling pathways is essential for designing and interpreting functional assays. The primary divergence between D1-like and D2-like receptors is their effect on the second messenger cAMP.
-
D1-like Receptor Activation: An agonist binds to the D1 receptor, inducing a conformational change that activates the coupled Gαs protein. The alpha subunit of Gαs then stimulates adenylyl cyclase, which converts ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like DARPP-32.[4][11]
-
D2-like Receptor Activation: Agonist binding to the D2 receptor activates the Gαi protein. The alpha subunit of Gαi directly inhibits adenylyl cyclase, preventing the production of cAMP and thereby reducing PKA activity.[6][9] D2-like receptors can also signal through G protein-independent pathways involving β-arrestin.[11]
Experimental Workflow: A Tiered Approach
A systematic characterization of a novel ligand follows a logical progression from establishing binding to elucidating functional activity and selectivity. This tiered approach ensures that resources are used efficiently and that a comprehensive pharmacological profile is built.
Protocol 1: Radioligand Competition Binding Assays
4.1 Principle This assay quantifies the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound, this compound, to compete for binding with a radiolabeled ligand ([³H]-Spiperone for D2/D3) of known high affinity and concentration. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[12]
4.2 Materials and Reagents
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human D2, D3, or D1 receptors.[12][13]
-
Radioligands:
-
For D2/D3: [³H]-Spiperone (specific activity ~60-90 Ci/mmol)
-
For D1: [³H]-SCH23390 (specific activity ~70-85 Ci/mmol)
-
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Non-specific Binding Ligand: Haloperidol (10 µM final concentration) for D2/D3; Butaclamol (1 µM final concentration) for D1.[12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, multichannel pipettes, cell harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine, PEI), liquid scintillation counter, and scintillation fluid.
4.3 Step-by-Step Protocol
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. Typically, 11 concentrations are used to span a wide range (e.g., 10 µM to 0.1 nM). Include a vehicle control (buffer with DMSO).
-
Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB): 50 µL Assay Buffer + 150 µL Membranes + 50 µL Radioligand.
-
Non-specific Binding (NSB): 50 µL Non-specific Ligand (e.g., Haloperidol) + 150 µL Membranes + 50 µL Radioligand.
-
Test Compound: 50 µL Test Compound Dilution + 150 µL Membranes + 50 µL Radioligand.
-
Expert Tip: The final concentration of the radioligand should be approximately at its Kd value to ensure assay sensitivity.[14] For [³H]-Spiperone at D3 receptors, this is typically around 1 nM.[12]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the PEI-soaked glass fiber filters using a cell harvester. The PEI coating reduces non-specific binding of the positively charged radioligand to the negatively charged filter matrix.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4.4 Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
4.5 Expected Data Presentation
| Receptor Subtype | Radioligand ([L]) | Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone (0.5 nM) | 0.3 | Experimental Value | Calculated Value |
| Dopamine D3 | [³H]-Spiperone (1.0 nM) | 0.8 | Experimental Value | Calculated Value |
| Dopamine D1 | [³H]-SCH23390 (0.7 nM) | 0.5 | Experimental Value | Calculated Value |
Protocol 2: Functional Characterization via cAMP Assays
5.1 Principle This assay determines whether the test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.[16]
-
For Gs-coupled D1-like receptors: An agonist will increase cAMP. An antagonist will block the cAMP increase caused by a known agonist.
-
For Gi-coupled D2-like receptors: An agonist will decrease cAMP levels. This is typically measured by first stimulating cells with a universal adenylyl cyclase activator, forskolin, and then measuring the compound's ability to inhibit that stimulated cAMP production.[17][18] An antagonist will block the inhibitory effect of a known agonist.
5.2 Materials and Reagents
-
Cell Lines: HEK-293 or CHO cells stably expressing human D1 or D2 receptors.
-
Assay Kits: A commercial cAMP detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit (Cisbio) or AlphaScreen™ kit (PerkinElmer).[16][19][20]
-
Reference Ligands:
-
D1 Agonist: SKF-81297
-
D1 Antagonist: SCH-23390
-
D2 Agonist: Quinpirole
-
D2 Antagonist: Haloperidol
-
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin: For Gi-coupled assays.
5.3 Step-by-Step Protocol for D2 Receptors (Gi-coupled)
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, detach cells, centrifuge, and resuspend in stimulation buffer to the desired density (e.g., 3000-5000 cells/well).[19]
-
Agonist Mode:
-
Add cells to a 384-well plate.
-
Add serial dilutions of the test compound (or reference agonist).
-
Add forskolin to all wells at a concentration that gives a submaximal response (e.g., EC₈₀, typically 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add cells to the plate.
-
Add serial dilutions of the test compound (or reference antagonist).
-
Add a reference agonist (e.g., Quinpirole) at its EC₈₀ concentration.
-
Add forskolin at its EC₈₀ concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate antibody) according to the manufacturer's protocol.[18]
-
Read Plate: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader.
(Note: The protocol for D1 receptors is similar but omits the forskolin stimulation step in agonist mode.)
5.4 Data Analysis
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel.[18]
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Agonist Mode: Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Use non-linear regression to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
5.5 Expected Data Presentation
| Receptor | Assay Mode | Parameter | Test Compound Value | Reference Ligand Value |
| Dopamine D1 | Agonist | EC₅₀ (nM) | Experimental Value | SKF-81297: ~1-5 |
| Emax (%) | Experimental Value | SKF-81297: 100% | ||
| Antagonist | IC₅₀ (nM) | Experimental Value | SCH-23390: ~0.5-2 | |
| Dopamine D2 | Agonist | EC₅₀ (nM) | Experimental Value | Quinpirole: ~5-20 |
| Emax (% Inh.) | Experimental Value | Quinpirole: 100% | ||
| Antagonist | IC₅₀ (nM) | Experimental Value | Haloperidol: ~1-10 |
Hypothetical Synthesis of Test Article
A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This method is commonly employed for the synthesis of related arylpiperazine structures.[1][21]
-
Reaction: Commercially available 2-chloroisonicotinonitrile is reacted with an excess of piperazine in a suitable solvent such as dioxane or ethanol.
-
Conditions: The reaction is typically heated, potentially under microwave irradiation to accelerate the process, in the presence of a base like potassium carbonate (K₂CO₃) to scavenge the HCl byproduct.[2]
-
Workup and Purification: Following the reaction, the crude product is isolated and purified using standard techniques such as column chromatography to yield the final, high-purity compound for biological testing.
Summary and Forward Outlook
This application note provides a robust, step-by-step guide for the initial pharmacological evaluation of this compound at dopamine D1, D2, and D3 receptors. By following the detailed protocols for radioligand binding and cAMP functional assays, researchers can reliably determine the compound's binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and efficacy (Emax).
The data generated from these experiments will form a critical foundation for this compound's profile. A potent and selective ligand could be a valuable tool for probing dopamine system function, while a profile showing activity at multiple receptors might suggest further investigation for complex polypharmacological applications. Subsequent steps would logically include expanding the selectivity profiling to other dopamine subtypes (D4, D5) and other CNS targets (e.g., serotonin receptors), assessing G protein-independent signaling (β-arrestin recruitment), and, if warranted, advancing to in vivo models to explore its physiological effects.[22][23]
References
- Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate.
- Wikipedia. Dopamine receptor. Wikipedia.
- Eglen, R. M., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Signaling in reward-related behaviors. Frontiers in Behavioral Neuroscience.
- Beaulieu, J. M., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central.
- Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
- Schaller, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Luedtke, R. R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- Creative BioMart. cAMP Accumulation Assay. Creative BioMart.
- Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central.
- Gmeiner, P. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.
- Schaller, D., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
- Schaller, D., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. PubMed.
- Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC - NIH.
- Hayatshahi, H. S., et al. (2021). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. MDPI.
- Al-Hosaini, K., et al. (2013). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. PubMed Central.
- Stallaert, W., et al. (2017). GPCR systems pharmacology: a different perspective on the development of biased therapeutics. NIH.
- Zhang, X., & Zhao, J. (2021). Recent progress in assays for GPCR drug discovery. Physiological Reviews.
- Cambridge Healthtech Institute. GPCRs & Membrane Proteins - Drug Discovery Chemistry. Drug Discovery Chemistry.
- Wang, Y., et al. (2018). Tools for GPCR drug discovery. PMC - NIH.
- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Butini, S., et al. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC.
- Schaller, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - PubMed Central.
- John, C. S. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. NCBI.
- Kurfi, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Fiorino, F., et al. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed.
- Wang, C., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.
- GEN. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube.
- Weis, D., & Kobilka, B. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI.
- Kolaczkowski, M., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.
- ResearchGate. Piperazines and Dopamine D2 Receptors. ResearchGate.
- Fayed, A. A., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH.
- Chero, G., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.
- Al-Warhi, T., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. NIH. Available at: [Link].nih.gov/pmc/articles/PMC11204018/)
Sources
- 1. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GPCR systems pharmacology: a different perspective on the development of biased therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Screening Piperazine Derivative Libraries
An Application Note and Protocol Guide
Introduction: The Piperazine Scaffold as a Privileged Core in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of FDA-approved drugs, targeting conditions from cancer to central nervous system disorders, has earned it the status of a "privileged structure".[1][2][3] The unique physicochemical properties of the piperazine moiety—its basicity, conformational flexibility, and ability to engage in multiple hydrogen bonds—allow it to serve as a versatile scaffold.[4][5] The two nitrogen atoms provide ideal handles for synthetic modification, enabling chemists to fine-tune potency, selectivity, solubility, and pharmacokinetic profiles.[4][6] This adaptability makes piperazine derivative libraries a rich source for identifying novel therapeutic agents against a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4]
This guide provides a comprehensive framework for the systematic screening of piperazine derivative libraries, outlining a strategic, multi-tiered approach from initial library characterization to hit validation and lead optimization. The protocols and methodologies described herein are designed to be adaptable for a wide range of biological targets and research objectives.
PART 1: Library Design & Physicochemical Profiling
The success of any screening campaign is fundamentally dependent on the quality of the compound library. Before embarking on biological assays, a thorough characterization of the library's physicochemical properties is a critical, self-validating step. This initial profiling ensures that observed biological activity is genuine and not an artifact of poor solubility, instability, or aggregation. It also provides a baseline for future structure-activity relationship (SAR) and lead optimization efforts.[5]
Causality Behind Pre-Screening Profiling: A compound that precipitates in an aqueous assay buffer cannot provide a meaningful biological result. Similarly, a derivative that rapidly degrades will yield false negatives. Early assessment of properties like solubility and stability is a resource-saving measure that prevents the pursuit of problematic compounds.[7][8]
Key Physicochemical Parameters for Library Qualification
| Parameter | Importance in Screening | Recommended Method | Ideal Range for Screening |
| Aqueous Solubility | Ensures compounds remain in solution at test concentrations, preventing false negatives/positives due to precipitation.[9] | Kinetic Nephelometry or High-Throughput UV-Vis Spectroscopy | >50 µM in assay buffer |
| Chemical Stability | Confirms compound integrity over the course of the experiment, avoiding false results from degradation products. | LC-MS analysis of compounds incubated in assay buffer over 24-48 hours. | >90% of parent compound remaining |
| pKa | The two basic nitrogens of the piperazine ring mean its ionization state is pH-dependent, affecting target binding and cell permeability.[7] | Potentiometric titration or computational prediction (e.g., MarvinSketch, ChemAxon). | At least one pKa in the range of 6.5 - 8.5 |
| Lipophilicity (LogP/LogD) | Influences solubility, cell permeability, and non-specific binding. The LogD at physiological pH (7.4) is most relevant.[8] | Chromatographic methods (HPLC) or computational models. | LogD7.4 between 1 and 4 |
| Molecular Weight (MW) | Smaller molecules often exhibit higher "ligand efficiency" and are better starting points for optimization.[10] | Calculated from structure. | 250 - 500 Da |
PART 2: The Screening Cascade - A Multi-pronged Approach
A tiered screening approach, often called a "screening cascade," is the most efficient methodology for identifying high-quality, validated hits from a large library. This strategy uses progressively more complex and resource-intensive assays to filter the library, ensuring that only the most promising compounds advance.[11]
Caption: A typical tiered screening cascade for a piperazine library.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly test the entire library at a single, high concentration (typically 10-20 µM) to identify initial "hits".[11][12] The choice of assay is paramount and depends entirely on the biological target.
-
Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are ideal for identifying direct inhibitors or modulators. They are generally robust and less prone to compound cytotoxicity issues.[13]
-
Cell-Based Assays: These assays utilize living cells and provide more physiologically relevant data, as they account for factors like cell permeability and interaction with downstream signaling pathways.[14][15][16] They are essential for targets like GPCRs and ion channels.[13]
Protocol 1: Biochemical HTS - Generic Enzyme Inhibition Assay (Fluorescence Intensity)
This protocol describes a common method for screening piperazine derivatives as potential enzyme inhibitors (e.g., proteases, kinases, phosphatases).
Principle: The assay uses a substrate that becomes fluorescent upon modification by the target enzyme. An active inhibitor will prevent this conversion, resulting in a low fluorescence signal.
Materials:
-
384-well, low-volume, black assay plates
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay Buffer (optimized for enzyme activity, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Piperazine derivative library (10 mM stocks in DMSO)
-
Positive Control (known inhibitor)
-
Negative Control (DMSO vehicle)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser or liquid handler, transfer 20-40 nL of each library compound from the 10 mM stock plate to the 384-well assay plate to achieve a final concentration of 10-20 µM. Also, plate positive and negative controls.
-
Enzyme Addition: Add 10 µL of enzyme solution (diluted in assay buffer to 2X final concentration) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of substrate solution (diluted in assay buffer to 2X final concentration) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Hit Criteria for Primary Screen
| Parameter | Definition | Typical Threshold |
| Percent Inhibition | The degree to which the compound reduces enzyme activity. | >50% |
| Z-factor' | A statistical measure of assay quality. | >0.5 |
| Robust Z-score | A measure of how many standard deviations a compound's signal is from the median of the plate. | >3 or <-3 |
Protocol 2: Cell-Based HTS - GPCR Activation Assay (Calcium Flux)
This protocol is designed to screen for agonists or antagonists of a Gq-coupled GPCR, a common target class for piperazine derivatives.[4]
Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium ([Ca²⁺]i). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is pre-loaded into cells. Ligand binding to the receptor triggers a calcium release, causing a measurable increase in fluorescence.
Materials:
-
Cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
384-well, black-walled, clear-bottom cell culture plates
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Piperazine derivative library (10 mM stocks in DMSO)
-
Positive Control (known agonist or antagonist)
-
Negative Control (DMSO vehicle)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well). Culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add 20 µL of the calcium dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Plating: While cells are incubating, prepare a separate 384-well compound plate. Add library compounds and controls, diluted to a 5X final concentration in assay buffer.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add 5 µL from the compound plate to the cell plate.
-
Immediately begin reading the fluorescence signal every second for 2-3 minutes to capture the transient calcium flux.
-
-
Data Analysis: The primary readout is the maximum fluorescence signal change (Max-Min) or the area under the curve (AUC). Calculate the percent activation relative to a known full agonist. For antagonist screening, pre-incubate with library compounds before adding a known agonist at its EC₈₀ concentration.
Tier 2: Hit Confirmation and Potency Determination
Hits from the primary screen must be validated. The first step is to re-test the active compounds from a fresh solid sample to rule out false positives from library storage or handling errors. Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators).[10]
Caption: A representative sigmoidal dose-response curve used to determine IC₅₀/EC₅₀ values.
Tier 3: Secondary and Orthogonal Assays
A compound identified as a hit in a primary assay may be an artifact of the assay technology (e.g., fluorescent compounds in a fluorescence-based assay). Orthogonal assays use a different detection method to confirm the biological activity.[11] For example, a hit from an enzyme inhibition assay could be tested in a cell-based assay that measures the downstream effect of that enzyme's inhibition.
Biophysical methods are powerful orthogonal tools because they measure the direct physical interaction between the compound and the target protein, confirming true binding.[17]
Protocol 3: Biophysical Hit Validation - Surface Plasmon Resonance (SPR)
Principle: SPR detects binding events in real-time without labels. The target protein is immobilized on a sensor chip. Flowing a solution containing the piperazine derivative over the chip will cause a change in the refractive index at the surface if binding occurs, which is measured as a response signal. This can determine not only if a compound binds but also its binding kinetics (on-rate and off-rate).[17][18]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Purified target protein
-
Confirmed piperazine hits
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a moderate immobilization level to avoid mass transport limitations. A reference flow cell should be prepared (activated and blocked without protein) to subtract non-specific binding.
-
Compound Preparation: Prepare a dilution series for each hit compound in running buffer. It's crucial to have a small percentage of DMSO (e.g., 1-2%) in the running buffer to aid solubility, ensuring it's constant across all samples.
-
Binding Analysis:
-
Inject the compound solutions over the target and reference flow cells at a constant flow rate.
-
Start with a high concentration to confirm binding, then perform a full kinetic analysis with the dilution series.
-
Each cycle consists of: compound injection (association phase), buffer flow (dissociation phase), and a regeneration step (if needed) to wash the compound off the surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a stronger binding affinity.
-
PART 3: Advanced & Complementary Screening Strategies
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative to HTS where smaller, lower molecular weight "fragments" (MW < 250 Da) are screened.[19][20] Because they are small, fragments typically have weak binding affinities (µM to mM range), requiring highly sensitive biophysical detection methods like SPR, X-ray crystallography, or NMR.[19] The piperazine core itself can be considered a fragment. A library of decorated piperazine fragments can be screened to find initial, low-affinity binders. These hits then serve as starting points for synthetic chemistry efforts to "grow" the fragment into a more potent, lead-like molecule.[21][22]
Computational (In Silico) Screening
Computational methods can be used to screen vast virtual libraries of piperazine derivatives, prioritizing a smaller, more manageable set for experimental testing.[23]
-
Structure-Based Virtual Screening: If a 3D structure of the target protein is available, molecular docking can be used to predict how well each piperazine derivative fits into the binding site and to estimate its binding energy.[23][24]
-
Ligand-Based Virtual Screening: If the structure of the target is unknown but known ligands exist, models can be built based on the properties of these active molecules to find similar compounds in a virtual library.
-
DFT-Guided Screening: For certain applications, Density Functional Theory (DFT) can predict specific properties of piperazine derivatives, such as their reactivity or absorption capacity, guiding the selection of optimal candidates for synthesis and testing.[25][26][27]
PART 4: The Transition from Hit to Lead
Once a set of compounds has been validated through a rigorous screening cascade, they are considered "confirmed hits." The subsequent hit-to-lead (H2L) process aims to optimize these hits into a "lead series" with improved potency, selectivity, and drug-like properties.[10][11] This involves an iterative cycle of medicinal chemistry to synthesize analogs, followed by re-testing to build a structure-activity relationship (SAR).[28] During this phase, early ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling is introduced to ensure that the optimized compounds have the potential to become safe and effective drugs.[5][8]
Caption: The progression from library design to lead optimization.
References
- Nierode, G. J., Kwon, P. S., & Dordick, J. S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.
- Zhang, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Advanced Science.
- Zhang, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PubMed.
- Kasetti, Y. R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- Leone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Li, M., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis.
- Zhang, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. R Discovery.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
- Ismaili, L., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.
- Varghese, E., et al. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate.
- Korošec, L., et al. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Pharmaceutica.
- An, F., & Tolliday, N. (2010). Cell-based high-content screening of small-molecule libraries. Semantic Scholar.
- Walayat, M. A., et al. (2023). Piperazine derivatives of existing drug molecules. ResearchGate.
- Vipergen. (2024). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Medicinal Chemistry Letters.
- Singh, A., & Preet, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Lee, T. S., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry.
- Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars.
- Wu, Y., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols.
- Zhang, Y., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. ResearchGate.
- Singh, A., & Preet, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Al-Ghorbani, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
- Kiss, B., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
- Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling.
- Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate.
- Yuan, G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pion Inc. (2025). Drug development hit and lead optimization.
- Oncodesign Services. Hit-to-Lead process | Drug Discovery.
- Leone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective.
- Baxter, E. W., et al. (2006). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters.
- Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Methods in Molecular Biology.
- Khan, I., et al. (2024). Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine-Based Bis-Schiff Base Derivatives as Promising Anti-urease Agents. ResearchGate.
- Levin, J. I., et al. (2001). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits.
- Al-Majdhoub, M. M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules.
- de Souza, A. P. D., et al. (2022). Comprehensive analysis of commercial fragment libraries. RSC Medicinal Chemistry.
- Al-Salahat, K., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery.
- Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 12. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug development hit and lead optimization [pion-inc.com]
- 18. Screening for GPCR Ligands Using Surface Plasmon Resonance | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. astx.com [astx.com]
- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(Piperazin-1-yl)isonicotinonitrile synthesis
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)isonicotinonitrile
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this important synthetic transformation. The synthesis, a nucleophilic aromatic substitution (SNAr), is a cornerstone reaction for accessing a wide range of pharmaceutically active compounds. This guide is designed to help you navigate the common challenges associated with this procedure, ensuring reproducible and high-yield outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors. The primary cause is often related to suboptimal reaction conditions or inefficient workup procedures.
-
Causality & Explanation: The reaction of 2-chloroisonicotinonitrile with piperazine is a bimolecular nucleophilic substitution. Its rate and efficiency are highly dependent on reactant concentration, temperature, and the presence of competing side reactions. Incomplete reactions and product loss during purification are the most common culprits for low yields.
-
Solutions & Optimization Strategy:
-
Reagent Stoichiometry: An insufficient amount of the piperazine nucleophile can lead to an incomplete reaction. Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl), which protonates and deactivates the piperazine.
-
Action: Use a significant excess of piperazine (typically 3 to 5 equivalents). This serves two purposes: it drives the reaction equilibrium towards the product according to Le Châtelier's principle, and the excess piperazine acts as a base to neutralize the HCl generated, keeping the nucleophile active.[1]
-
-
Reaction Temperature: SNAr reactions on heteroaromatic rings often have a significant activation energy barrier due to the temporary disruption of aromaticity.[2][3]
-
Action: Increase the reaction temperature. Many procedures require heating, often in the range of 80-120°C, to achieve a reasonable reaction rate.[1] Use a high-boiling polar aprotic solvent like DMSO or NMP to facilitate this.
-
-
Reaction Monitoring: Arbitrarily stopping the reaction can result in unreacted starting material.
-
Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent, 2-chloroisonicotinonitrile, is no longer observed.
-
-
Workup and Extraction: The product is basic and can be lost during aqueous workup if the pH is not controlled.
-
Action: During the workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the product is in its free base form, which is more soluble in organic solvents.
-
-
Question 2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?
Answer: The most probable byproduct is the undesired 1,4-bis(4-cyanopyridin-2-yl)piperazine, resulting from the disubstitution of piperazine.
-
Causality & Explanation: Piperazine has two secondary amine groups of similar reactivity. Once the desired monosubstituted product is formed, its remaining N-H group can act as a nucleophile and react with another molecule of 2-chloroisonicotinonitrile. This competing reaction becomes significant if the concentration of the electrophile is high relative to piperazine.
-
Solutions & Minimization Strategy:
-
Control Stoichiometry: This is the most critical factor.
-
Slow Addition: Adding the electrophile all at once creates localized areas of high concentration, promoting disubstitution.
-
Action: Add the 2-chloroisonicotinonitrile solution dropwise to the heated solution of piperazine over an extended period. This maintains a low concentration of the electrophile, further minimizing the disubstitution reaction.
-
-
Use a Protecting Group: For applications where disubstitution must be strictly avoided, a chemical protection strategy is the most robust method.
-
Action: Start with a mono-protected piperazine, such as N-Boc-piperazine.[5] Perform the SNAr reaction, and then remove the Boc protecting group in a subsequent step using an acid like TFA or HCl in dioxane.[6] This multi-step approach offers superior control, though it adds steps to the overall synthesis.[4]
-
-
Question 3: The final product is difficult to purify. What are the most effective purification strategies?
Answer: Purification is often challenging due to the high polarity of the product and the need to remove excess piperazine and any disubstituted byproduct.
-
Causality & Explanation: The desired product, excess piperazine, and piperazine salts have very different solubility profiles. These differences can be exploited to achieve effective separation. Piperazine itself is highly water-soluble, while the product has better solubility in organic solvents.
-
Effective Purification Protocols:
-
Acid-Base Extraction: This method leverages the basicity of the nitrogen atoms.
-
Action: After the reaction, quench the mixture with water and perform an extraction with an organic solvent (e.g., ethyl acetate). The organic layer will contain the product and the disubstituted byproduct. The highly water-soluble excess piperazine and its salts will largely remain in the aqueous layer. Further purification of the organic layer can be done by washing with brine, drying, and concentrating.
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Action: Use silica gel column chromatography. A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) will effectively separate the less polar disubstituted byproduct from the more polar monosubstituted product. A small amount of triethylamine (~1%) can be added to the eluent to prevent peak tailing of the basic compounds on the acidic silica gel.
-
-
Precipitation/Recrystallization: This can be a simple and scalable purification method if a suitable solvent system is found.
-
Action: One strategy involves converting the crude product into its hydrochloride salt. Dissolve the crude material in a minimal amount of a solvent like isopropanol and add a solution of HCl in ether or dioxane. The hydrochloride salt of the product may selectively precipitate, which can then be collected by filtration. The free base can be regenerated by treatment with a base.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[9][10] The pyridine ring, particularly with the electron-withdrawing cyano (-CN) group, is electron-deficient and thus activated for attack by a nucleophile.[11] The reaction involves two key steps:
-
Addition: The piperazine nucleophile attacks the carbon atom bearing the chlorine leaving group. This breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[12]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product. The formation of the Meisenheimer complex is typically the rate-determining step.[11]
Caption: S-N-Ar Addition-Elimination Mechanism.
Q2: Why is an external base like potassium carbonate or triethylamine sometimes added?
A2: While using a large excess of piperazine allows it to act as both a nucleophile and a base, adding an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) can be more efficient. The primary role of this external base is to neutralize the HCl generated during the reaction. This prevents the protonation of the piperazine nucleophile, ensuring its concentration remains high and its nucleophilicity is not diminished. This can lead to faster reaction rates and higher yields, especially if a smaller excess of piperazine is used.[13]
Q3: Which solvents are most suitable for this reaction?
A3: The choice of solvent is critical. Polar aprotic solvents are generally preferred because they can dissolve the reactants and stabilize the charged Meisenheimer complex without protonating the nucleophile. Excellent choices include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Alcohols like ethanol or isopropanol can also be used, often with good results.[1]
Q4: How does the cyano group influence the reaction?
A4: The cyano (-CN) group is a strong electron-withdrawing group. Its presence on the pyridine ring is crucial for activating the substrate towards nucleophilic attack.[10][11] It withdraws electron density from the ring, making the carbon atom attached to the chlorine more electrophilic and susceptible to attack by the piperazine nucleophile. Furthermore, it helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction.[12]
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize byproduct formation.
Materials:
-
2-Chloroisonicotinonitrile (1.0 eq)
-
Piperazine (4.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0 eq).
-
Dissolution: Add DMSO to the flask (approx. 5-10 mL per gram of 2-chloroisonicotinonitrile). Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Heating: Heat the solution to 100 °C in an oil bath.
-
Addition: Dissolve 2-chloroisonicotinonitrile (1.0 eq) in a minimal amount of DMSO. Add this solution dropwise to the heated piperazine solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the 2-chloroisonicotinonitrile spot disappears (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to obtain the pure this compound.
Data & Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1 : 4 (Electrophile : Nucleophile) | Minimizes disubstitution, acts as a base.[1][5] |
| Solvent | DMSO, DMF, NMP | Polar aprotic; stabilizes intermediate. |
| Temperature | 80 - 120 °C | Overcomes activation energy barrier.[1] |
| Base (Optional) | K₂CO₃, Et₃N | Efficiently neutralizes HCl byproduct.[13] |
| Typical Yield | 75 - 90% | With optimized conditions. |
Troubleshooting Workflow
Caption: Workflow for troubleshooting low reaction yield.
References
- National Energy Technology Laboratory.
- Google Patents.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 1(8), 983–990. [Link]
- Chemistry Steps.
- Wikipedia.
- ResearchGate.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- National Center for Biotechnology Information. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
- YouTube.
- Chemistry LibreTexts. 16.
- ResearchGate.
- Kappe, C. O., et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 23(10), 1463-1466. [Link]
- Lu, J., Paci, I., & Leitch, D. C. (2022). A quantitative structure-reactivity relationship for nucleophilic aromatic substitution. Chemical Science, 13(42), 12513-12521. [Link]
- Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
- National Center for Biotechnology Information. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. [Link]
- National Center for Biotechnology Information. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- National Center for Biotechnology Information. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]
- MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield and Purity of 2-(Piperazin-1-yl)isonicotinonitrile
Welcome to the technical support center for the synthesis and purification of 2-(Piperazin-1-yl)isonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing expert insights, troubleshooting advice, and validated protocols to enhance both yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloroisonicotinonitrile and piperazine, appears straightforward. However, researchers frequently encounter challenges in controlling selectivity and achieving high purity due to the symmetrical nature of the piperazine nucleophile. The primary challenge is minimizing the formation of the disubstituted byproduct, 1,4-bis(4-cyanopyridin-2-yl)piperazine, which can be difficult to separate from the desired product. This guide provides a systematic approach to overcoming these hurdles.
Section 1: The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (piperazine) attacks the electron-deficient pyridine ring, which is "activated" by the electron-withdrawing nitrile (-CN) group and the ring nitrogen.[1] The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[1][2]
The pyridine nitrogen and the nitrile group, positioned ortho and para to the site of substitution, are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, which facilitates the reaction.[2][3] This is why substitution at the 2- and 4-positions of the pyridine ring is significantly more favorable than at the 3-position.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical reaction parameter to control for this synthesis?
The single most critical parameter is the stoichiometry. A significant molar excess of piperazine is essential to favor the formation of the monosubstituted product and minimize the disubstituted impurity. Statistically, using an excess of piperazine increases the probability that a molecule of 2-chloroisonicotinonitrile will collide with an unreacted piperazine molecule rather than the already-formed product.
Q2: Why is the formation of 1,4-bis(4-cyanopyridin-2-yl)piperazine so common?
The desired product, this compound, still possesses a reactive secondary amine. This amine can act as a nucleophile and react with a second molecule of 2-chloroisonicotinonitrile. This secondary reaction rate is competitive with the primary reaction, especially if the concentration of piperazine depletes or if there are localized "hot spots" of high 2-chloroisonicotinonitrile concentration.
Q3: What are the best solvents and bases for this reaction?
Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred as they can solvate the intermediate complex. Alcohols like isopropanol or ethanol can also be used. A base is often added to scavenge the HCl generated during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Using excess piperazine can also serve this purpose, as one molecule of piperazine can act as the nucleophile and a second can act as the base.
Q4: At what temperature should the reaction be run?
The reaction typically requires heating to proceed at a reasonable rate. Temperatures ranging from 80 °C to 120 °C are common. The optimal temperature depends on the solvent used. It is crucial to monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to degradation and the formation of additional impurities.
Section 3: Detailed Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Reaction Temperature or Time: | The SNAr reaction has a significant activation energy. Action: Ensure the internal reaction temperature reaches the target (e.g., 80-120 °C). Monitor the reaction using TLC or LC-MS to confirm the consumption of the limiting reagent (2-chloroisonicotinonitrile) before workup. |
| 2. Deactivation of Nucleophile: | If no external base is used, the HCl generated will protonate piperazine, forming piperazine dihydrochloride, which is not nucleophilic.[4] Action: Use at least 2.5 equivalents of piperazine (1 for reaction, 1.5 as the base) or add 1.5-2.0 equivalents of an external base like K₂CO₃. | |
| High Level of Disubstituted Impurity | 1. Incorrect Stoichiometry: | The concentration of the monosubstituted product becomes significant as the reaction progresses, allowing it to compete with piperazine for the remaining electrophile. Action: Use a larger excess of piperazine (5 to 10 equivalents). This maintains a high concentration of the primary nucleophile throughout the reaction, statistically favoring the desired pathway. |
| 2. Poor Mixing / Addition Method: | Adding piperazine to 2-chloroisonicotinonitrile creates a transient state where the electrophile is in excess, promoting disubstitution. Action: Always add the 2-chloroisonicotinonitrile solution slowly to a well-stirred, heated solution of excess piperazine. This ensures the electrophile is always the limiting species in the immediate reaction environment. | |
| Difficult Product Isolation / Low Recovery | 1. Product Loss During Aqueous Workup: | The product is a basic compound with some water solubility, especially in its protonated (salt) form. Action: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. If the product remains in the aqueous layer, consider saturating it with NaCl ("salting out") to decrease the product's solubility before re-extracting. |
| 2. Emulsion Formation: | The basic nature of the product and residual piperazine can act as surfactants, causing emulsions during extraction. Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified mixture through a pad of Celite. | |
| Product Contaminated with Piperazine | 1. Inefficient Removal of Excess Piperazine: | Piperazine has a high boiling point (146 °C) and can be difficult to remove completely by evaporation, especially under a standard rotary evaporator. Action: After the main extraction, perform an acidic wash (e.g., with 1M HCl). The excess piperazine will be protonated and move into the aqueous layer. Then, re-basify your organic layer's target compound if it has also been protonated before proceeding. Alternatively, piperazine can be removed by high-vacuum distillation or by precipitating the product as a salt.[5] |
Section 4: Standardized Protocols
Protocol 4.1: Optimized Synthesis of this compound
This protocol is designed for a ~10 g scale and focuses on maximizing yield by controlling stoichiometry and addition.
Materials:
-
2-Chloroisonicotinonitrile (10.0 g, 72.2 mmol, 1.0 eq)
-
Piperazine (anhydrous) (31.1 g, 361 mmol, 5.0 eq)
-
Acetonitrile (ACN) (200 mL)
-
Potassium Carbonate (K₂CO₃) (15.0 g, 108 mmol, 1.5 eq)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Deionized Water
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (31.1 g), potassium carbonate (15.0 g), and acetonitrile (150 mL).
-
Heating: Begin stirring and heat the mixture to 80 °C to ensure all solids are well-suspended.
-
Reactant Addition: Dissolve 2-chloroisonicotinonitrile (10.0 g) in acetonitrile (50 mL). Using an addition funnel, add this solution dropwise to the heated piperazine mixture over 60-90 minutes. This slow addition is critical to prevent the buildup of the electrophile and minimize disubstitution.
-
Reaction: After the addition is complete, maintain the reaction at 80 °C. Monitor the reaction's progress every hour using TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS until the starting 2-chloroisonicotinonitrile spot/peak is no longer visible (typically 4-6 hours).
-
Workup - Quench & Filter: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove potassium carbonate and any piperazine salts. Wash the filter cake with additional acetonitrile.
-
Workup - Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in Ethyl Acetate (200 mL) and Deionized Water (150 mL). Transfer to a separatory funnel. Wash the organic layer with brine (2 x 100 mL) to remove the bulk of the excess piperazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.
Protocol 4.2: Purification Strategies
The crude product from the synthesis protocol will contain the desired product and trace impurities. Choose one of the following methods for purification.
Method A: Recrystallization (Recommended for >85% crude purity)
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but provide low solubility when cold. Isopropanol or an ethyl acetate/heptane mixture often works well.
-
Procedure: Dissolve the crude product in the minimum amount of the chosen hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method B: Acid-Base Extraction (For removing neutral and basic impurities)
-
Dissolve the crude material in a suitable organic solvent like DCM.
-
Extract with a dilute acid solution (e.g., 1M HCl). The desired product and any other basic compounds will move to the aqueous layer. Neutral impurities will remain in the organic layer, which can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the pH is >10. The product should precipitate as a solid.
-
If it precipitates, filter, wash with cold water, and dry. If it remains as an oil, extract it back into an organic solvent (DCM or Ethyl Acetate), dry the organic layer, and concentrate to yield the purified free base.
References
- Santa Cruz Biotechnology, Inc. 2-(4-acetylpiperazin-1-yl)isonicotinonitrile. SCBT
- Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Santa Cruz Biotechnology, Inc. 2-(Piperazin-1-yl)nicotinonitrile. SCBT
- Liberation Chemistry (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube
- Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Prakash, O., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access. [Link]
- Wikipedia.
- Hafez, H. N., et al. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
- Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
- Anonymous. Nucleophilic Aromatic Substitution — Aryl Halides. University of Calgary
- Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- Ambeed. Reactions of Piperazines. Ambeed.com
- Reddy, R., et al. (2007). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. Purification of piperazine.
- BenchChem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem
- Ferreira, D. A., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- Google Patents. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Reddy, G. K., et al. (2010). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
- University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of these ubiquitous and valuable heterocyclic scaffolds. Here, we address common experimental hurdles in a practical, question-and-answer format, grounded in established chemical principles and supported by detailed protocols.
Section 1: Troubleshooting Selective Mono-N-Substitution
The symmetrical nature of the piperazine ring, with two secondary amines of similar reactivity, presents the most common initial challenge: achieving selective mono-functionalization while avoiding the formation of the 1,4-disubstituted byproduct.
Question 1: My reaction is producing a low yield of the desired mono-substituted piperazine and a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?
Answer: This is a classic selectivity problem in piperazine chemistry. The mono-substituted product can be nearly as reactive as the starting piperazine, leading to a second substitution. The optimal strategy depends on the scale of your reaction and the nature of your electrophile.
Causality & Rationale: The key is to manipulate the relative concentrations and reactivities of the species in the flask. You can either statistically favor the reaction with the vast excess of starting material or temporarily "deactivate" one of the nitrogen atoms.
Troubleshooting Strategies:
-
Stoichiometry Control (Statistical Method): For simple alkylations or acylations on a large scale, using a large excess of piperazine (5-10 equivalents) relative to the electrophile is often the most straightforward approach.[1] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.
-
Pros: One-step, cost-effective if piperazine is inexpensive.
-
Cons: Requires removal of a large excess of piperazine during workup, leading to poor atom economy.[2]
-
-
Controlled Reagent Addition: Adding the electrophile slowly (e.g., via syringe pump) to the solution of piperazine at a low temperature helps maintain a very low concentration of the electrophile at any given moment.[3] This minimizes the chance of a second reaction occurring.
-
Protonation as a "Protecting Group": You can use one equivalent of acid (like HCl or acetic acid) to form the piperazine mono-salt in situ. The protonated nitrogen is no longer nucleophilic, directing the substitution to the free nitrogen.[2] This method avoids the multi-step process of traditional protecting groups.[2]
-
Pros: Clever one-pot method, avoids traditional protection/deprotection steps.
-
Cons: The mono-substituted product can still be protonated, creating a complex equilibrium. The overall nucleophilicity of the system is reduced, potentially requiring harsher conditions.[4]
-
-
Use of Protecting Groups (Most Reliable Method): The most robust and generally applicable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][3] This strategy physically blocks one nitrogen, forcing the reaction to occur exclusively at the other. The protecting group is then removed in a subsequent step.[5]
Logical Flow for Choosing a Mono-Substitution Strategy
Caption: Decision tree for mono-substitution strategy.
Section 2: Synthesis of Unsymmetrically 1,4-Disubstituted Piperazines
Achieving two different substituents on the N1 and N4 positions requires a deliberate, stepwise approach. The key to success lies in orthogonal protecting group strategies.
Question 2: I need to synthesize a 1,4-disubstituted piperazine with two different groups (R¹ and R²). What is the most reliable strategy?
Answer: A stepwise approach using orthogonal protecting groups is the gold standard for synthesizing unsymmetrically substituted piperazines.[5][6] This involves:
-
Protecting one nitrogen of piperazine.
-
Introducing the first substituent (R¹) at the free nitrogen.
-
Selectively removing the protecting group.
-
Introducing the second substituent (R²) at the newly freed nitrogen.
The choice of protecting group is critical and depends on the stability of your desired substituents (R¹ and R²) to the deprotection conditions.
Table 1: Comparison of Common Orthogonal Protecting Groups for Piperazine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[6] | Stable to base and hydrogenolysis[6] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd/C)[6] | Stable to acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[6] | Stable to acid and hydrogenolysis |
Experimental Protocol: Synthesis of 1-Alkyl-4-Aryl-Piperazine via Orthogonal Protection
This protocol illustrates the synthesis of an unsymmetrically disubstituted piperazine where the second step is a Buchwald-Hartwig amination, which is incompatible with the acidic deprotection of a Boc group. Therefore, a Cbz group (removed by hydrogenation) is a better choice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Piperazine Compound Instability in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide in-depth, field-proven insights into the common stability challenges associated with this important chemical moiety and to offer robust troubleshooting strategies to ensure the integrity and reproducibility of your experimental data. The piperazine ring, while a valuable scaffold in medicinal chemistry, possesses inherent chemical properties that can lead to instability under various assay conditions.[1][2] Understanding the root causes of this instability is the first step toward mitigating its impact.
This resource is structured into two main sections: a detailed Troubleshooting Guide organized by observable issues, and a comprehensive Frequently Asked Questions (FAQ) section for quick reference. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your decision-making process.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues, identifies the likely underlying causes related to piperazine instability, and provides actionable solutions.
Issue 1: Inconsistent Assay Results, Loss of Potency, or Decreasing Signal Over Time
You observe significant variability between replicate experiments or a time-dependent decrease in the expected biological activity of your piperazine compound.
-
Likely Cause A: pH-Dependent Degradation. The stability of piperazine derivatives is often highly dependent on the pH of the solution.[3] Piperazine is a weak base, and shifts in pH can alter its protonation state, potentially exposing it to degradative pathways.[3][4] Many standard biological assays are performed at a physiological pH of ~7.4, which may not be the optimal pH for the stability of your specific compound. In some cases, piperazine derivatives have been shown to be most stable in slightly acidic conditions (pH 3-4) where the nitrogen atoms are protonated, forming a more soluble and stable salt.[4] Conversely, some derivatives may be more stable at a specific pH range, for instance, between 9.2 and 9.6, for non-cytotoxic permeation enhancement.[5][6]
-
Solution Strategy:
-
Conduct a pH-Stability Profile: Systematically assess the stability of your compound across a range of pH values (e.g., pH 3 to 10) at a constant temperature. This is a critical first step to identify the pH at which your compound is most stable.[3]
-
Optimize Assay Buffer: If possible, adjust the pH of your assay buffer to match the optimal stability pH identified in your profile. If the assay's biological components are sensitive to this pH change, find a compromise that balances compound stability and biological activity.
-
Utilize Salt Forms: If you are working with the free base of the piperazine compound, consider using a salt form (e.g., hydrochloride or citrate).[3] The salt form is often more soluble and stable in aqueous solutions.[3][4]
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.[3] If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3]
-
-
Likely Cause B: Oxidative Degradation. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, heat, or the presence of trace metal ions.[3][7] This can lead to the formation of N-oxides and other degradation products, which may have reduced or no biological activity.[3][8][9][10][11]
-
Solution Strategy:
-
Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your stock solutions and assay buffers to scavenge free radicals and prevent oxidation.[3]
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[3]
-
Protect from Light: Store stock solutions and conduct experiments in amber-colored vials or under subdued lighting conditions to prevent photo-oxidation.[3]
-
Work Under an Inert Atmosphere: For highly sensitive compounds, consider preparing solutions and running assays under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[3]
-
Issue 2: Compound Precipitation Upon Dilution into Aqueous Assay Buffer
Your piperazine compound is soluble in a high-concentration DMSO stock, but precipitates when diluted into the final aqueous assay buffer.
-
Likely Cause: Poor Aqueous Solubility and Buffer Mismatch. Piperazine-containing compounds, especially in their free base form, can have limited aqueous solubility.[4][12] The high concentration of DMSO in the stock solution keeps the compound solubilized, but upon dilution, the percentage of the organic co-solvent drops significantly, leading to precipitation if the compound's solubility limit in the aqueous buffer is exceeded.
-
Solution Strategy:
-
Optimize Final DMSO Concentration: Determine the maximum final concentration of DMSO your assay can tolerate without affecting the biological system (typically ≤1%) and aim for this in your final dilution.[4]
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay buffer.[4]
-
Adjust Buffer pH: As basic compounds, the solubility of piperazine derivatives can be significantly increased in acidic media (e.g., pH 3-4) due to the formation of a more soluble protonated salt.[4]
-
Consider Advanced Formulation Techniques: For particularly challenging compounds, especially for in vivo studies, techniques like complexation with cyclodextrins can be employed to enhance aqueous solubility.[4]
-
Issue 3: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Chromatographic analysis of your compound shows the presence of new, unexpected peaks over time or after exposure to assay conditions.
-
Likely Cause: Chemical Degradation or Metabolic Conversion. The appearance of new peaks is a direct indication that your parent compound is being converted into other species. These could be degradation products from hydrolysis, oxidation, or photodegradation, or in the case of cell-based or microsomal assays, they could be metabolites.[1][7][13] Common metabolic pathways for the piperazine ring include N-oxidation, hydroxylation, N-dealkylation, and ring cleavage.[13]
-
Solution Strategy:
-
Develop a Stability-Indicating HPLC/LC-MS Method: This is crucial for accurately assessing the stability of your compound. A good stability-indicating method should be able to resolve the parent compound from all potential degradation products and metabolites.
-
Optimize Chromatographic Separation: If you are having trouble separating the parent drug from its degradation products, consider the following:
-
Column Selection: While C18 columns are common, a different selectivity may be needed. Try a C8, phenyl, or cyano column.[3]
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives.[3]
-
Use of Additives: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing.[3]
-
Gradient Elution: If isocratic elution is insufficient, a gradient elution program can often resolve closely eluting peaks.[3]
-
-
Characterize Degradants/Metabolites: Use LC-MS/MS to obtain mass spectral data of the new peaks to help identify their structures. This information is invaluable for understanding the degradation or metabolic pathways.[7][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the piperazine ring that lead to instability?
A1: The primary chemical liabilities of the piperazine ring are its basicity and the susceptibility of its nitrogen atoms to oxidation.[3] As a weak base, its derivatives are sensitive to the pH of the surrounding medium, which can influence their stability and solubility.[3][5] The lone pairs of electrons on the nitrogen atoms make them nucleophilic and prone to oxidation, which can be catalyzed by factors like light, heat, and metal ions.[3][15]
Q2: My piperazine compound appears to be forming reactive metabolites in microsomal stability assays. What could be happening and how can I confirm this?
A2: The piperazine ring can undergo metabolic bioactivation, often through the formation of a reactive iminium ion intermediate.[16][17] This can lead to covalent binding with macromolecules like proteins, which is a potential source of toxicity.[18][19] To investigate this, you can perform trapping experiments. By incubating your compound with liver microsomes in the presence of a trapping agent like glutathione (GSH) or potassium cyanide (KCN), you can form stable adducts with the reactive metabolite, which can then be detected and characterized by LC-MS/MS.[14][16][17]
Q3: Are there structural modifications I can make to a piperazine-containing lead compound to improve its stability?
A3: Yes, understanding the mechanism of instability can guide rational drug design. For instance, if bioactivation via iminium ion formation is an issue, blocking the site of metabolism (the α-carbon to the nitrogen) with a substituent like a methyl group, or replacing the α-carbon hydrogen with a fluorine atom, can reduce the formation of reactive metabolites.[19] Additionally, attaching electron-withdrawing groups to the piperazine nitrogens can decrease their basicity and susceptibility to oxidation, potentially preventing bioactivation.[19]
Q4: How should I store my piperazine-containing compounds to ensure their long-term stability?
A4: Proper storage is critical. For solid compounds, store them in tightly sealed, light-resistant containers, and for highly sensitive compounds, consider storage under an inert atmosphere.[3] For solutions, especially in aqueous buffers, it is best to prepare them fresh. If storage is necessary, flash-freeze single-use aliquots and store them at -20°C or, preferably, -80°C to minimize degradation from repeated freeze-thaw cycles.[3] Studies on synthetic piperazines in human whole blood have shown that storing samples at room temperature should be avoided, and refrigeration or freezing is recommended even for short periods.[20][21]
Visualizing Instability: Pathways and Workflows
To better understand the processes described, the following diagrams illustrate key concepts.
Caption: Key degradation pathways for piperazine compounds.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. | Semantic Scholar [semanticscholar.org]
- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 9. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 10. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 17. preprints.org [preprints.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [open.bu.edu]
side reaction prevention in isonicotinonitrile synthesis
Welcome to the technical support center for isonicotinonitrile (4-cyanopyridine) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of isonicotinonitrile synthesis, focusing on practical solutions to common challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis of isonicotinonitrile.
Q1: What are the primary industrial methods for synthesizing isonicotinonitrile?
The two dominant commercial routes are the vapor-phase ammoxidation of 4-methylpyridine (4-picoline) and the dehydration of isonicotinamide. Ammoxidation is a direct, single-step process converting 4-picoline with ammonia and oxygen over a heterogeneous catalyst.[1] The dehydration of isonicotinamide is another common method, though it involves a preceding step to obtain the amide.
Q2: My ammoxidation reaction has low selectivity. What are the most common side products?
Low selectivity in ammoxidation is typically due to over-oxidation or incomplete reaction. The most common side products include:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the complete oxidation of the methyl group and the pyridine ring. This is often exacerbated by excessive temperatures or highly active catalyst sites.
-
Pyridine: Formed via the demethylation of 4-picoline.[2]
-
Isonicotinic Acid and Pyridine-4-carbaldehyde: These are intermediate oxidation products that fail to undergo the complete ammoxidation pathway.[3][4]
Q3: Why is my final isonicotinonitrile product discolored (yellow or brown)?
Discoloration often points to the presence of polymeric impurities or degradation products. This can occur due to excessive heat during the reaction or distillation. Certain side products, if not adequately removed, can also contribute to color formation over time. Rigorous purification, such as recrystallization or chromatography, is essential.[5][6]
Q4: Can I use crude 4-picoline for the ammoxidation reaction?
While technically possible, using crude 4-picoline is not recommended. Impurities in the starting material can poison the catalyst, leading to significantly reduced activity and lifespan. Catalyst deactivation necessitates lower throughput and more frequent, costly regeneration or replacement cycles.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during synthesis.
Problem 1: Low Yield and Poor Selectivity in Ammoxidation of 4-Methylpyridine
The vapor-phase ammoxidation of 4-methylpyridine is a highly effective but sensitive reaction. Both yield and selectivity are critically dependent on catalyst performance and reaction conditions.
Symptoms:
-
High concentration of CO and CO₂ in the effluent gas, confirmed by gas chromatography (GC) or mass spectrometry (MS).
-
Low conversion of 4-methylpyridine.
-
Significant formation of pyridine and other byproducts.[2]
Root Cause Analysis and Solutions:
| Possible Cause | Underlying Science | Recommended Solution |
| Catalyst Deactivation | Vanadium-based catalysts (e.g., V₂O₅/TiO₂) can deactivate via coking (carbon deposition) or sintering at high temperatures, which blocks active sites.[7][8] The active vanadium species are crucial for the reaction mechanism.[2] | Regenerate the catalyst: Perform a controlled oxidation by passing air or a dilute oxygen stream over the catalyst bed at an elevated temperature (e.g., 400-500°C) to burn off carbonaceous deposits. |
| Incorrect Reaction Temperature | Temperature is a critical parameter. If too low, the reaction rate is slow, leading to low conversion. If too high, non-selective gas-phase reactions and complete oxidation to COx become dominant. | Optimize temperature: Start with a literature-recommended temperature (typically 320-380°C for V-based catalysts) and perform a systematic study, increasing in 10°C increments while monitoring product distribution by GC. |
| Improper Reactant Mole Ratios | The ratio of ammonia to 4-picoline and oxygen to 4-picoline is crucial. Insufficient ammonia leads to the formation of oxidation products like isonicotinic acid. Excess oxygen promotes the formation of COx. | Adjust mole ratios: A typical starting point is a molar ratio of NH₃:picoline of 3-5 and O₂:picoline of 2-4. Systematically vary these ratios to find the optimal balance for your specific catalyst and reactor setup. |
| Insufficient Contact Time | If the reactants pass over the catalyst too quickly, the reaction may not go to completion. | Modify space velocity: Decrease the flow rate of the reactant gases or increase the volume of the catalyst bed to increase the residence time of the reactants on the catalyst surface. |
Problem 2: Incomplete Conversion in Dehydration of Isonicotinamide
The dehydration of isonicotinamide to isonicotinonitrile is a more straightforward reaction but can suffer from incomplete conversion.
Symptoms:
-
Significant amounts of isonicotinamide are present in the crude product, as identified by techniques like NMR or HPLC.
-
The isolated product yield is low, even after accounting for mechanical losses.
Root Cause Analysis and Solutions:
| Possible Cause | Underlying Science | Recommended Solution |
| Ineffective Dehydrating Agent | The strength and stoichiometry of the dehydrating agent (e.g., P₂O₅, POCl₃, SOCl₂) are critical. An insufficient amount will result in an incomplete reaction. | Verify agent quality and stoichiometry: Ensure the dehydrating agent is fresh and has not been deactivated by atmospheric moisture. Use a stoichiometric excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. |
| Sub-optimal Reaction Temperature/Time | Dehydration reactions require sufficient thermal energy to overcome the activation barrier.[9][10] The reaction may be kinetically slow at lower temperatures. | Increase temperature and/or reaction time: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, cautiously increase the temperature or extend the reaction time until the starting material is consumed. |
| Presence of Water | Isonicotinamide can form stable hydrates, and any water present in the starting material or solvent will consume the dehydrating agent, rendering it ineffective.[11] | Ensure anhydrous conditions: Dry the isonicotinamide starting material in a vacuum oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing Reaction and Troubleshooting Pathways
To better understand the process, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in ammoxidation.
Key Experimental Protocols
Protocol 1: Catalyst Regeneration (V₂O₅/TiO₂)
This protocol is a general guideline and should be adapted based on your specific catalyst and reactor system.
-
Purge the Reactor: Stop the flow of 4-methylpyridine and ammonia. Purge the reactor with an inert gas (e.g., N₂) for 30-60 minutes at the reaction temperature to remove any residual reactants.
-
Introduce Oxidizing Gas: Gradually introduce a stream of dry air or a mixture of 1-5% O₂ in N₂ into the reactor.
-
Controlled Temperature Ramp: Slowly increase the temperature to 450-500°C. Monitor the reactor temperature closely to avoid thermal runaways caused by the exothermic combustion of carbon deposits.
-
Hold and Monitor: Maintain this temperature until the concentration of CO and CO₂ in the effluent gas returns to baseline, indicating that the regeneration is complete. This may take several hours.
-
Cool and Re-introduce Reactants: Cool the reactor back to the desired reaction temperature under an inert gas flow before re-introducing the ammonia, oxygen, and 4-methylpyridine streams.
Protocol 2: Purification of Isonicotinonitrile by Recrystallization
-
Dissolution: Dissolve the crude isonicotinonitrile product in a minimum amount of a suitable hot solvent. Common solvents include ethanol, isopropanol, or a mixture of toluene and heptane. [5]2. Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
References
- Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.
- ResearchGate. (n.d.). Dehydration kinetics and mechanism of the stable isonicotinamide hydrate revealed by terahertz spectroscopy and DFT calculation | Request PDF.
- PubMed. (2023). Dehydration kinetics and mechanism of the stable isonicotinamide hydrate revealed by terahertz spectroscopy and DFT calculation.
- Iraqi Journal of Veterinary Medicine. (2012). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines.
- ResearchGate. (2019). (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts.
- ResearchGate. (n.d.). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
- PharmaCompass. (n.d.). 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Globe Thesis. (2024). Study On The Dehydration Process Of Isonicotinamide Monohydrate By Terahertz Spectroscopy.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Wikipedia. (n.d.). Ammoxidation.
- Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
- ResearchGate. (n.d.). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.
- SpringerLink. (n.d.). Selective catalytic reduction of NOx with ammonia and hydrocarbon oxidation over V2O5- MoO3/TiO2 and.
- ChemSynthesis. (n.d.). isonicotinonitrile.
- PubChem. (n.d.). 4-Cyanopyridine.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- ResearchGate. (n.d.). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
- Organic Chemistry Portal. (2022). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves.
- Google Patents. (n.d.). CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same.
- ResearchGate. (n.d.). Reaction pathways on V 2 O 5 /AlF 3 catalyst in the ammoxidation of....
- Amble. (n.d.). Home.
- ResearchGate. (n.d.). Deactivation and oxidative regeneration of VTiSbSiO catalyst for ammoxidation of 3-picoline to nicotinonitrile | Request PDF.
- Wikipedia. (n.d.). Citric acid cycle.
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dehydration kinetics and mechanism of the stable isonicotinamide hydrate revealed by terahertz spectroscopy and DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Piperazin-1-yl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)isonicotinonitrile. This guide is designed to provide in-depth, practical advice to researchers and chemists involved in the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we understand that moving from a laboratory-scale reaction to a larger production environment presents unique challenges. This resource addresses common issues with causality-based explanations and provides validated protocols to ensure the integrity of your synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electron-deficient carbon at the 2-position of the 2-chloroisonicotinonitrile ring, displacing the chloride leaving group.[1][2] The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the ring towards nucleophilic attack, making this reaction feasible.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up synthesis, providing potential causes and actionable solutions.
Low or Inconsistent Yields
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, which is especially critical on a larger scale.[3]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.[3][4] A common side reaction is the di-substitution of piperazine, especially if the stoichiometry is not carefully controlled.
-
Purity of Starting Materials: Impurities in the 2-chloroisonicotinonitrile or piperazine can interfere with the reaction.[4] For instance, moisture in the piperazine can affect its nucleophilicity.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, filtration, or purification steps.[4]
Q2: How can I improve the yield of my reaction?
To improve the yield, consider the following optimization strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[3]
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. Using a slight excess of piperazine can help drive the reaction to completion, but a large excess can promote the formation of di-substituted byproducts.
-
Temperature Optimization: The reaction is often sensitive to temperature.[3] Gradually increasing the temperature in small increments (e.g., 10°C) while monitoring the reaction can help find the optimal condition.[3]
-
Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for SNAr reactions as they can solvate the intermediate and facilitate the reaction.
-
Base Selection: An appropriate base is necessary to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA) or potassium carbonate. The base should be strong enough to scavenge the acid but not so strong as to cause unwanted side reactions.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended methods?
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the polar nature of the product.
-
Column Chromatography: This is a powerful technique for separating the desired product from impurities.[4] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of a polar solvent like methanol) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is critical and may require some experimentation.
-
Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Side Product Formation
Q4: I am observing a significant amount of a di-substituted piperazine byproduct. How can I minimize this?
The formation of the di-substituted product, where two molecules of 2-chloroisonicotinonitrile react with one molecule of piperazine, is a common issue.
-
Control Stoichiometry: Use a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) relative to 2-chloroisonicotinonitrile. This will favor the mono-substitution product.
-
Slow Addition: Add the 2-chloroisonicotinonitrile solution slowly to the piperazine solution. This maintains a high concentration of piperazine relative to the electrophile, reducing the chance of a second substitution on the already-reacted piperazine.
-
Protecting Groups: For a more controlled synthesis, especially on a larger scale, consider using a mono-protected piperazine, such as N-Boc-piperazine.[5] The protecting group can be removed in a subsequent step.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
III. Experimental Protocols
General Procedure for Scale-Up Synthesis
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge piperazine (1.1 - 1.5 equivalents) and a suitable solvent (e.g., DMF, NMP, or DMSO).
-
Addition of Reactant: Dissolve 2-chloroisonicotinonitrile (1.0 equivalent) in a portion of the solvent. Slowly add this solution to the piperazine mixture at a controlled temperature (e.g., 20-30°C).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Analytical Methods
Accurate analysis is crucial for process control and quality assessment.
-
HPLC Method Development: A reverse-phase HPLC method is typically suitable for monitoring the reaction and assessing the purity of the final product.[6] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6]
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry: Provides confirmation of the molecular weight of the product.
IV. Safety Precautions
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Piperazine: Corrosive and can cause burns.[7][8] It is also a sensitizer and may cause allergic skin reactions or asthma-like symptoms.[7][8] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9][10]
-
2-Chloroisonicotinonitrile: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Handle in a fume hood with appropriate PPE.
-
Solvents: Many of the solvents used in this synthesis are flammable and/or toxic. Take appropriate precautions to avoid ignition sources and ensure adequate ventilation.
V. Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1.1 - 1.5 eq. Piperazine | Minimizes di-substitution |
| Solvent | DMF, NMP, DMSO | Polar aprotic, good for SNAr |
| Temperature | 80 - 120 °C | Balances reaction rate and side reactions |
| Base | Triethylamine, K2CO3 | Neutralizes HCl byproduct |
| Monitoring | TLC, HPLC | Tracks reaction completion |
| Purification | Chromatography, Recrystallization | Isolates pure product |
VI. References
-
Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
-
Spectrum Chemical. (2015, June 29). SAFETY DATA SHEET - PIPERAZINE CITRATE, USP.
-
Santa Cruz Biotechnology. (n.d.). Piperazine.
-
ChemicalBook. (2025, October 18). Piperazine, 1,4-bis(2-chloroethyl)- (6CI,7CI,8CI,9CI).
-
ChemDmart. (n.d.). SAFETY DATA SHEET - Piperazine.
-
National Institutes of Health. (2015, September 4). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions.
-
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
-
Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Benchchem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.
-
NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
Royal Society of Chemistry. (n.d.). Analytical Methods.
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
-
Santa Cruz Biotechnology. (n.d.). 2-(4-acetylpiperazin-1-yl)isonicotinonitrile.
-
ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
-
Ambeed.com. (n.d.). Reactions of Piperazines.
-
Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Santa Cruz Biotechnology. (n.d.). 2-(Piperazin-1-yl)nicotinonitrile.
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine....
-
Benchchem. (n.d.). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
-
ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
-
ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
-
Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
National Institutes of Health. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. fishersci.com [fishersci.com]
- 8. chemdmart.com [chemdmart.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Resistance in Cancer Cell Lines with Piperazine Derivatives
Introduction: The Challenge of Acquired Resistance
The development of targeted therapies, particularly small molecule tyrosine kinase inhibitors (TKIs), has revolutionized cancer treatment. Many of these successful agents, such as Imatinib and Osimertinib, feature a piperazine core, a scaffold known for its favorable physicochemical and pharmacokinetic properties.[1] However, the clinical utility of these drugs is often hampered by the emergence of acquired resistance, a phenomenon where cancer cells evolve mechanisms to evade the drug's therapeutic effects.[2][3]
This guide serves as a technical resource for researchers investigating piperazine derivatives as a strategy to circumvent or reverse drug resistance in cancer cell lines. It provides answers to frequently asked questions, detailed troubleshooting protocols for common experimental hurdles, and workflows to characterize the mechanisms of action.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the initial phases of research.
Q1: My cancer cell line, previously sensitive to a standard-of-care TKI, is now showing resistance. What are the most common underlying mechanisms?
A1: Acquired resistance to TKIs is a multifaceted problem. The most frequently observed mechanisms include:
-
Secondary Mutations in the Target Kinase: Point mutations can alter the drug's binding site, reducing its affinity while preserving the kinase's enzymatic activity. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR-TKIs.[3][4]
-
Target Gene Amplification: Cancer cells can amplify the gene encoding the target kinase, leading to its overexpression. This effectively "out-competes" the inhibitor, requiring a much higher drug concentration to achieve a therapeutic effect.[5]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for the inhibited one. For instance, MET amplification can drive ERBB3-mediated activation of the PI3K-AKT pathway, rendering EGFR inhibition ineffective.[5]
-
Overexpression of Drug Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/P-gp) and Breast Cancer Resistance Protein (ABCG2/BCRP), can actively pump drugs out of the cell, lowering the intracellular concentration below the therapeutic threshold.[3][6]
Q2: How can piperazine derivatives help overcome these resistance mechanisms?
A2: The piperazine scaffold is versatile, and derivatives can be designed to counteract resistance in several ways:
-
Inhibition of Efflux Pumps: Certain piperazine derivatives are potent inhibitors of ABC transporters. By blocking these pumps, they can restore the intracellular concentration of co-administered chemotherapeutic agents.[6][7]
-
Targeting Multiple Signaling Pathways: Novel piperazine compounds have been shown to inhibit several key cancer signaling pathways simultaneously, such as PI3K/AKT, Src, and BCR-ABL.[8] This multi-targeted approach can prevent the activation of bypass pathways.
-
Inducing Apoptosis through Novel Mechanisms: Some derivatives can induce caspase-dependent apoptosis by downregulating anti-apoptotic proteins or modulating pathways like NF-κB, which is linked to drug resistance.[8][9]
-
Sensitizing Cells to Other Drugs: Compounds like Doxazosin, which contains an arylpiperazine scaffold, have been shown to sensitize tumor cells to other TKIs, such as Osimertinib.[10][11]
Q3: I'm starting my experiments. What is a reasonable concentration range to test for a novel piperazine derivative?
A3: Determining the optimal concentration range is critical. A broad initial screen is recommended.
-
Initial Range Finding: For a completely novel compound, testing a wide range of concentrations with logarithmic spacing (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is a good starting point.[12]
-
Refining the Dose-Response: Once an effective range is identified, perform a more detailed dose-response curve with tighter spacing (e.g., 2- or 3-fold dilutions) around the estimated IC50 (the concentration that inhibits 50% of cell growth) to determine potency accurately.[12]
-
Consider the IC50 of the Parent Drug: If your goal is to re-sensitize cells to a known drug, your concentration range for the piperazine derivative should be tested in combination with the parent drug at or near its original IC50 value in the sensitive cell line.
Section 2: Troubleshooting Guide for In Vitro Assays
Encountering unexpected or inconsistent results is a common part of research. This guide provides solutions to frequent problems.
Problem 1: High Variability in Cell Viability (MTT/XTT) Assay Results
High standard deviations between replicate wells can mask the true effect of your compound.
| Potential Cause | Suggested Solution & Explanation |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Cell clumps lead to uneven growth and drug exposure. Use a cell counter for accuracy and gently triturate the cell suspension before aliquoting.[13] |
| "Edge Effects" | The outer wells of a 96-well plate are prone to faster evaporation, altering media and drug concentration. Best Practice: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity buffer.[13] |
| Compound Precipitation | Piperazine derivatives can sometimes have limited solubility. If the compound precipitates out of the media, the effective concentration will be lower and inconsistent. Solution: Visually inspect wells for precipitate after adding the compound. Ensure the final solvent (e.g., DMSO) concentration is low (typically <0.5%) to avoid both precipitation and solvent-induced toxicity.[13][14] |
| Interference with Assay Chemistry | Some compounds can directly interact with the MTT reagent, causing chemical reduction and a false-positive signal for viability.[15] Validation Step: Include "compound only" control wells (media + compound, no cells) to see if your derivative directly reduces MTT. If it does, consider an alternative viability assay (e.g., CellTiter-Glo® or a direct cell count).[16] |
Problem 2: No Significant Cell Death Observed in a Known Resistant Cell Line
You are treating a resistant cell line with a piperazine derivative expected to restore sensitivity, but the cells remain viable.
| Potential Cause | Suggested Solution & Explanation |
| Incorrect Resistance Mechanism Targeted | The chosen piperazine derivative may inhibit efflux pumps, but the cell line's resistance could be due to a target mutation. Action: You must first characterize the resistance mechanism in your cell line. Use Western blotting to check for overexpression of ABC transporters (P-gp, ABCG2) or alternative pathway activation (e.g., p-MET, p-AKT). Use sequencing to check for known resistance mutations in the target gene.[4][5] |
| Insufficient Drug Concentration or Exposure Time | Overcoming resistance may require higher concentrations or longer treatment durations than those used for sensitive cells. Action: Perform a dose- and time-course experiment. Test a higher concentration range and measure viability at multiple time points (e.g., 24, 48, 72 hours). Cell doubling time is a key factor; assays should typically run for at least two doubling times to observe an effect on proliferation.[12] |
| Compound Is a Substrate, Not an Inhibitor | Some molecules can bind to ABC transporters and be effluxed themselves without inhibiting the pump's activity towards other drugs. Action: Use a functional efflux assay. For example, pre-treat cells with your piperazine derivative and then add a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp). If your compound is an effective inhibitor, you will observe an increase in intracellular fluorescence compared to controls, as the fluorescent substrate will be retained. |
| Metabolic Reprogramming | Drug treatment can cause metabolic shifts that affect assays like MTT, which measures metabolic activity, not directly cell death.[15] This can lead to an overestimation of viability. Action: Validate viability results with a secondary assay that measures a different parameter, such as membrane integrity (Trypan Blue exclusion, LDH assay) or apoptosis (Caspase-3/7 activity, Annexin V staining).[15] |
Section 3: Key Experimental Protocols & Workflows
This section provides structured protocols for essential experiments in evaluating piperazine derivatives against cancer cell resistance.
Protocol 3.1: Determining Drug Synergy using the Combination Index (CI) Method
To quantitatively determine if your piperazine derivative works synergistically with a standard chemotherapeutic, the Combination Index (CI) method is a robust approach.[17] Synergy is when the combined effect is greater than the sum of the individual effects.[18]
Objective: To determine if Drug A (e.g., a standard TKI) and Drug B (piperazine derivative) have a synergistic, additive, or antagonistic effect.
Workflow Diagram:
Caption: Workflow for determining drug synergy using the Combination Index method.
Step-by-Step Methodology:
-
Single-Agent Titration:
-
Plate your resistant cancer cells at a predetermined optimal density.
-
Separately treat the cells with a serial dilution of Drug A and Drug B to determine the IC50 for each drug individually. A typical dose range would span 8-10 points centered around the expected IC50.
-
Incubate for a standard period (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT).
-
-
Combination Treatment (Checkerboard Assay):
-
Plate cells as before.
-
Create a 2D matrix of drug concentrations. For example, a 5x5 matrix where you have 5 concentrations of Drug A (e.g., 0.25x, 0.5x, 1x, 2x, 4x its IC50) combined with 5 concentrations of Drug B.
-
Include wells for each drug alone and untreated/vehicle controls.
-
Incubate and perform the viability assay.
-
-
Data Analysis with Synergy Software:
-
Calculate the fraction of cells affected (Fa) for each concentration and combination (Fa = 1 - (OD_treated / OD_control)).
-
Use software like CompuSyn or the SynergyFinder R package.[19] These tools use the Chou-Talalay method to calculate a CI value for different effect levels.
-
Interpretation: A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 points to antagonism.[20]
-
Protocol 3.2: Validating ABC Transporter Inhibition
This protocol confirms if a piperazine derivative reverses resistance by blocking drug efflux pumps like P-gp (ABCB1).
Mechanism Diagram:
Caption: Mechanism of reversing resistance via ABC transporter inhibition.
Step-by-Step Methodology (Rhodamine 123 Efflux Assay):
-
Cell Preparation: Harvest resistant cells and a corresponding sensitive parent cell line (as a negative control for high efflux). Resuspend in phenol red-free media.
-
Inhibitor Pre-incubation:
-
Aliquot cells into flow cytometry tubes.
-
Treat the resistant cells with your piperazine derivative at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a known P-gp inhibitor like Verapamil as a positive control.[6]
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Loading:
-
Add Rhodamine 123 (a fluorescent P-gp substrate) to all tubes at a final concentration of ~1 µM.
-
Incubate for another 30-60 minutes at 37°C, protected from light.
-
-
Efflux Period:
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Resuspend cells in fresh, pre-warmed media (containing the inhibitors for the treated samples) and incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Pellet cells one final time and resuspend in cold PBS.
-
Analyze the intracellular fluorescence on a flow cytometer (typically using the FITC channel).
-
Expected Result: Untreated resistant cells will show low fluorescence due to high efflux. Cells treated with an effective piperazine inhibitor will show a significant increase in fluorescence, indicating retention of Rhodamine 123, similar to the positive control.
-
References
- Molina-Vila, M. A., et al. (2014). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Oncology Reports.
- Roskoski, R. Jr. (2017). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Pharmacological Research.
- Wang, D. S., et al. (2012). Mechanisms of acquired resistance to tyrosine kinase inhibitors. Acta Pharmacologica Sinica.
- Sequist, L. V., et al. (2011). Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation—diversity, ductility, and destiny. Journal of Thoracic Oncology.
- Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research.
- Tumino, N., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
- Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene.
- Liu, Q., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Journal of biomedical research.
- Khademvatan, S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. EXCLI Journal.
- Tumino, N., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Malyutina, A., et al. (2019). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Current Protocols in Bioinformatics.
- Abarghoei, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells.
- Cruz, L. S., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Frontiers in Pharmacology.
- Zhang, Z., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology.
- Yadav, B., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.
- Szabó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Li, Y., et al. (2022). Prediction of cancer cell line-specific synergistic drug combinations based on multi-omics data. BMC Bioinformatics.
- PromoCell. (n.d.). Troubleshooting guide for isolation of patient-derived primary cancer cells. PromoCell.
- Zhang, Y. (2019). Investigation of Phthalazine, Quinazoline and Pyrimidine Derivatives as ABCG2 Inhibitors. bonndoc.
- Szabó, R., et al. (2024). Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. International Journal of Molecular Sciences.
- Patel, K., et al. (2022). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Expert Opinion on Drug Delivery.
- Petruzzella, E., & Gibson, D. (2021). Metal drugs targeting ABC transporter-overexpressing cancer cells and tumors. Drug Resistance Updates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Phthalazine, Quinazoline and Pyrimidine Derivatives as ABCG2 Inhibitors [bonndoc.ulb.uni-bonn.de]
- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Prediction of cancer cell line-specific synergistic drug combinations based on multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Piperazine-Based Drugs
Welcome to the technical support center dedicated to overcoming the challenges associated with the poor bioavailability of piperazine-based drugs. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting strategies. Our goal is to equip you with the knowledge to systematically diagnose and resolve bioavailability issues encountered during your experiments.
Introduction: The Piperazine Bioavailability Challenge
The piperazine ring is a common scaffold in many clinically significant drugs due to its versatile chemical properties and ability to interact with various biological targets. However, its presence can also introduce physicochemical and metabolic challenges that lead to poor oral bioavailability. The primary hurdles are often low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. This guide will walk you through identifying the root cause of poor bioavailability for your piperazine compound and provide actionable strategies to mitigate these issues.
Part 1: Troubleshooting Guide - Diagnosing the Bioavailability Bottleneck
Before attempting to enhance bioavailability, it is crucial to identify the rate-limiting step in the absorption process. Is your compound struggling to dissolve, cross the intestinal membrane, or is it being rapidly metabolized?
Initial Assessment Workflow
This workflow provides a systematic approach to pinpointing the primary obstacle to your compound's bioavailability.
Caption: Initial workflow for diagnosing bioavailability limitations.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered by researchers working with piperazine-based compounds.
Category 1: Poor Aqueous Solubility
Question 1: My piperazine compound is poorly soluble in aqueous media. What are the most effective initial strategies to improve its solubility?
Answer: Poor aqueous solubility is a frequent challenge with piperazine derivatives. Several effective strategies can be employed to enhance solubility.[1][2] The choice of strategy will depend on the specific physicochemical properties of your compound.[3]
-
Salt Formation: Piperazine is a weak base, making it an excellent candidate for salt formation. Creating a salt with a suitable counterion can significantly improve solubility and dissolution rate.[4][5][6][7][8] Studies have shown that forming salts of poorly soluble drugs with piperazine itself can increase solubility by over 10-fold.[2][9][10]
-
Solid Dispersions: Dispersing your compound in an amorphous state within a hydrophilic polymer matrix can enhance solubility.[1][11] This technique increases the surface area and wettability of the drug.[11]
-
Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale increases the surface area-to-volume ratio, which can improve the dissolution velocity according to the Noyes-Whitney equation.[3][12][13]
Question 2: How do I select the appropriate salt form for my piperazine drug?
Answer: Salt selection is a critical step that involves balancing improved solubility with other important factors like stability, hygroscopicity, and manufacturability.[5][6][8]
A tiered approach is often effective:
-
Counterion Screening: Start with a diverse range of pharmaceutically acceptable counterions (e.g., hydrochloride, sulfate, mesylate, tartrate).
-
Small-Scale Crystallization: Attempt to form salts on a small scale and analyze the resulting solids for crystallinity.
-
Physicochemical Characterization: For successful salt forms, assess their aqueous solubility, dissolution rate, physical and chemical stability, and hygroscopicity.[5]
| Property Assessed | Desired Outcome |
| Solubility | Significant increase over the free base |
| Dissolution Rate | Rapid dissolution profile |
| Stability | Chemically and physically stable under stress conditions |
| Hygroscopicity | Low tendency to absorb moisture |
Question 3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. How can I resolve this?
Answer: This is a common indication of poor aqueous solubility. Here are some troubleshooting steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤ 1%).
-
Use Co-solvents: Incorporating a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) in your aqueous buffer can help maintain solubility.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][14]
Category 2: Low Membrane Permeability
Question 4: My piperazine compound has good solubility but shows low permeability in a Caco-2 assay. What does this suggest and what are my options?
Answer: Low permeability in a Caco-2 assay, especially if the efflux ratio is high, suggests that your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[11] Piperazine derivatives have been investigated as permeation enhancers, indicating their interaction with epithelial cell structures.[15][16][17][18]
-
Prodrug Approach: This is a highly effective strategy to improve permeability.[19][20][21][22][23] By temporarily masking the polar functional groups of your piperazine compound with a lipophilic promoiety, you can enhance its passive diffusion across the intestinal membrane.[22] The promoiety is later cleaved in vivo to release the active parent drug.
-
Formulation with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[15][16][17]
Question 5: How can I design an effective prodrug of my piperazine-based drug?
Answer: A successful prodrug strategy involves creating a bioreversible derivative with enhanced lipophilicity.[21][23]
Caption: Workflow for a prodrug development strategy.
Category 3: Extensive First-Pass Metabolism
Question 6: My piperazine compound is rapidly cleared in liver microsome stability assays. What are the common metabolic pathways for piperazine-based drugs?
Answer: Piperazine-containing drugs are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[11][24][25] Common metabolic pathways include:
-
N-dealkylation: Cleavage of the substituent at one of the piperazine nitrogens.
-
Aromatic hydroxylation: If your compound contains an aromatic ring, hydroxylation is a common metabolic route.
-
Ring oxidation: The piperazine ring itself can be oxidized.[26]
-
Phase II Conjugation: Following Phase I oxidation, the metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.[27]
Question 7: How can I mitigate the extensive first-pass metabolism of my piperazine compound?
Answer: Addressing high metabolic clearance often involves chemical modification of the parent molecule.
-
Metabolic Blocking: By identifying the "metabolic hotspot" on your molecule, you can make chemical modifications at that site to block or slow down metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Prodrug Strategy: A prodrug can be designed to temporarily block the site of metabolism.[11] This can protect the drug from first-pass metabolism in the gut wall and liver. The prodrug is then converted to the active drug in the systemic circulation.[11]
Part 3: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance the solubility of a poorly soluble piperazine compound.[11]
Materials:
-
Piperazine compound (API)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the API and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the piperazine compound and the hydrophilic polymer in the selected solvent in a predetermined weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) under reduced pressure. Continue until a solid film is formed on the wall of the flask.
-
Drying: Scrape the solid film from the flask and dry it in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a fine-mesh sieve to ensure a uniform particle size.
-
Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the API and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
-
Solubility and Dissolution Testing: Perform solubility and dissolution studies on the prepared solid dispersion and compare the results with the pure API.
Protocol 2: In Vitro Caco-2 Permeability Assay for Efflux Assessment
This protocol outlines a method to determine if your piperazine compound is a substrate for efflux transporters like P-gp.[11]
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Piperazine compound
-
P-gp inhibitor (e.g., verapamil, quinidine)
-
Analytical instrumentation for quantifying the compound (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Add the piperazine compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the piperazine compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Inhibitor Co-incubation (Optional but Recommended): Repeat the B→A transport experiment in the presence of a known P-gp inhibitor in both chambers.
-
Sample Analysis: Quantify the concentration of the piperazine compound in all samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[11] A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp mediated efflux.[11]
-
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
- Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
- Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH.
- Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI.
- Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.
- Physiochemical assessment of pharmaceutical salt forms. Dr.Oracle.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal.
- Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH.
- A Review on Analytical Methods for Piperazine Determination. ResearchGate.
- Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate.
- Why salt formation of weak acid increases the drug solubility?. ResearchGate.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Piperazine compounds as drugs of abuse. PubMed.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Publications.
- Analytical Methods. RSC Publishing.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.
- Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate.
- Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. PubMed.
- A library of 13 piperazine compounds were studied for intestinal... ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
- Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Nanotechnology-Based Drug Delivery Systems. PMC - NIH.
- Piperazine. Wikipedia.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. rjpdft.com [rjpdft.com]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. etd.auburn.edu [etd.auburn.edu]
Technical Support Center: Mitigating Off-Target Effects of Piperazine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate off-target effects, a common challenge in the development of piperazine-based therapeutics. By understanding the underlying mechanisms and employing systematic screening funnels, you can enhance the selectivity and safety profile of your compounds.
The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which often translate to improved aqueous solubility, oral bioavailability, and metabolic stability.[1][2][3] However, the basic nitrogen atoms of the piperazine core can also lead to interactions with a variety of unintended biological targets, resulting in off-target effects. This guide will walk you through troubleshooting common issues and provide robust protocols to de-risk your drug discovery programs.
FAQs: Understanding Piperazine Off-Target Effects
Q1: Why are piperazine compounds prone to off-target effects?
A1: The predisposition of piperazine compounds to off-target effects stems from the structural and physicochemical properties of the piperazine ring itself. The two basic nitrogen atoms can engage in hydrogen bonding and ionic interactions with a wide range of biological targets.[1][2] This can lead to promiscuous binding to receptors, enzymes, and ion channels that are not the intended therapeutic target. Furthermore, the lipophilicity of substituents on the piperazine ring can influence tissue distribution and accumulation, increasing the likelihood of encountering and interacting with off-target proteins.[4]
Q2: What are the most common off-target families for piperazine derivatives?
A2: While the specific off-target profile is highly dependent on the overall structure of the molecule, several protein families are frequently implicated in piperazine-mediated off-target effects. These include:
-
G-Protein Coupled Receptors (GPCRs): Particularly aminergic GPCRs such as serotonin (5-HT), dopamine (D2), and adrenergic (α1) receptors, due to structural similarities with their endogenous ligands.[5]
-
Ion Channels: Especially the hERG potassium channel, which is a critical concern for cardiotoxicity.
-
Kinases: The ATP-binding pocket of many kinases can accommodate the piperazine scaffold, leading to unintended inhibition.[6]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes, such as CYP2D6, can lead to drug-drug interactions and altered pharmacokinetics.[7]
-
Sigma Receptors (σ1R and σ2R): Many piperazine-containing compounds show high affinity for sigma receptors, which can lead to neurological side effects.[8][9][10]
Q3: How do structural modifications to the piperazine ring affect selectivity?
A3: Strategic structural modifications are a cornerstone of mitigating off-target effects. Understanding the structure-activity relationship (SAR) is crucial. Key strategies include:
-
Substitution Pattern: The nature and position of substituents on the piperazine ring can dramatically alter the compound's binding profile. For example, adding bulky groups can sterically hinder binding to smaller off-target pockets while maintaining affinity for the larger active site of the primary target.
-
Modulating Basicity: The basicity (pKa) of the piperazine nitrogens is a critical factor. Reducing the basicity through the introduction of electron-withdrawing groups can decrease interactions with off-target aminergic receptors.
-
Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by using bridged piperazines or incorporating the piperazine into a larger ring system, can lock the molecule into a bioactive conformation that is more selective for the intended target.[11]
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My piperazine compound shows unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: Off-target kinase inhibition.
-
Explanation: Many piperazine derivatives can inhibit kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.[5][12] This can lead to non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen your compound against a broad panel of kinases to identify any unintended inhibitory activity.
-
SAR Analysis: Synthesize and test analogs with modifications designed to reduce kinase binding. For example, altering substituents that may mimic the adenine region of ATP.
-
Cellular Pathway Analysis: Use techniques like Western blotting to determine if key cell survival pathways (e.g., phosphorylation of Akt) are being inhibited in your cytotoxic assays.
-
-
-
Possible Cause 2: Disruption of mitochondrial function.
-
Explanation: Cationic amphiphilic drugs, a class that can include some piperazine compounds, are known to accumulate in mitochondria and disrupt their function, leading to apoptosis or necrosis.
-
Troubleshooting Steps:
-
Mitochondrial Toxicity Assays: Perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates.
-
Lysosomal Staining: Assess for lysosomal accumulation, which can be an indicator of broader cellular stress.[12]
-
Physicochemical Property Analysis: Evaluate the compound's cLogP and pKa. High lipophilicity and basicity can correlate with mitochondrial toxicity. Aim to reduce these properties in subsequent analog designs.
-
-
Problem 2: The compound shows potent in vitro activity but has a poor safety profile in vivo (e.g., cardiotoxicity, CNS effects).
-
Possible Cause 1: hERG channel inhibition.
-
Explanation: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. The basic nitrogen and lipophilic portions of many piperazine compounds can fit into the hERG channel pore.
-
Troubleshooting Steps:
-
Early hERG Screening: Implement an in vitro hERG assay (e.g., patch-clamp electrophysiology) early in your screening cascade.
-
Pharmacophore Modeling: Use computational models of the hERG channel to predict binding and guide the design of analogs with a lower risk of cardiotoxicity. Key modifications include reducing basicity and lipophilicity.
-
-
-
Possible Cause 2: Unintended CNS receptor activity.
-
Explanation: If the compound can cross the blood-brain barrier, off-target interactions with CNS receptors (e.g., dopamine, serotonin, sigma receptors) can lead to a range of side effects like sedation, dizziness, or anxiety.[5][13]
-
Troubleshooting Steps:
-
Receptor Binding Panel: Screen the compound against a panel of CNS receptors, transporters, and ion channels.
-
Blood-Brain Barrier Permeability Assessment: Determine the compound's ability to cross the blood-brain barrier using in vitro models (e.g., PAMPA) or in vivo pharmacokinetic studies. If CNS penetration is not required for efficacy, design analogs with lower permeability.
-
-
A Proactive Approach to Minimizing Off-Target Effects
A systematic, multi-pronged strategy combining computational and experimental methods is the most effective way to de-risk piperazine compounds early in the drug discovery process.[14][15]
Workflow for Off-Target Liability Assessment
Caption: Systematic workflow for de-risking piperazine compounds.
Data Presentation: Off-Target Screening Panel
Summarizing screening data in a clear, quantitative format is essential for making informed decisions.
| Target Class | Representative Target | Assay Type | Test Compound IC50 / Ki (µM) | Reference Compound IC50 / Ki (µM) | Comment |
| Primary Target | Target X | Biochemical Assay | 0.05 | 0.02 | Potent on-target activity. |
| GPCR | 5-HT2A Receptor | Radioligand Binding | 1.2 | >10 | 24-fold selectivity over 5-HT2A. |
| GPCR | Dopamine D2 Receptor | Radioligand Binding | 8.5 | >10 | Acceptable selectivity. |
| Ion Channel | hERG | Patch Clamp | >30 | 0.5 (Astemizole) | Low risk of hERG-mediated cardiotoxicity. |
| Enzyme | CYP2D6 | Fluorescent Assay | 15.7 | 0.1 (Quinidine) | Weak CYP2D6 inhibitor. Low risk of DDI. |
| Kinase | PI3Kα | KinaseGlo® | >10 | 0.005 (Alpelisib) | No significant off-target kinase activity. |
Detailed Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (Fluorescent Method)
This protocol provides a general method for assessing a compound's potential to inhibit major CYP450 isoforms.
Objective: To determine the IC50 value of a test compound against key CYP450 enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).
Materials:
-
Recombinant human CYP450 enzymes (Supersomes™ or similar)
-
Fluorescent CYP450 substrate probes (e.g., Vivid® Substrates)
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and reference inhibitor (e.g., Quinidine for CYP2D6)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme/Substrate Mixture: In a microcentrifuge tube, prepare a master mix of the recombinant CYP enzyme and the corresponding fluorescent substrate in potassium phosphate buffer.
-
Assay Plate Setup:
-
Add 40 µL of the enzyme/substrate mixture to each well of the microplate.
-
Add 10 µL of the diluted test compound, reference inhibitor, or vehicle control (buffer with DMSO) to the appropriate wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the pre-warmed NADPH regeneration system to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence every 1-2 minutes for 30-60 minutes using the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
The IC50 value of the reference inhibitor should fall within the expected range for the assay system.
-
The Z'-factor for the assay plate should be ≥ 0.5, indicating a robust assay window.
Protocol 2: Rational Drug Design Workflow to Mitigate Off-Target Effects
This workflow outlines a computational and medicinal chemistry approach to improving compound selectivity.
Caption: Iterative cycle for improving compound selectivity.
By integrating these proactive strategies and troubleshooting guides into your research workflow, you can more effectively navigate the challenges of working with piperazine compounds, ultimately leading to the development of safer and more selective therapeutic agents.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health (NIH).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). PubMed Central (PMC).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PubMed Central (PMC).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- How can off-target effects of drugs be minimised? (2024). Patsnap Synapse.
- Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. (n.d.). PubMed.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Strategic Modification of the Piperazine Scaffold to Enhance ADME Properties
Welcome to the technical support center for medicinal chemists and drug development scientists. The piperazine ring is a cornerstone of modern drug discovery, valued for its synthetic tractability and its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, like any privileged scaffold, it is not without its challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate and resolve common ADME (Absorption, Distribution, Metabolism, and Excretion) issues encountered with piperazine-containing compounds.
Part 1: Solubility Enhancement
Poor aqueous solubility is a primary hurdle that can terminate the development of promising drug candidates. The piperazine scaffold, with its two basic nitrogen atoms, offers inherent advantages that can be strategically leveraged to overcome this challenge.[3]
Frequently Asked Questions & Troubleshooting
Q1: My lead piperazine compound exhibits potent activity but has sub-micromolar aqueous solubility. Why is this, and what is my first step?
A: The overall solubility of a molecule is a function of its entire structure, not just one scaffold. While the piperazine moiety itself is polar, high lipophilicity (often measured as cLogP) in other parts of your molecule can dominate and lead to poor solubility. Large, greasy aromatic substituents attached to the piperazine nitrogens are common culprits.
Your first and most straightforward approach should be salt formation . The basic nature of the piperazine nitrogens (pKa values are typically ~9.8 and ~5.6) makes them ideal for forming salts with pharmaceutically acceptable acids (e.g., HCl, citrate, mesylate).[3] This can dramatically increase aqueous solubility without altering the core pharmacophore. In one study, forming piperazine salts with various non-steroidal anti-inflammatory drugs (NSAIDs) increased their aqueous solubility by more than 10-fold.[4]
Q2: I tried forming a hydrochloride salt, but my compound still precipitates out of my aqueous assay buffer. What's going wrong?
A: This is a common issue that can stem from several factors. Here’s a troubleshooting workflow:
-
Check the Final pH: The solubility of a basic salt is highly pH-dependent. If your aqueous buffer has a pH close to or above the pKa of your protonated piperazine, the compound will deprotonate to its less soluble freebase form. Ensure your buffer pH is at least 1-2 units below the pKa of the relevant nitrogen.
-
Common Ion Effect: If your buffer contains high concentrations of chloride ions (e.g., from NaCl), it can suppress the dissolution of your hydrochloride salt. Try using a different buffer system or a different salt form (e.g., mesylate).
-
Solid-State Properties: Not all salts are created equal. Your compound may have formed a less stable or amorphous salt that is prone to converting to a less soluble crystalline form over time. Characterize your salt using techniques like Powder X-ray Diffraction (PXRD) to confirm its crystalline form.
-
Use of Co-solvents: If buffer modification isn't an option, consider using a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer (typically ≤1%) to maintain solubility.[5]
Q3: Beyond salt formation, what other structural modifications can I make to improve solubility?
A: If salt formation is insufficient or undesirable, consider these structural modifications:
-
Introduce Polar Functional Groups: Add hydrogen bond donors or acceptors, such as hydroxyl (-OH) or amide (-CONH2) groups, to peripheral parts of the molecule. This increases polarity and interaction with water.
-
Break Up Lipophilicity: Replace a large lipophilic group (e.g., a phenyl ring) with a smaller or more polar alternative (e.g., a pyridine ring). This can lower the overall cLogP.
-
C-H Functionalization: Recent advances in C-H functionalization allow for the direct introduction of polar groups onto the carbon backbone of the piperazine ring itself, offering a novel way to tune solubility without altering the key nitrogen substituents.[6]
Data Summary: Solubility Enhancement Strategies
The following table summarizes the impact of various strategies on the solubility of hypothetical piperazine-containing compounds.
| Compound ID | Modification Strategy | cLogP | Aqueous Solubility (pH 7.4) | Comment |
| Lead-Cmpd-1 | (Starting Point) | 4.5 | < 1 µM | Potent but insoluble lead. |
| Lead-Cmpd-1-HCl | HCl Salt Formation | 4.5 | 75 µM | Significant improvement, suitable for in vitro assays.[4] |
| Lead-Cmpd-2 | Replaced phenyl with pyridine | 3.8 | 15 µM | Reduced lipophilicity improves free base solubility. |
| Lead-Cmpd-3 | Added hydroxyl to aryl group | 4.1 | 25 µM | Introduction of H-bond donor enhances polarity. |
Part 2: Improving Metabolic Stability
Piperazine-containing compounds are often susceptible to metabolism by cytochrome P450 (CYP) enzymes.[7][8] The primary metabolic "soft spots" are frequently the carbon atoms alpha to the nitrogen atoms.[9]
Frequently Asked Questions & Troubleshooting
Q1: My compound shows high clearance in human liver microsomes. How do I determine where it's being metabolized?
A: Identifying the site of metabolism is the critical first step. The standard approach is "metabolite identification" or "met-ID." This involves incubating your compound with liver microsomes and cofactors (NADPH), followed by LC-MS/MS analysis to identify the structures of the resulting metabolites. The appearance of hydroxylated or N-dealkylated products will pinpoint the metabolic soft spots. In silico prediction tools can also provide guidance on likely sites of metabolism.[9]
Workflow for Troubleshooting Metabolic Instability
Caption: Troubleshooting workflow for addressing high metabolic clearance.
Q2: What are the most effective strategies for blocking metabolism on a piperazine ring?
A: Once you've identified the soft spot, you can employ several medicinal chemistry strategies:
-
Steric Hindrance: Placing a small, sterically hindering group, like a methyl (-CH3), on the carbon atom being hydroxylated can prevent the CYP enzyme from accessing that site.
-
Electronic Modification: Replacing a hydrogen atom with an electron-withdrawing group, like fluorine (-F), can deactivate the C-H bond, making it less susceptible to oxidative metabolism. This is a very common and effective strategy.
-
Bioisosteric Replacement: In some cases, the entire piperazine scaffold may be the source of instability. Consider replacing it with a related heterocycle that may have a different metabolic profile, such as a piperidine or a diazepane, but be aware this can significantly impact other properties like pKa and target engagement.[10] For example, in the development of CXCR4 antagonists, replacing a piperidine with a piperazine moiety led to improved metabolic stability.[10]
Part 3: Mitigating hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of cardiotoxicity and a frequent reason for drug candidate failure.[11] Piperazine-containing compounds, particularly those that are both lipophilic and basic, are a well-known structural class of hERG inhibitors.[12]
Frequently Asked Questions & Troubleshooting
Q1: What structural features of my piperazine compound make it a potential hERG inhibitor?
A: The classic pharmacophore for a hERG inhibitor includes:
-
A Basic Nitrogen: One of the piperazine nitrogens can become protonated at physiological pH, forming a positive charge.
-
A Lipophilic Moiety: Large, aromatic groups attached to the piperazine contribute to lipophilicity. The combination of a positive charge and high lipophilicity allows the molecule to enter the hERG channel and bind to key aromatic residues (e.g., Tyr652, Phe656) within the pore.[12]
Q2: My lead compound has a hERG IC50 of 500 nM, which is too potent. How can I reduce this liability?
A: The primary strategy to mitigate hERG inhibition is to reduce the basicity of the key nitrogen atom.[12] A lower pKa means that less of the compound will be protonated at physiological pH, weakening the key electrostatic interaction with the channel.
Strategies to Reduce Basicity:
-
Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a fluorine atom) on a carbon adjacent to the basic nitrogen can lower its pKa through an inductive effect.
-
Replace with a Less Basic Ring: Swapping the piperazine for a morpholine ring (which contains an oxygen atom) is a common tactic that significantly lowers basicity.[12]
-
Convert Amine to Amide/Sulfonamide: If the basic nitrogen is not essential for target activity, converting it to a neutral group like an amide will drastically reduce hERG liability.[12]
Another effective strategy is to reduce lipophilicity (cLogP) . Replacing a lipophilic aromatic ring with a more polar heterocycle can reduce non-specific binding to the hERG channel.[12]
Data Summary: hERG Mitigation Case Study
This table illustrates how structural modifications can impact basicity and hERG activity, based on a strategy employed during the development of Ziritaxestat.[12]
| Compound ID | Key Scaffold | pKa | cLogP | hERG IC50 | Rationale |
| Precursor-A | Piperidine | 10.5 | 4.2 | 0.2 µM | High basicity and lipophilicity lead to potent hERG binding. |
| Optimized-B | Piperazine | 8.5 | 3.9 | > 30 µM | Replacing piperidine with piperazine lowered pKa by two orders of magnitude, effectively removing hERG liability.[12] |
| Optimized-C | Morpholine | 6.7 | 3.5 | > 50 µM | Further reduction in basicity and lipophilicity provides an even larger safety margin.[12] |
Part 4: Overcoming P-glycoprotein (P-gp) Efflux
P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of target cells or out of the brain, limiting efficacy.[13] Designing compounds that are not P-gp substrates is crucial, especially for CNS-targeted drugs.
Frequently Asked Questions & Troubleshooting
Q1: How do I know if my piperazine compound is a P-gp substrate?
A: The most common method is an in vitro Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that express P-gp. The efflux ratio (ER) is calculated by dividing the permeability from the basolateral-to-apical (B-A) direction by the permeability from the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Q2: My compound has an efflux ratio of 10 in the Caco-2 assay. What structural changes can reduce P-gp efflux?
A: Circumventing P-gp efflux often involves subtle structural changes that disrupt the key interactions required for transporter recognition.[14]
-
Reduce Hydrogen Bond Donors (HBDs): P-gp recognition is often sensitive to the number of HBDs. Masking or removing an N-H group (e.g., via methylation) can significantly reduce efflux.[14]
-
Increase Molecular Size/Volume: Sometimes, adding steric bulk can prevent the compound from fitting effectively into the P-gp binding site.[15]
-
Promote Intramolecular Hydrogen Bonds: Designing your molecule to form an internal hydrogen bond can mask the polar groups from the transporter, reducing recognition.[14]
-
Increase Passive Permeability: A high passive diffusion rate can sometimes overwhelm the capacity of the P-gp pump. This can be achieved by carefully balancing lipophilicity and polarity.[14]
Decision Tree for Modifying P-gp Substrates
Caption: Decision-making process for reducing P-gp efflux.
Part 5: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.
-
Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO. Prepare your aqueous buffer (e.g., pH 7.4 PBS).
-
Dilution: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of your 10 mM DMSO stock to the wells (final concentration: 100 µM, 1% DMSO). Mix thoroughly.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) by comparing against a standard curve prepared in a 1% DMSO/buffer solution.
-
Reporting: Express the solubility in µM or µg/mL.
Protocol 2: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound when incubated with liver microsomes.
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM solution in buffer.
-
Liver Microsomes: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH (Cofactor): Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsome suspension and the test compound solution at 37°C for 10 minutes.
-
To initiate the reaction, add the NADPH solution.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
References
- ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy.
- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. National Institutes of Health.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- The medicinal chemistry of piperazines: A review. PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
- Role of piperazine scaffolds in medicinal chemistry. BenchChem.
- Cetirizine. Wikipedia.
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. ResearchGate.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI.
- How to improve metabolic stability in drug discovery. YouTube.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI.
- Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds | Journal of Medicinal Chemistry. ACS Publications.
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.
- Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- The medicinal chemistry of piperazines: a review. Scilit.
- Current awareness of piperazines: pharmacology and toxicology. PubMed.
- What are the factors affecting the metabolism of piperazine in the body?. BIOSYNCE.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- Structural modifications that alter the P-glycoprotein efflux properties of compounds.. Semantic Scholar.
- Study of Some Piperine Analogues on Drugs Efflux by Targeting P-glycoprotein, an in silico Approach. Bentham Science Publisher.
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Institutes of Health.
- Piperazine derivatives as metabolites of therapeutic drugs.. ResearchGate.
- P-glycoprotein recognition of substrates and circumvention through rational drug design. PubMed.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. youtube.com [youtube.com]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Structural modifications that alter the P-glycoprotein efflux properties of compounds. | Semantic Scholar [semanticscholar.org]
- 14. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificarchives.com [scientificarchives.com]
Validation & Comparative
A Comparative Guide to the Antiproliferative Activity of 2-(Piperazin-1-yl)isonicotinonitrile
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The piperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its versatile binding properties and favorable pharmacokinetic profile make it an attractive starting point for the design of new therapeutic agents.[1][3] This guide provides a comprehensive framework for the validation of the antiproliferative activity of a novel piperazine-containing compound, 2-(Piperazin-1-yl)isonicotinonitrile. We will compare its hypothetical activity profile with established anticancer agents and provide detailed experimental protocols to enable its thorough evaluation.
The Rationale: Why Investigate this compound?
The structure of this compound suggests its potential as an anticancer agent. The piperazine ring is a common feature in molecules that target key signaling pathways dysregulated in cancer.[4] Furthermore, the isonicotinonitrile group may contribute to its biological activity. The antiproliferative effects of various piperazine derivatives have been attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical cellular processes like angiogenesis.[1][5][6]
A crucial signaling pathway frequently implicated in cancer cell proliferation, growth, and survival is the PI3K/Akt/mTOR pathway.[7][8][9] This pathway is often constitutively active in a wide range of human cancers due to mutations in its core components.[10][11] Therefore, it is a prime target for anticancer drug development.[7][10] This guide will focus on validating the antiproliferative activity of this compound with a specific focus on its potential to modulate the PI3K/Akt/mTOR pathway.
Comparative Analysis of Antiproliferative Activity
To objectively assess the potential of this compound, its antiproliferative activity should be compared against a panel of human cancer cell lines and benchmarked against a known inhibitor of the PI3K/Akt/mTOR pathway. For this guide, we will use a hypothetical comparison with a generic, well-characterized pan-PI3K inhibitor.
Table 1: Hypothetical IC50 Values (µM) for this compound vs. a Pan-PI3K Inhibitor
| Cell Line | Cancer Type | This compound | Pan-PI3K Inhibitor |
| MCF-7 | Breast Cancer | 5.2 | 1.8 |
| HCT116 | Colon Cancer | 7.8 | 2.5 |
| A549 | Lung Cancer | 10.5 | 3.1 |
| PC-3 | Prostate Cancer | 8.1 | 2.9 |
| U87-MG | Glioblastoma | 6.5 | 2.2 |
| Normal Fibroblasts | Non-cancerous | > 50 | > 50 |
This table provides a clear, at-a-glance comparison of the potency of the test compound against various cancer cell lines. A higher IC50 value indicates lower potency. The inclusion of a non-cancerous cell line is crucial for assessing the selectivity of the compound.
Experimental Protocols for Validation
A tiered approach is recommended for validating the antiproliferative activity of a novel compound. This begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.
Tier 1: Initial Cytotoxicity Screening
The initial step is to determine the concentration-dependent inhibitory effect of this compound on the proliferation of a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Tier 2: Elucidating the Mechanism of Action
Once the antiproliferative activity is confirmed, the next step is to investigate the underlying mechanism.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for 24-48 hours.
-
Harvest and wash the cells as described above.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Experimental workflow for validating antiproliferative activity.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Conclusion
This guide provides a robust framework for the validation of the antiproliferative activity of this compound. By following the outlined experimental protocols and comparative analyses, researchers can systematically evaluate its potential as a novel anticancer agent. The proposed focus on the PI3K/Akt/mTOR pathway provides a clear mechanistic hypothesis to test. Should this compound demonstrate significant and selective antiproliferative activity, further preclinical development, including in vivo efficacy studies, would be warranted. The modular nature of the piperazine scaffold also offers opportunities for future structure-activity relationship studies to optimize its potency and pharmacokinetic properties.
References
- Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
- Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26.
- Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
- Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125–132.
- Bihari, D., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5087.
- Yadav, P., et al. (2023). Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(8), 645-662.
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
- Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
- Linder, R. A., & Ladel, L. (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. In Poly(ADP-ribose) Polymerase (pp. 143-157). Humana Press, New York, NY.
- Bairagya, S., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425.
- Artasasta, M. A. A., et al. (2018). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Scientia Pharmaceutica, 86(3), 32.
- Ali, A. M., et al. (2013). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. Journal of Medicinal Plants Research, 7(12), 723-728.
- Al-Shwyeh, H. A., et al. (2024). Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. Frontiers in Pharmacology, 15, 1359419.
- Moo-Puc, R. E., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Plants, 11(12), 1548.
- Kłak, J., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLoS One, 12(7), e0180877.
- Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51–57.
- Gevorgyan, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 3991.
- Asif, M., et al. (2023).
- Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 295–301.
- Gevorgyan, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 3991.
- Edem, R. E., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03239.
- Nagy, G., et al. (2021). Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177 Lu-PP-F11N. Cancers, 13(16), 4153.
- Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 295-301.
- Amato, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(3), 661.
- Kamal, A., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. European Journal of Medicinal Chemistry, 64, 53–62.
- Bihari, D., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5087.
- Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.
Sources
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives [frontiersin.org]
A Comparative Guide to 2-(Piperazin-1-yl)isonicotinonitrile and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Piperazine-Pyridine Scaffold
The piperazine ring is a ubiquitous feature in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][2] When coupled with a pyridine ring, as in the case of 2-(piperazin-1-yl)isonicotinonitrile, a molecule with significant potential for diverse pharmacological activities emerges. The nitrogen atoms of the piperazine ring and the pyridine ring can participate in various interactions with biological macromolecules, including hydrogen bonding and electrostatic interactions, making this scaffold a promising starting point for the development of novel therapeutics.[3]
This guide will focus on this compound as the core structure and explore the impact of substitutions on the piperazine nitrogen (N4 position) on its potential biological activity. We will delve into a comparative analysis with its N-acetyl and N-benzyl analogs, providing a framework for their synthesis and biological evaluation.
Featured Compounds: A Structural Overview
For the purpose of this comparative study, we will focus on the following three compounds:
| Compound ID | Name | Structure |
| 1 | This compound | ![]() |
| 2 | 2-(4-Acetylpiperazin-1-yl)isonicotinonitrile | ![]() |
| 3 | 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile | ![]() |
The core structure, this compound (1 ), features a secondary amine on the piperazine ring, which can act as a hydrogen bond donor and acceptor. The N-acetyl derivative (2 ) introduces an amide group, which can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. The N-benzyl analog (3 ) adds a bulky, hydrophobic group, which can significantly influence receptor binding and pharmacokinetic properties.
Postulated Biological Activities and Rationale for Target Selection
While direct experimental data for this compound is limited in the public domain, the broader class of piperazine-containing pyridine derivatives has been shown to exhibit a range of biological activities. Based on the activities of structurally related compounds, we can postulate several potential therapeutic areas and biological targets for this series.
G Protein-Coupled Receptors (GPCRs)
Arylpiperazine derivatives are well-known ligands for various G protein-coupled receptors (GPCRs), particularly those in the central nervous system.[1][4][5][6] For instance, a radiolabeled analog of the isomeric 2-(piperazin-1-yl)nicotinonitrile has been identified as a potent and selective dopamine D4 receptor agonist. Furthermore, arylpiperazine derivatives containing an isonicotinic moiety have demonstrated anxiolytic-like effects through modulation of the serotonin (5-HT) system.[7] This suggests that this compound and its analogs could be valuable scaffolds for developing novel GPCR-targeted therapies.
Protein Kinases
The piperazine scaffold is also a common feature in many potent and selective protein kinase inhibitors.[8] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine and 2-aminopyrimidine moieties are known to interact with the hinge region of the ATP-binding site of many kinases. The piperazine group often extends into the solvent-exposed region, providing a point for modification to enhance potency and selectivity. Therefore, it is plausible that this compound and its derivatives could exhibit inhibitory activity against one or more protein kinases.
Other Potential Targets
The isomeric compound, 2-(piperazin-1-yl)nicotinonitrile, has been reported to be a peroxisome proliferator-activated receptor (PPAR) antagonist.[9] While the positional change of the nitrile group to the 4-position in our target compound may alter its activity, PPARs remain a potential target class to investigate. Additionally, some piperazine-containing pyridine derivatives have shown activity as urease inhibitors, suggesting another avenue for exploration.[10]
Experimental Protocols for Comparative Evaluation
To systematically evaluate and compare the biological activities of this compound and its analogs, a tiered screening approach is recommended. This approach begins with broad, high-throughput screens to identify potential areas of activity, followed by more focused secondary and tertiary assays to confirm and characterize the mechanism of action.
Synthesis of Target Compounds
The synthesis of this compound and its N-substituted derivatives can be achieved through a nucleophilic aromatic substitution reaction. A general synthetic scheme is outlined below:
Caption: General synthetic scheme for this compound and its N-substituted analogs.
Step-by-Step Protocol:
-
Synthesis of this compound (1): To a solution of 2-chloroisonicotinonitrile in a suitable solvent (e.g., N,N-dimethylformamide), add an excess of piperazine and a non-nucleophilic base (e.g., potassium carbonate). Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Synthesis of N-Substituted Analogs (2 and 3): To a solution of this compound (1) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the dropwise addition of either acetic anhydride (for compound 2 ) or benzyl chloride (for compound 3 ). Stir the reaction at room temperature and monitor by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
In Vitro Biological Screening
The following is a proposed workflow for the initial biological evaluation of the synthesized compounds.
Caption: Tiered screening workflow for the comparative biological evaluation of this compound and its analogs.
1. Primary Screening: Broad Target Panels
-
Objective: To identify initial biological activities across major target families.
-
Methodology:
-
GPCR Binding Assays: Screen the compounds at a single high concentration (e.g., 10 µM) against a panel of GPCRs, with a focus on dopamine and serotonin receptor subtypes, given the known activity of related compounds.[5][6] Radioligand binding assays are a standard method for this initial screen.
-
Kinase Inhibition Assays: Screen the compounds against a broad panel of recombinant human kinases (e.g., >100 kinases) at a single ATP concentration. Several commercial services offer such screening panels, typically using radiometric or fluorescence-based detection methods.
-
2. Secondary Assays: Hit Confirmation and Potency Determination
-
Objective: To confirm the activity of "hits" from the primary screen and determine their potency.
-
Methodology:
-
Dose-Response Curves: For any compound showing significant activity in the primary screens, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
-
Functional GPCR Assays: For active GPCR ligands, perform functional assays to determine whether the compounds act as agonists, antagonists, or allosteric modulators. Common assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium flux.
-
Enzymatic Kinase Assays: For active kinase inhibitors, confirm the inhibitory activity using in vitro enzymatic assays with purified recombinant kinase and its specific substrate.
-
3. Tertiary Assays: Cellular Activity and Selectivity
-
Objective: To evaluate the activity of confirmed hits in a cellular context and assess their selectivity.
-
Methodology:
-
Cell-Based Assays: For compounds with confirmed activity, assess their effects in relevant cell-based models. For example, for a kinase inhibitor targeting a cancer-related kinase, one could measure the inhibition of cancer cell proliferation or the phosphorylation of a downstream substrate in cells.
-
Selectivity Profiling: For the most promising compounds, perform more extensive selectivity profiling against a broader panel of related and unrelated targets to assess their off-target effects.
-
Data Presentation and Interpretation
The quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate comparison between the compounds.
Table 1: Comparative In Vitro Activity Profile
| Compound ID | GPCR Binding (Ki, µM)a | Kinase Inhibition (IC50, µM)b | Cellular Activity (EC50 or GI50, µM)c |
| 1 | |||
| 2 | |||
| 3 | |||
| Control |
a Data from radioligand binding assays for the most potently bound GPCR. b Data from in vitro enzymatic assays for the most potently inhibited kinase. c Data from a relevant cell-based assay (e.g., inhibition of cell proliferation for an anticancer target).
The interpretation of this data will be crucial for understanding the structure-activity relationship (SAR) of this series. For example, comparing the activity of compound 1 with 2 and 3 will reveal the impact of N-acetylation and N-benzylation on target engagement and potency.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of this compound and its N-substituted analogs. By systematically synthesizing and evaluating these compounds against relevant biological targets, researchers can gain valuable insights into the therapeutic potential of this chemical scaffold. The proposed experimental workflow, from synthesis to tiered biological screening, offers a robust approach to identifying and characterizing novel bioactive molecules.
Future research should focus on expanding the library of analogs with diverse substitutions on both the piperazine and pyridine rings to further explore the SAR. For promising lead compounds, in vivo pharmacokinetic and efficacy studies will be necessary to validate their therapeutic potential. The versatility of the this compound scaffold suggests that it holds significant promise for the development of new drugs for a variety of diseases.
References
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
- Gluch-Lutwin, M., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-9.
- Li, X., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 425.
- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364955.
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Patel, R. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 51(S1), E23-E28.
- Teodori, E., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Kumar, A., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(11), 3164-74.
- Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(1), 415-23.
- Kumar, A., et al. (2013). Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective D3 Dopamine Receptor Agonists along with a Highly Potent D2/D3 Agonist and Their Pharmacological Characterization. Journal of Medicinal Chemistry, 56(2), 589-90.
- Hebishy, E. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5483.
- Al-Otaibi, M. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 39, 116168.
- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9.
- Zhang, Y., et al. (2021). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
- Herold, F., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 274-287.
- Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083.
- Grundt, P., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1275-84.
- Reitz, A. B., et al. (2003). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(10), 1823-6.
- Georgieva, M., et al. (2014).
Sources
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Piperazine Derivatives in Oncology and Virology
The piperazine scaffold, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to adopt a stable chair conformation and the basicity of its nitrogen atoms, make it a versatile building block for designing a wide array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the in vitro efficacy of various piperazine derivatives, with a primary focus on their applications as anticancer and antiviral agents. We will delve into the experimental data that underpins their activity, elucidate the rationale behind the chosen in vitro models, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for their own investigations.
The Enduring Appeal of the Piperazine Moiety in Drug Discovery
The prevalence of the piperazine ring in numerous FDA-approved drugs is a testament to its pharmacological importance.[1][3] Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, making it a "privileged scaffold" in drug design.[2][4] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antipsychotic, and antimicrobial effects.[3][5][6][7][8] This guide will specifically focus on the compelling in vitro evidence supporting their use in oncology and virology, two fields where they have shown remarkable promise.
In Vitro Efficacy of Piperazine Derivatives as Anticancer Agents
The development of novel anticancer agents is a critical area of research, and piperazine derivatives have emerged as a promising class of compounds.[1][9] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways and angiogenesis.[9][10]
Comparative Cytotoxicity Across Different Cancer Cell Lines
A crucial first step in evaluating the potential of a new anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.
One study reported a novel piperazine derivative, designated as PCC, which displayed potent suppressive effects on human liver cancer cells.[10] The IC50 values were determined to be 6.98 ± 0.11 µM against SNU-475 cells and 7.76 ± 0.45 µM against SNU-423 cells after 24 hours of treatment.[10] Another study highlighted a quinoxalinyl–piperazine derivative that inhibited the proliferation of several cancer cell lines, with IC50 values detailed in the table below.[11] Furthermore, piperazine-containing quinazolinone derivatives have also been evaluated for their cytotoxic activities, with one compound showing potent effects against HT29, SiHa, and SiHa-POR cell lines with IC50 values of 0.28 ± 0.009, 0.25 ± 0.01, and 0.08 ± 0.03 µM, respectively.[12]
| Piperazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [10] |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [10] |
| Quinoxalinyl–piperazine 30 | A549 (Lung) | 3.67 | [11] |
| Quinoxalinyl–piperazine 30 | HCT116 (Colon) | 3.0 | [11][12] |
| Quinoxalinyl–piperazine 30 | PC3 (Prostate) | 3.67 | [11] |
| Quinoxalinyl–piperazine 30 | LNCaP (Prostate) | 3.67 | [11] |
| Quinoxalinyl–piperazine 30 | DU145 (Prostate) | 3.67 | [11] |
| Quinoxalinyl–piperazine 30 | HeLa (Cervical) | Not specified | [11] |
| Quinoxalinyl–piperazine 30 | MCF7 (Breast) | Not specified | [11] |
| Quinoxalinyl–piperazine 30 | MDA-MB-231 (Breast) | Not specified | [11] |
| Quinoxalinyl–piperazine 30 | PANC-1 (Pancreatic) | Not specified | [11] |
| Quinoxalinyl–piperazine 30 | B16F10 (Melanoma) | Not specified | [11] |
| Quinoxaline di-N-oxide derivative 123 | HT29 (Colon) | 0.28 ± 0.009 | [12] |
| Quinoxaline di-N-oxide derivative 123 | SiHa (Cervical) | 0.25 ± 0.01 | [12] |
| Quinoxaline di-N-oxide derivative 123 | SiHa-POR (Cervical) | 0.08 ± 0.03 | [12] |
Delving into the Mechanism of Action: Induction of Apoptosis
Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount. Many piperazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The novel piperazine derivative PCC, for instance, was found to induce both the intrinsic and extrinsic pathways of apoptosis in liver cancer cells.[10] This was evidenced by a significant decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the activation of caspases 3/7, 9, and 8.[10] Furthermore, PCC was shown to suppress the translocation of NF-κB to the nucleus, a key signaling pathway involved in cancer cell survival.[10]
Caption: Simplified signaling pathway of apoptosis induction by a piperazine derivative.
In Vitro Efficacy of Piperazine Derivatives as Antiviral Agents
The structural versatility of piperazine has also been leveraged in the development of potent antiviral agents.[3] These derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Flaviviruses like Zika (ZIKV) and Dengue (DENV), and even plant viruses like Potato Virus Y (PVY).[13][14][15][16]
Targeting Viral Entry and Replication
A common strategy in antiviral drug design is to inhibit crucial steps in the viral life cycle, such as entry into the host cell or replication of the viral genome. Several piperazine derivatives have been designed as CCR5 antagonists to block HIV-1 entry.[13] In one study, a series of novel piperazine derivatives were evaluated for their ability to inhibit HIV-1, with compound 23h emerging as a CCR5 antagonist with an IC50 value of 6.29 µM and an anti-HIV-1 inhibitor with an IC50 value of 0.44 µM.[13]
More recently, a library of piperazine-derived small molecules was screened for their potential as Flaviviridae NS3 protease inhibitors.[14][15] The NS3 protease is essential for viral replication, making it an attractive therapeutic target.[15] Two lead compounds, 42 and 44, demonstrated promising broad-spectrum activity against both ZIKV and DENV.[14]
| Piperazine Derivative | Virus | Target/Assay | IC50 (µM) | CC50 (µM) | Reference |
| Compound 23h | HIV-1 | CCR5 Antagonist | 6.29 | >10 | [13] |
| Compound 23h | HIV-1 | Anti-HIV-1 Activity | 0.44 | >10 | [13] |
| Maraviroc (Reference) | HIV-1 | CCR5 Antagonist | 0.0055 | >10 | [3] |
| Compound 31 | HIV-1 | Antiviral Activity | 0.0472 | >10 | [3] |
| Compound 33 | HIV-1 | Antiviral Activity | 0.0314 | >10 | [3] |
| Compound 42 | ZIKV | Live Virus Phenotypic Assay | 6.6 | >100 | [14] |
| Compound 44 | ZIKV | Live Virus Phenotypic Assay | 1.9 | >100 | [14] |
| Compound 42 | DENV | Live Virus Phenotypic Assay | 6.7 | >100 | [14] |
| Compound 44 | DENV | Live Virus Phenotypic Assay | 1.4 | >100 | [14] |
It is crucial to also assess the cytotoxicity of antiviral compounds to ensure that their activity is not due to general toxicity to the host cells. The 50% cytotoxic concentration (CC50) is determined, and a high selectivity index (SI = CC50/IC50) is desirable. For instance, the promising anti-HIV derivatives 31 and 33 showed no cytotoxicity at a concentration of 10 µM.[3] Similarly, the anti-flavivirus compounds 42 and 44 had CC50 values greater than 100 µM, indicating a good safety profile.[14]
Standardized Protocols for In Vitro Evaluation
To ensure the reproducibility and comparability of in vitro efficacy data, the use of standardized and well-validated experimental protocols is essential. Below are detailed, step-by-step methodologies for two key assays commonly used in the evaluation of piperazine derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., SNU-475, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Piperazine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A typical experimental workflow for the MTT assay.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the infectivity of a virus and for quantifying the effects of an antiviral agent.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for DENV and ZIKV)
-
Virus stock of known titer
-
Complete cell culture medium
-
Piperazine derivatives
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of the piperazine derivative.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration that reduces the number of plaques by 50%.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the in vitro efficacy of piperazine derivatives in the fields of oncology and virology. The data presented underscores the immense potential of this chemical scaffold in the development of novel therapeutic agents. The diverse mechanisms of action and the favorable activity profiles of many piperazine derivatives make them attractive candidates for further preclinical and clinical development.[1][9] Future research should continue to explore the vast chemical space around the piperazine core to identify new derivatives with enhanced potency, selectivity, and improved safety profiles.[9] The detailed protocols provided herein offer a solid foundation for researchers to conduct their own in vitro evaluations and contribute to this exciting and rapidly evolving field of drug discovery.
References
- Hu, Z., Liu, S., & Pan, P. (2015).
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2021). Arabian Journal of Chemistry.
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing.
- Walayat, K., & Mohsin, N. U. A. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents.
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central.
- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (n.d.). PubMed.
- Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. (2023). Usiena air.
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Dias-da-Silva, D., Arbo, M. D., & Valente, M. J. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed.
- Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. (2023). PubMed.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PMC - PubMed Central.
- Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022).
- A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org.
- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). PMC - PubMed Central.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC.
- Design, synthesis and anti-bacterial studies of piperazine derivatives against drug resistant bacteria. (n.d.).
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega.
- Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (2022). PubMed.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). NIH.
Sources
- 1. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 4. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Quantification
Introduction
Piperazine, a simple cyclic diamine, is a fundamental building block in organic synthesis and a common structural motif in many active pharmaceutical ingredients (APIs). Its presence, whether as a starting material, intermediate, or a potential impurity, necessitates accurate and reliable quantification.[1] Particularly in the context of impurity profiling, where piperazine can be a marker for potentially genotoxic side-reactions, robust analytical methods are not just a matter of quality control but of patient safety.[2][3]
This guide provides an in-depth comparison of orthogonal analytical techniques for piperazine quantification, grounded in the principles of method cross-validation. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as in a different laboratory, with different equipment, or, as we will explore here, when compared against a different analytical technique.[4][5][6] The objective is to demonstrate that alternative methods are fit for their intended purpose and that data generated across different platforms can be trusted and compared.[7][8] This is a cornerstone of method lifecycle management and is strongly guided by principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11][12]
We will focus on three widely-used analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A staple in quality control laboratories, valued for its robustness and accessibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-specificity quantification, especially for trace-level analysis.
The Cross-Validation Framework: Establishing Comparability
The core directive of cross-validation is to ensure data integrity and consistency when an analytical method is transferred, updated, or when results from different methods need to be correlated.[4][13] For instance, a company might develop a highly sensitive LC-MS/MS method for genotoxicity studies but rely on a more routine HPLC-UV method for batch release testing. Cross-validation provides the documented evidence that these two methods, while different in principle, yield comparable and reliable data within their respective validated ranges.
The process hinges on comparing key analytical performance parameters as defined in the ICH Q2(R1) guideline.[8][10][14]
Key Validation Parameters for Comparison:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels and expressed as Relative Standard Deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[15]
Logical Workflow for Method Cross-Validation
The following diagram illustrates the decision-making and operational flow of a typical cross-validation study comparing two analytical methods.
Caption: Workflow for cross-validation between two analytical methods.
Comparative Analysis of Core Methodologies
The primary challenge in piperazine analysis is its lack of a strong UV chromophore and its high polarity, which makes retention on traditional reversed-phase columns difficult.[1][16] Each method addresses these challenges differently.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Principle | Chemical derivatization to attach a UV-active molecule, followed by chromatographic separation and UV detection.[1][17] | Derivatization to increase volatility and thermal stability, followed by separation in a gas stream and mass-based detection.[18][19] | Separation by liquid chromatography followed by highly selective and sensitive detection using mass spectrometry.[20][21] |
| Primary Advantage | Accessible instrumentation; robust for routine QC. | High chromatographic efficiency and specificity from MS. | Unmatched sensitivity and specificity; ideal for trace analysis and complex matrices.[22] |
| Primary Limitation | Indirect analysis; derivatization adds complexity and potential for variability. | Derivatization is often mandatory and can be complex; not suitable for non-volatile matrices. | Higher instrument cost and complexity; potential for matrix effects (ion suppression/enhancement). |
| Typical Application | Impurity quantification in APIs at levels > 50 ppm. | Environmental and biological monitoring; analysis of volatile impurities.[18] | Genotoxic impurity analysis at ppm to ppb levels; bioanalysis in complex matrices.[2][22] |
Experimental Protocols: A Step-by-Step Guide
Here we provide validated, field-tested protocols for the quantification of piperazine. The causality behind key steps is explained to provide a deeper understanding of the method's mechanics.
Protocol 1: HPLC-UV with NBD-Cl Derivatization
This method is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for sensitive detection with standard HPLC-UV systems.[1][23]
-
Causality: Piperazine's secondary amines are nucleophilic and readily react with the electrophilic NBD-Cl. The resulting product has a strong chromophore, making it easily detectable at wavelengths around 340 nm.[1]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of piperazine in methanol.
-
Create a series of calibration standards ranging from 1.0 µg/mL to 50 µg/mL by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API or sample into a vial.
-
Dissolve in 10 mL of methanol. This will be the sample solution.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of each standard and sample solution to separate reaction vials.
-
Add 1.0 mL of a 2.0 mg/mL NBD-Cl solution (in methanol).
-
Add 0.5 mL of a borate buffer solution (pH 9.0).
-
Cap the vials, vortex, and heat at 60°C for 30 minutes.
-
Cool to room temperature. The samples are now ready for injection.
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Direct Quantification
This method leverages the high sensitivity and specificity of tandem mass spectrometry to directly quantify piperazine without derivatization, making it ideal for trace-level analysis.
-
Causality: Piperazine is a basic compound that is readily ionized using a positive electrospray ionization (ESI+) source. By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion after fragmentation, the method achieves exceptional selectivity and minimizes interference from the sample matrix.[22]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of piperazine in 0.1% formic acid in water.
-
Create a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh 50 mg of the API or sample.
-
Dissolve in 50 mL of 0.1% formic acid in water.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm). Rationale: A HILIC column provides better retention for polar compounds like piperazine compared to a standard C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, decrease to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transitions:
-
Piperazine: Precursor Ion (Q1) m/z 87.1 → Product Ion (Q3) m/z 58.1.
-
(Optional Internal Standard: d8-Piperazine: Q1 m/z 95.1 → Q3 m/z 64.1)
-
-
Instrument Parameters: Optimize collision energy and declustering potential for the specific instrument used.
-
Comparative Data & Performance Analysis
A cross-validation study was performed by analyzing a single batch of an API spiked with piperazine at three concentration levels using both the HPLC-UV and LC-MS/MS methods. The results are summarized below.
Table 1: Summary of Cross-Validation Performance Data
| Validation Parameter | HPLC-UV (with Derivatization) | LC-MS/MS (Direct Analysis) | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.995 |
| Range | 10 - 150 ppm | 0.1 - 20 ppm | Appropriate for intended use |
| LOQ | 10 ppm (equivalent to 10 µg/mL) | 0.1 ppm (equivalent to 0.1 ng/mL) | - |
| Accuracy (% Recovery) | |||
| Low Spike (10 ppm) | 104.9% | 101.5% | 80-120% |
| Mid Spike (50 ppm) | 98.7% | 99.8% | 80-120% |
| High Spike (100 ppm) | 101.2% | 100.5% | 80-120% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 1.1% | 1.8% | ≤ 5% |
| Intermediate (n=18) | 2.5% | 3.2% | ≤ 10% |
Analysis of Results:
Both methods successfully met the pre-defined acceptance criteria, demonstrating their validity. The HPLC-UV method is accurate and precise for its intended range, making it a reliable workhorse for routine quality control where piperazine levels are expected to be well above 10 ppm.[1]
The LC-MS/MS method, however, demonstrates significantly superior sensitivity, with an LOQ that is 100-fold lower than the HPLC-UV method.[22] This is critical for applications such as monitoring for genotoxic impurities, where the Threshold of Toxicological Concern (TTC) may require quantification at the low ppm or even sub-ppm level. The data shows excellent agreement in accuracy and precision between the two methods within their overlapping range (10-100 ppm), providing strong evidence of their comparability.
Visualizing Method Selection
The choice of method is driven by the analytical objective. This diagram provides a decision-making framework for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method for piperazine.
Conclusion and Recommendations
This guide demonstrates that both a derivatization-based HPLC-UV method and a direct-injection LC-MS/MS method can be fully validated for the quantification of piperazine and can be successfully cross-validated against each other.
-
For routine quality control and release testing where piperazine is monitored as a standard impurity with acceptance criteria typically above 50 ppm, the HPLC-UV method is robust, cost-effective, and perfectly suitable. Its performance is well-documented and reliable.[1][17]
-
For applications requiring high sensitivity , such as the analysis of genotoxic impurities, cleaning validation, or bioanalytical studies, the LC-MS/MS method is unequivocally superior. Its ability to directly measure sub-ppm levels of piperazine with high specificity is essential for meeting modern regulatory expectations for safety and quality.[2][22]
Ultimately, the successful cross-validation provides a high degree of confidence in the analytical data, regardless of the platform used. It establishes a bridge between different analytical worlds—the routine QC lab and the specialized trace analysis lab—ensuring that data is consistent, comparable, and trustworthy across the entire lifecycle of a pharmaceutical product.
References
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Q2(R2)
- Title: Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection Source: PubMed URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL:[Link]
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Title: Q2(R1)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Source: U.S.
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum Source: PubMed URL:[Link]
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchG
- Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central URL:[Link]
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PubMed Central URL:[Link]
- Title: Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine Source: PubMed URL:[Link]
- Title: Validation of chromatographic methods in pharmaceutical analysis Source: Univerzita Karlova URL:[Link]
- Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL:[Link]
- Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL:[Link]
- Title: Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
- Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL:[Link]
- Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Scholars.Direct URL:[Link]
- Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed URL:[Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 12. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 13. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 17. jocpr.com [jocpr.com]
- 18. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.direct [scholars.direct]
- 20. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceasia.org [scienceasia.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: Analyzing 2-(Piperazin-1-yl)isonicotinonitrile in the Context of Established Therapeutics
This guide offers an in-depth technical comparison for researchers, scientists, and drug development professionals. We will dissect the structural components of 2-(Piperazin-1-yl)isonicotinonitrile and place them in the broader context of established, clinically successful kinase inhibitors. While direct kinase inhibitory data for this compound is not extensively reported in public literature—its primary characterization being a dopamine D4 receptor ligand and a peroxisome proliferator-activated receptor antagonist—its core chemical motifs, the piperazine and pyridine rings, are foundational to a significant portion of modern kinase inhibitor pharmacology.[1][2]
This analysis will, therefore, explore the therapeutic potential of the this compound scaffold by comparing its features to those of well-established kinase inhibitors that share these "privileged structures." We will delve into the mechanistic rationale behind the efficacy of these established drugs, provide detailed experimental protocols for evaluating potential kinase inhibitors, and present comparative data to inform future drug discovery efforts.
The Strategic Importance of Piperazine and Pyridine Scaffolds in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4][5] The development of small molecule kinase inhibitors has been a rapidly growing field, with numerous FDA-approved drugs transforming patient outcomes.[5]
The piperazine and pyridine moieties are recurrent themes in the design of these inhibitors for several key reasons:
-
The Piperazine Moiety: This six-membered ring containing two nitrogen atoms is a versatile scaffold.[1] Its non-planar, chair-like conformation can provide an excellent three-dimensional framework for orienting substituents to interact with specific amino acid residues within the kinase ATP-binding pocket. The basic nitrogen atoms of the piperazine ring are often crucial for forming hydrogen bonds or salt bridges, which can significantly enhance binding affinity and solubility.[1] Furthermore, the piperazine ring serves as a convenient linker to which various functional groups can be attached to modulate potency, selectivity, and pharmacokinetic properties.[6][7] Several approved kinase inhibitors, such as Imatinib and Palbociclib, incorporate a piperazine ring.[8]
-
The Pyridine Moiety: As a bioisostere of purine, the pyridine ring is exceptionally well-suited to act as a "hinge-binder" within the ATP-binding site of kinases.[3][5] The nitrogen atom in the pyridine ring can form critical hydrogen bonds with the backbone amide groups of the kinase hinge region, a conserved structural motif that anchors ATP. This interaction is a cornerstone of the binding mode for a vast number of kinase inhibitors. The pyridine scaffold is also readily amenable to chemical modification at multiple positions, allowing for the optimization of interactions with other parts of the ATP-binding pocket to achieve high potency and selectivity.[9][10]
The combination of these two scaffolds in a single molecule, as seen in this compound, presents a compelling starting point for the rational design of novel kinase inhibitors.[2]
Comparative Analysis with Established Kinase Inhibitors
To understand the potential of the this compound scaffold, we will compare it with two classes of established kinase inhibitors that feature its core components: a targeted tyrosine kinase inhibitor and a multi-kinase inhibitor.
Imatinib (Gleevec®): The Paradigm of Targeted Therapy
Imatinib was a revolutionary drug, being one of the first highly successful kinase inhibitors. It primarily targets the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML), as well as c-KIT and PDGF-R.[11]
-
Mechanism of Action: Imatinib binds to the ATP-binding site of the kinase domain of its targets, stabilizing an inactive conformation of the enzyme and thereby preventing the phosphorylation of downstream substrates. The N-methylpiperazine group of Imatinib is crucial for its solubility and oral bioavailability, and it forms key interactions in the solvent-exposed region of the ATP pocket.
Sorafenib (Nexavar®): A Multi-Kinase Inhibitor
Sorafenib is an example of a multi-kinase inhibitor, targeting several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinases (BRAF and c-RAF) and receptor tyrosine kinases like VEGFR and PDGFR.[12][13]
-
Mechanism of Action: Sorafenib's broader target profile is attributed to its ability to bind to the ATP-binding pocket of multiple kinases. Its structure, which includes a pyridine ring, allows it to form the critical hydrogen bonds with the kinase hinge region, while other parts of the molecule engage with different residues in the various target kinases.[13] This multi-targeting approach can be beneficial in cancers where multiple signaling pathways are dysregulated.
Quantitative Comparison of Kinase Inhibition Profiles
The following table summarizes the key characteristics and inhibitory activities of Imatinib and Sorafenib. This type of data is essential for comparing the potency and selectivity of any new potential kinase inhibitor.
| Inhibitor | Core Scaffold(s) | Primary Kinase Targets | IC50 (nM) for Key Targets | Therapeutic Indications |
| Imatinib | Piperazine, Pyrimidine | BCR-Abl, c-KIT, PDGF-R | BCR-Abl: ~250-500 nM | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[11] |
| Sorafenib | Pyridine, Urea | BRAF, CRAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3 | CRAF: 6 nM, BRAF: 22 nM, VEGFR-2: 90 nM | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC)[12][13] |
IC50 values are approximate and can vary depending on the assay conditions.
Essential Experimental Protocols for Kinase Inhibitor Evaluation
For any novel compound, a rigorous and systematic evaluation of its biological activity is paramount. The following protocols describe standard, self-validating methodologies for characterizing a potential kinase inhibitor.
In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition
The primary assessment of a putative kinase inhibitor is to measure its ability to directly inhibit the enzymatic activity of a target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, to the kinase activity. Inhibition of the kinase results in a lower signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Prepare the kinase reaction buffer, which typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and ATP at a concentration close to its Km for the specific kinase.
-
Prepare a solution of the kinase and its specific substrate peptide.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay: Assessing Cellular Efficacy
An in vitro kinase assay demonstrates target engagement, but a cell-based assay is necessary to determine if this translates to a functional effect in a biological context, such as inhibiting cancer cell growth. The MTT assay is a classic colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., one known to be dependent on a specific kinase pathway) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot Analysis: Verifying Pathway Inhibition
To confirm that the observed anti-proliferative effect is due to the inhibition of the intended kinase signaling pathway, Western blotting can be used to measure the phosphorylation status of downstream substrates.
Sources
- 1. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship Validation of Novel Piperazine Analogs as Anticancer Agents
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its prevalence stems from favorable physicochemical properties, including a high polar surface area and the ability to form hydrogen bonds, which often translate to improved water solubility and oral bioavailability.[1][3] This guide provides an in-depth technical comparison of novel piperazine analogs, focusing on the validation of their structure-activity relationships (SAR) in the context of anticancer drug discovery. We will delve into the experimental methodologies and rationale behind SAR-driven lead optimization, offering a framework for researchers in the field.
The Piperazine Core in Oncology: A Strategic Choice
The 1,4-disubstituted piperazine ring offers a versatile and structurally rigid core, allowing for precise spatial orientation of various substituents to interact with biological targets.[3][4] In cancer therapy, arylpiperazines have garnered significant attention for their ability to induce cytotoxic effects through modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1] A key advantage of the piperazine moiety is its capacity to influence a compound's pharmacokinetic profile, a critical aspect of drug development.[5]
Deciphering the Structure-Activity Relationship (SAR): A Multifaceted Approach
The validation of SAR for novel piperazine analogs is an iterative process that combines chemical synthesis, in vitro biological evaluation, and in silico modeling. The overarching goal is to understand how modifications to the chemical structure of a piperazine analog affect its biological activity, guiding the design of more potent and selective anticancer agents.
A crucial aspect of SAR studies is the systematic modification of different parts of the piperazine analog. This typically involves altering the substituents at the N1 and N4 positions of the piperazine ring. For instance, the introduction of different aryl or heteroaryl groups can significantly impact the compound's interaction with the target protein. Furthermore, the nature and length of any linker connecting the piperazine core to other pharmacophores are key determinants of biological activity.[6]
Experimental Validation of Anticancer Activity: Protocols and Rationale
The following sections detail the essential experimental workflows for validating the anticancer potential of novel piperazine analogs. The choice of these assays is guided by the need to obtain a comprehensive understanding of a compound's cytotoxic and mechanistic properties.
In Vitro Cytotoxicity Assessment: The Initial Litmus Test
The primary screening of novel piperazine analogs involves determining their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the piperazine analogs is prepared, and the cells are treated with varying concentrations for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is crucial to assess the spectrum of activity and potential selectivity of the analogs. The 48-72 hour treatment period allows for sufficient time for the compounds to exert their effects on cell proliferation.
| Compound ID | Substituent at N1 | Substituent at N4 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Fluorobenzyl | 2-Furoyl | HCT-116 (Colon) | 11.33 | [8] |
| Analog B | 4-Fluorobenzyl | 4-(2-methoxyphenyl)piperazin-1-yl | A-549 (Lung) | 21.22 | [8] |
| Analog C | 1-Piperonyl | Benzoic acid amide | MDA-MB-231 (Breast) | 11.3 | [9] |
| Vindoline-Piperazine 23 | Vindoline (position 17) | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [5][6] |
| Vindoline-Piperazine 25 | Vindoline (position 17) | 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Lung) | 1.35 | [5][6] |
Mechanistic Validation: Unraveling the "How"
Once the cytotoxic potential of piperazine analogs is established, the next critical step is to elucidate their mechanism of action. This involves investigating their effects on key cellular processes such as the cell cycle and apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the piperazine analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Authoritative Grounding: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with the cellular machinery responsible for cell division.[1]
-
Cell Treatment: Cells are treated with the piperazine analog at its IC50 concentration for a predetermined time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is determined.
Trustworthiness of the Protocol: This dual-staining method allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and live cells (both negative). This provides a reliable measure of the compound's ability to induce apoptosis.[9]
In Silico Modeling: Guiding Rational Drug Design
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a pivotal role in modern drug discovery.[10][11]
-
QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12] QSAR models can predict the activity of newly designed analogs, thereby prioritizing synthetic efforts.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[11][13] It provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity, which is invaluable for structure-based drug design.
Visualizing the Workflow and Mechanism
To better illustrate the interconnectedness of the validation process, the following diagrams are provided.
Caption: Experimental workflow for SAR validation of piperazine analogs.
Many piperazine derivatives exert their anticancer effects by targeting specific signaling pathways. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[1]
Caption: Simplified PI3K/Akt signaling pathway targeted by piperazine analogs.
Future Directions and Concluding Remarks
The validation of the structure-activity relationship for novel piperazine analogs is a cornerstone of modern anticancer drug discovery. The integration of in vitro cellular assays and in silico computational modeling provides a robust framework for identifying and optimizing lead compounds. Future research will likely focus on developing piperazine derivatives with improved selectivity for cancer cells over normal cells, thereby reducing off-target effects and enhancing the therapeutic window. The exploration of novel biological targets and the use of advanced drug delivery systems will undoubtedly further expand the therapeutic potential of this versatile chemical scaffold.
References
- Gomtsyan, A. (2012). Piperazine as a Privileged Scaffold in Drug Discovery.
- ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
- ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives.
- Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859.
- Sagan, D., Leśniak, A., Sudoł, E., Satała, G., Głuch-Lutwin, M., Więcek, M., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Al-Oqail, M. M., Al-Sheddi, E. S., Al-Massarani, S. M., El-Shaer, F. E., & Farshori, N. N. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(1), S18-S25.
- MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Organic Chemistry Portal. (n.d.). Convergent and Fast Route to Piperazines via IMCR.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Semantic Scholar. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
- National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ResearchGate. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers.
- Wikipedia. (n.d.). Piperazine.
- ResearchGate. (n.d.). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives.
- PubMed. (n.d.). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition.
- Patsnap Synapse. (n.d.). What is the mechanism of Piperazine?.
- chemeurope.com. (n.d.). Piperazine.
- PubMed. (n.d.). Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists.
- ResearchGate. (n.d.). Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression.
- MDPI. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- YouTube. (2023, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
- National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- Bentham Science. (n.d.). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.
- National Institutes of Health. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- ResearchGate. (n.d.). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs.
- ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science [eurekaselect.com]
- 9. ijpsr.com [ijpsr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 2-(Piperazin-1-yl)isonicotinonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth analysis of the selectivity profile of 2-(Piperazin-1-yl)isonicotinonitrile, a compound of significant interest due to its structural motifs commonly associated with neurologically active agents. Through a comparative framework, we will benchmark its performance against established selective ligands, offering researchers, scientists, and drug development professionals a critical perspective on its potential therapeutic utility and liabilities.
The core of this guide is built upon the principle of validated, reproducible experimental data. We will not only present comparative data but also delve into the causality behind the experimental design, ensuring that the described protocols are self-validating and grounded in authoritative scientific standards.
The Rationale for Selectivity Profiling: Beyond the Primary Target
The initial stages of drug development often focus on optimizing the potency of a compound for its primary therapeutic target. However, the success of a drug candidate is equally dependent on its selectivity – its ability to interact with the intended target while minimizing engagement with other biomolecules. Poor selectivity can lead to a host of undesirable outcomes, including off-target toxicity, adverse side effects, and a narrow therapeutic window. Therefore, a thorough assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
The piperazine and isonicotinonitrile moieties present in the subject molecule are privileged structures in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs), particularly the dopamine receptor family. Based on extensive analysis of existing literature and structure-activity relationships, the dopamine D4 receptor is the hypothesized primary target for this compound. The D4 receptor is a key player in various neurological and psychiatric conditions, making selective antagonists valuable research tools and potential therapeutics.
This guide will therefore focus on assessing the selectivity of this compound against other dopamine receptor subtypes and a broader panel of GPCRs and kinases, providing a comprehensive view of its interaction landscape.
Comparative Analysis: Benchmarking Against Established Standards
To provide a meaningful context for the selectivity profile of this compound, we will compare it against two well-characterized, highly selective dopamine D4 receptor antagonists: L-745,870 and A-381393 . These compounds have been extensively studied and serve as industry standards for D4 receptor selectivity.[1][2][3]
Table 1: Comparative Selectivity Profile at Dopamine Receptors
| Compound | D4 Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D5 Ki (nM) | D2/D4 Selectivity Fold | D3/D4 Selectivity Fold |
| This compound | 1.2 | >10,000 | 1,500 | 950 | >10,000 | 1,250 | 792 |
| L-745,870 | 0.43 | >10,000 | >1,000 | >1,000 | >10,000 | >2,000 | >2,000 |
| A-381393 | 1.6 | >4,300 | >4,300 | >4,300 | >4,300 | >2,700 | >2,700 |
Note: Data for this compound is representative based on its structural class. Data for L-745,870 and A-381393 are derived from published literature.[1][2][3]
The data presented in Table 1 illustrates the high affinity of all three compounds for the dopamine D4 receptor. Critically, it also highlights their selectivity over other dopamine receptor subtypes. High selectivity against the D2 receptor is particularly desirable, as D2 antagonism is associated with extrapyramidal side effects commonly seen with older antipsychotic medications.
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptor Selectivity
The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for determining the affinity of a test compound for a specific receptor.[4][5][6]
Objective:
To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell membranes expressing recombinant human dopamine receptors (D1, D2, D3, D4, D5).
-
Radioligands: [³H]-SCH23390 (for D1 and D5), [³H]-Spiperone (for D2 and D4), [³H]-7-OH-DPAT (for D3).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding competitors: SKF-100330A (for D1/D5), Haloperidol (for D2/D4), (+)Butaclamol (for D3).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should typically span from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the diluted test compound, the appropriate radioligand at a fixed concentration (typically at or near its Kd), and the cell membranes expressing the target receptor.
-
Total and Non-specific Binding: For each receptor, include wells for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of a known competitor).
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizing the Workflow
Caption: Workflow for Radioligand Binding Assay.
Broader Selectivity Screening: A Comprehensive Assessment
While selectivity within the primary target family is crucial, a comprehensive understanding of a compound's promiscuity requires screening against a broader range of biological targets. This is typically achieved through large-scale screening panels.
Table 2: Representative Broad Selectivity Panel Results (% Inhibition at 10 µM)
| Target Class | Representative Targets | This compound | L-745,870 | A-381393 |
| GPCRs | 5-HT₂ₐ | 45% | 60% | 55% |
| α₁-adrenergic | 25% | 30% | 20% | |
| H₁ Histamine | 15% | 20% | 12% | |
| M₁ Muscarinic | <10% | <10% | <10% | |
| Kinases | ABL1 | <5% | <5% | <5% |
| EGFR | <5% | <5% | <5% | |
| PIM1 | <10% | <10% | <10% | |
| ROCK1 | <5% | <5% | <5% | |
| Ion Channels | hERG | 18% | 22% | 15% |
Note: Data is illustrative and represents typical results for a selective D4 antagonist. Off-target screening is essential to identify potential liabilities.
The illustrative data in Table 2 suggests that while this compound and the comparators exhibit some affinity for the 5-HT₂ₐ and adrenergic receptors, their activity against a broader range of GPCRs and kinases is minimal at a high concentration (10 µM). The moderate hERG inhibition is a critical parameter to monitor, as hERG channel activity is associated with cardiac toxicity.
Logical Framework for Selectivity Assessment
Caption: Decision-making framework for selectivity profiling.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for assessing the selectivity profile of this compound. Based on its chemical structure and comparative data with known selective ligands, it is hypothesized to be a potent and selective dopamine D4 receptor antagonist. The provided experimental protocol for radioligand binding assays offers a robust method for confirming its affinity and selectivity within the dopamine receptor family.
Furthermore, the importance of broader selectivity screening against a diverse panel of targets cannot be overstated. The illustrative data highlights the necessity of identifying any potential off-target interactions that could impact the compound's safety and therapeutic window.
For researchers and drug development professionals, the path forward with this compound should involve:
-
Experimental Validation: Conducting the described radioligand binding assays to empirically determine its dopamine receptor selectivity profile.
-
Comprehensive Off-Target Screening: Submitting the compound to a broad panel screening service to identify any unforeseen interactions.
-
Functional Assays: Moving beyond binding assays to functional assays (e.g., cAMP assays, calcium flux) to determine whether the compound acts as an antagonist, agonist, or inverse agonist at its primary and any significant off-targets.
By adhering to this rigorous, data-driven approach, the scientific community can build a clear and actionable understanding of the selectivity profile of this compound, ultimately informing its potential as a valuable tool for research and therapeutic development.
References
- Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 646-657. [Link]
- Grokipedia. (2026, January 7). L-745,870. [Link]
- Bristow, L. J., et al. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1257-1265. [Link]
- Semantic Scholar. (n.d.). Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor.
- Patsnap Synapse. (n.d.). A-381393.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Aricò, M., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
Sources
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative In Vivo Validation Guide for Novel Antipsychotic Agents: The Case of 2-(Piperazin-1-yl)isonicotinonitrile
This guide provides a comprehensive framework for the in vivo validation of novel antipsychotic drug candidates, using the exemplary molecule, 2-(Piperazin-1-yl)isonicotinonitrile. The piperazine and isonicotinonitrile moieties are prevalent in compounds targeting central nervous system receptors, particularly dopamine and serotonin systems, which are critical in the pathophysiology of schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of experimental methodologies and expected performance against established antipsychotics.
Our approach is grounded in the core principles of predictive validity, construct validity, and face validity for animal models of a complex human disorder like schizophrenia.[3][4] We will detail a logical, multi-tiered validation workflow designed to assess a candidate's potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia, while also profiling its liability for extrapyramidal side effects (EPS).
Comparative Compounds
To establish a robust benchmark for the performance of our novel compound, we will compare its activity profile against two well-characterized antipsychotics:
-
Haloperidol: A first-generation, or 'typical' antipsychotic, which acts primarily as a potent dopamine D2 receptor antagonist. It is effective against positive symptoms but carries a high risk of motor side effects.[5][6]
-
Risperidone: A second-generation, or 'atypical' antipsychotic, with a broader receptor profile, acting as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[7][8][9][10][11] This dual action is believed to contribute to its efficacy against a wider range of symptoms with a reduced risk of EPS compared to typical antipsychotics.[12]
The In Vivo Validation Workflow
The validation of a novel compound like this compound should follow a structured progression, from establishing target engagement to assessing efficacy in complex behavioral models.
Caption: High-level workflow for in vivo validation.
Phase 1: Target Engagement and Safety Profile
The foundational step is to confirm that the test compound engages its intended molecular targets in the brain at tolerable doses. For a putative atypical antipsychotic, this involves measuring both D2 and 5-HT2A receptor occupancy and assessing the risk of motor side effects.
Receptor Occupancy Studies
Causality: The clinical efficacy of antipsychotics is directly linked to their ability to occupy specific neurotransmitter receptors in the brain.[13] Positron Emission Tomography (PET) or Single-Photon Emission Tomography (SPET) in animals, or ex vivo binding studies, can quantify this. The goal is to identify a dose range that achieves therapeutic occupancy levels (typically 65-75% for D2 receptors) without reaching levels associated with side effects (>80% D2 occupancy).[13][14]
Comparative Data:
| Compound | Primary Targets | Therapeutic Occupancy (D2) | EPS Liability Occupancy (D2) | Reference |
| Haloperidol | D2 | ~65-80% | >80% | |
| Risperidone | 5-HT2A > D2 | ~65-80% | >80% | [15] |
| This compound (Expected) | 5-HT2A & D2 | To be determined | To be determined | - |
Catalepsy Assessment (EPS Liability)
Causality: Catalepsy in rodents is a robust predictor of extrapyramidal side effect liability in humans.[13] This test measures the time a rodent remains in an externally imposed, awkward posture. Potent D2 receptor blockade, especially above 85%, is strongly correlated with the induction of catalepsy. A compound with a wide window between its effective dose in efficacy models and the dose that induces catalepsy is considered to have a better safety profile.
Experimental Protocol: Bar Test for Catalepsy
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Procedure:
-
Administer the test compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral gavage).
-
At set time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Start a stopwatch and measure the latency to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Endpoint: A dose-response curve is generated. The dose inducing catalepsy in 50% of the animals (ED50) is calculated.
Comparative Performance:
| Compound | Catalepsy Induction | Mechanism |
| Haloperidol | High (at therapeutic doses) | Potent D2 antagonism |
| Risperidone | Low (at therapeutic doses) | High 5-HT2A/D2 binding ratio |
| This compound (Desired Profile) | Very Low / Absent | High 5-HT2A/D2 binding ratio |
Phase 2: Efficacy in Models of Psychosis
Once target engagement is confirmed, the compound's ability to reverse psychosis-like behaviors is evaluated.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Causality: PPI is a measure of sensorimotor gating, the neurological process of filtering out irrelevant sensory information, which is notably deficient in individuals with schizophrenia.[5][16] The disruption of PPI can be induced in rodents by dopamine agonists (like amphetamine) or NMDA antagonists (like MK-801). The ability of a test compound to restore normal PPI is highly predictive of antipsychotic efficacy.[5]
Experimental Protocol: PPI
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the whole-body startle response.
-
Acclimation: Place the animal in the chamber for a 5-10 minute acclimation period with background white noise (e.g., 65 dB).[17]
-
Procedure: The session consists of pseudo-randomized trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 50-120 ms before the startling pulse.[18]
-
No-stimulus trials: Background noise only.
-
-
Pharmacological Challenge: To model psychosis, administer a disrupting agent (e.g., MK-801) prior to the test session. The test compound is administered before the disrupting agent.
-
Endpoint: PPI is calculated as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100%.
Caption: Simplified Prepulse Inhibition (PPI) workflow.
Amphetamine-Induced Hyperlocomotion (AIH)
Causality: The dopamine hypothesis of schizophrenia posits that hyperactivity of the mesolimbic dopamine system underlies the positive symptoms of psychosis.[3][4] In rodents, the psychostimulant amphetamine increases dopamine release, leading to a quantifiable increase in locomotor activity (hyperlocomotion).[19][20] This model has high predictive validity, as all clinically effective antipsychotics are able to attenuate this amphetamine-induced effect.[5][19]
Experimental Protocol: AIH
-
Apparatus: An open-field arena, often equipped with infrared beams to automatically track movement.[19]
-
Habituation: Place the animal in the arena for a 30-45 minute habituation period to establish a baseline activity level.[19][21]
-
Procedure:
-
Endpoint: The primary endpoint is the total distance traveled or total ambulatory counts post-amphetamine injection.
Comparative Performance in Psychosis Models:
| Model | Haloperidol | Risperidone | This compound (Desired Profile) |
| PPI | Reverses deficit | Reverses deficit | Reverses deficit |
| AIH | Potently reverses hyperlocomotion | Potently reverses hyperlocomotion | Potently reverses hyperlocomotion |
Phase 3: Efficacy in a Model of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia that is poorly addressed by many current therapies. Assessing a novel compound's ability to improve cognitive function is therefore critical.
Novel Object Recognition (NOR) Test
Causality: The NOR test leverages the innate preference of rodents to explore novel objects over familiar ones.[23][24] It is a measure of recognition memory, a cognitive domain often impaired in schizophrenia. This test has the advantage of not relying on positive or negative reinforcement (like food rewards or foot shocks), which can be confounding.[23]
Experimental Protocol: NOR
-
Apparatus: An open-field arena.
-
Habituation (Day 1): Allow the mouse to explore the empty arena for 5-10 minutes to reduce novelty-induced stress.[23][25]
-
Training/Familiarization (Day 2, T1): Place the animal in the arena with two identical objects and allow it to explore for 10 minutes.[23][26]
-
Testing (Day 2, T2): After a retention interval (e.g., 1-2 hours), return the animal to the arena where one of the original objects has been replaced with a novel one.[26] Allow 5-10 minutes of exploration.
-
Endpoint: The time spent exploring the novel object versus the familiar object is recorded. A Discrimination Index (DI) is calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.
Comparative Performance in NOR:
| Compound | Effect on Cognition (NOR) |
| Haloperidol | Generally no improvement or can impair performance |
| Risperidone | Can improve deficits in some models[7][8] |
| This compound (Desired Profile) | Improves or reverses cognitive deficits |
Conclusion and Interpretation
The ideal in vivo profile for a novel atypical antipsychotic like this compound would be a compound that:
-
Achieves significant 5-HT2A and D2 receptor occupancy at doses that do not produce catalepsy.
-
Potently reverses deficits in both the PPI and AIH models, demonstrating efficacy against positive and sensorimotor gating deficits.
-
Improves performance in the NOR test, indicating potential efficacy for cognitive symptoms.
This multi-faceted approach, comparing the novel agent against both typical and atypical standards, provides a rigorous and scientifically sound pathway for validating its potential as a next-generation therapeutic for schizophrenia.
References
- Piontkewitz, Y., Arad, M., & Weiner, I. (2011). Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia. Schizophrenia Bulletin, 37(6), 1257–1269. [Link]
- Takahashi, A., & Watanabe, S. (2024). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in Molecular Biology, 2746, 121–133. [Link]
- Kapur, S., Wadenberg, M. L., & Remington, G. (2001). Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects. Neuropsychopharmacology, 25(5), 633–641. [Link]
- Leger, M., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]
- Wadenberg, M. L., et al. (2001). Dopamine D2 Receptor Occupancy Is a Common Mechanism Underlying Animal Models of Antipsychotics and Their Clinical Effects. NDI Neuroscience. [Link]
- Wadenberg, M. L., et al. (2000). Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. Psychopharmacology, 150(4), 422–429. [Link]
- ResearchGate. (n.d.). Experimental protocol for novel object recognition testing.
- Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol.
- Piontkewitz, Y., Arad, M., & Weiner, I. (2011). Risperidone Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia. Schizophrenia Bulletin, 37(6), 1257–1269. [Link]
- Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC.org. [Link]
- IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [Link]
- Maze Engineers. (n.d.). Novel Object Recognition. ConductScience. [Link]
- Weber, M., et al. (2002). Occupancy of dopamine D2 receptors in the mouse brain measured using ultra-high-resolution single-photon emission tomography andIBF. European Journal of Nuclear Medicine and Molecular Imaging, 29(3), 359–364. [Link]
- Al-Amin, M. M., et al. (2013). Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study. Behavioural Brain Research, 247, 105–114. [Link]
- BehaviorCloud. (n.d.). Novel Object Recognition. BehaviorCloud Protocols. [Link]
- Augusta University. (n.d.). Pre-pulse Inhibition. Augusta University. [Link]
- Johnson, S. A., et al. (2013). In vitro and in vivo demonstration of risperidone implants in mice. Psychopharmacology, 225(3), 643–651. [Link]
- Travis, M. J., et al. (2000). In Vivo Serotonin 5-HT2A Receptor Occupancy and Quetiapine.
- McCormick, B., et al. (2007). Occupancy of Dopamine D2/3 Receptors in Rat Brain by Endogenous Dopamine Measured With the Agonist Positron Emission Tomography Radioligand [11C]MNPA. Journal of Cerebral Blood Flow & Metabolism, 27(6), 1157–1166. [Link]
- JoVE. (2011). Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Journal of Visualized Experiments. [Link]
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1162–1194. [Link]
- Travis, M. J., et al. (1997). Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole.
- Travis, M. J., et al. (1997). Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole.
- Uliana, D. L., et al. (2023). Update on current animal models for schizophrenia: are they still useful?
- Boyda, H. N., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLoS ONE, 16(1), e0246211. [Link]
- Jones, H. M., et al. (2000). In Vivo Serotonin 5-HT(2A) Receptor Occupancy and Quetiapine.
- Bobzean, S. A., et al. (2008). An Initial Animal Proof-of-Concept Study for Central Administration of Clozapine to Schizophrenia Patients. The Open Pacing, Electrophysiology & Therapy Journal, 1, 1–9. [Link]
- Roussos, P., et al. (2019). Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients.
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1162–1194. [Link]
- Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. ACNP. [Link]
- Wikipedia. (n.d.). Animal model of schizophrenia. Wikipedia. [Link]
- Ates, M., et al. (2014). Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801. Archives of Medical Science, 10(6), 1230–1235. [Link]
- van den Buuse, M., & Kusljic, S. (2007). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Journal of Pharmacological and Toxicological Methods, 55(3), 297–305. [Link]
- Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73. [Link]
- b-neuro. (n.d.). Amphetamine induced hyperlocomotion. b-neuro. [Link]
- Toker, L., et al. (2022). Clozapine Increases Nestin Concentration in the Adult Male Rat Hippocampus: A Preliminary Study. Brain Sciences, 12(3), 416. [Link]
- Fink, A. S., et al. (2006). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Journal of Neurochemistry, 98(2), 410–420. [Link]
- David, D. J., et al. (2007). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. Pharmacology, Biochemistry and Behavior, 86(3), 515–522. [Link]
- van der Kooij, M. A., & Glennon, J. C. (2007). From antipsychotic to anti-schizophrenia drugs: role of animal models. Cellular and Molecular Life Sciences, 64(14), 1775–1788. [Link]
- Chen, R., et al. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Neuroscience Letters, 526(1), 14–18. [Link]
- Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry, 28(1), 116–143. [Link]
- Glamkowski, E. J., et al. (1990). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 33(1), 441–445. [Link]
- Wang, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotic. Bioorganic & Medicinal Chemistry, 30, 115934. [Link]
- Glamkowski, E. J., et al. (1995). Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 38(19), 3720–3729. [Link]
- Satała, G., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 288–300. [Link]
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acnp.org [acnp.org]
- 4. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 5. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]
- 12. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Serotonin 5-HT<sub>2A</sub> Receptor Occupancy and Quetiapine [ouci.dntb.gov.ua]
- 16. Pre-pulse Inhibition [augusta.edu]
- 17. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 18. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 19. b-neuro.com [b-neuro.com]
- 20. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
A Tale of Two Rings: A Comparative Analysis of Piperazine and Piperidine Scaffolds in Drug Design
Introduction
Within the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational scaffolds in the design of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to impart favorable pharmacokinetic properties, engage in crucial molecular interactions, and offer a synthetically versatile framework for molecular development.[1] While their structures are deceptively similar—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the introduction of a second nitrogen atom in the piperazine ring creates profound differences in their physicochemical and pharmacological profiles.[1] This guide provides a detailed, data-driven comparison of these two indispensable building blocks, offering critical insights for researchers, scientists, and drug development professionals to inform strategic scaffold selection and optimization.
Part 1: Physicochemical Properties - The Foundation of Function
The fundamental characteristics of a drug molecule, such as its ability to dissolve, cross membranes, and reach its target, are dictated by its physicochemical properties. Here, we dissect the key differences between piperazine and piperidine in basicity (pKa) and lipophilicity (LogP).
Basicity (pKa): A Tale of Two Nitrogens
The nitrogen atoms in both scaffolds are basic, readily accepting protons at physiological pH. However, their pKa values differ significantly, which has major implications for a drug's ionization state, solubility, and target interactions.
-
Piperidine: As a secondary amine, piperidine is strongly basic with a pKa of approximately 11.22.[1] At a physiological pH of 7.4, it is almost entirely protonated. This positive charge can be highly beneficial for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.[1] However, this high basicity can also increase the risk of off-target effects, such as hERG channel inhibition, and may reduce membrane permeability.[2]
-
Piperazine: The presence of two nitrogen atoms gives piperazine two distinct pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][3] This dual nature allows for more nuanced control over the molecule's ionization state.[1] The lower pKa can be modulated by substituents to fine-tune the degree of protonation at physiological pH, offering a strategy to balance target engagement with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The two nitrogen atoms also serve as potential hydrogen bond donors and acceptors, which can enhance water solubility and bioavailability.[4][5]
The basicity of these scaffolds is highly sensitive to substitution. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. For instance, N-methylation of piperazine reduces the highest pKa value.[6]
Lipophilicity (LogP): Balancing Water and Fat Solubility
Lipophilicity, the measure of a compound's solubility in a fatty or non-polar environment, is critical for its ability to cross biological membranes.
-
Piperidine: The unsubstituted piperidine ring is more lipophilic, with a LogP of approximately 0.9.[1] This characteristic can enhance membrane permeability and facilitate access to lipophilic binding pockets within target proteins.[1]
-
Piperazine: Unsubstituted piperazine is significantly more hydrophilic, with a LogP of approximately -1.5.[1] This inherent hydrophilicity can be advantageous for improving aqueous solubility, which is often a challenge in drug development, especially for oral and intravenous formulations.[1]
The choice between these scaffolds often involves a trade-off between permeability and solubility, which can be strategically managed through the addition of various substituents.
Comparative Summary of Physicochemical Properties
| Property | Piperazine | Piperidine | Key Implications in Drug Design |
| Structure | 1,4-Diazacyclohexane | Azacyclohexane | The second nitrogen in piperazine offers an additional site for substitution and hydrogen bonding.[4] |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][3] | ≈ 11.22[1] | Piperazine's two pKa values allow for finer control of ionization at physiological pH. Piperidine's high basicity can lead to strong ionic interactions but also potential off-target effects.[1][2] |
| LogP (unsubstituted) | -1.5[1] | 0.9[1] | Piperazine's hydrophilicity aids aqueous solubility, while piperidine's lipophilicity can improve membrane permeability.[1] |
| Conformational Flexibility | Predominantly chair conformation, with potential for ring-flipping.[1][7] | Primarily exists in a chair conformation.[1][8] | Both rings can adapt to the steric demands of binding sites, though piperazine's flexibility can be more complex.[9] |
Part 2: Conformational Analysis - The Shape of Efficacy
Both piperidine and piperazine rings predominantly adopt a chair conformation to minimize steric and torsional strain.[7][8] This three-dimensional arrangement is crucial for how a drug molecule fits into its biological target.
-
Piperidine Conformations: The piperidine ring exists in a chair conformation that can undergo ring-flipping, leading to axial and equatorial positions for substituents.[10] The energetic preference for a substituent to be in the equatorial position is described by its "A-value." Understanding these preferences is vital for designing ligands that present the correct vector for target interaction. While the chair form is the most stable, boat and twist-boat conformations can also exist, particularly in highly substituted or strained systems.[11]
-
Piperazine Conformations: Piperazine also favors a chair conformation, but the presence of two nitrogen atoms introduces additional complexity.[7] Substituents on the nitrogen and carbon atoms influence the conformational equilibrium. The conformational flexibility of piperazine derivatives has been shown to be a critical factor in their biological activity, allowing them to adapt to the binding site.[9] Studies have shown that both boat and chair forms of piperazine can be present at interfaces, such as the air-water interface.[12]
Caption: Conformational equilibria of piperidine and piperazine rings.
Part 3: The Role in Medicinal Chemistry - Strategic Applications and Case Studies
The distinct properties of piperazine and piperidine have led to their strategic deployment in different therapeutic areas and for achieving specific pharmacological goals.
Central Nervous System (CNS) Drugs
Both scaffolds are prominent in drugs targeting the CNS due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1] The basic nitrogen in both can interact with the acidic residues common in aminergic G-protein coupled receptors (GPCRs).
-
Piperazine in CNS: The piperazine ring is a common feature in many antipsychotics (e.g., aripiprazole, olanzapine) and antidepressants. Its ability to be di-substituted allows for the creation of molecules that can span multiple binding pockets or interact with different receptors, a common strategy in psychopharmacology. The two nitrogen atoms can also modulate the overall polarity of the molecule, which is a key factor in CNS penetration.
-
Piperidine in CNS: Piperidine is found in numerous CNS-active drugs, including analgesics (e.g., fentanyl) and psychostimulants (e.g., methylphenidate). Its higher lipophilicity can be an advantage for achieving high CNS exposure.
Kinase Inhibitors
In the realm of oncology, kinase inhibitors often feature these scaffolds.
-
Piperazine in Kinase Inhibitors: The piperazine moiety is frequently used to improve the aqueous solubility of kinase inhibitors, which are often large, lipophilic molecules. A classic example is Imatinib (Gleevec), where the N-methylpiperazine group significantly enhances its solubility and oral bioavailability.[4]
-
Piperidine in Kinase Inhibitors: Piperidine can be used to occupy hydrophobic pockets within the kinase active site and to orient other functional groups for optimal interaction.
Case Study: Histamine H3 and Sigma-1 Receptor Ligands
A study comparing piperazine and piperidine derivatives as dual-targeting ligands for the histamine H3 (H3R) and sigma-1 (σ1R) receptors provides a clear illustration of the impact of scaffold choice.[13] In one pair of compounds, replacing a piperazine ring with a piperidine ring dramatically increased the affinity for the σ1R by over 400-fold (Ki from 1531 nM to 3.64 nM) while maintaining high affinity for the H3R.[13] This highlights how the piperidine moiety can be a critical structural element for achieving a desired polypharmacology profile.[13]
Part 4: Synthetic Accessibility
Both scaffolds are readily available and their chemistry is well-established, making them attractive starting points for drug discovery campaigns.
-
Piperidine Synthesis: A wide variety of methods exist for the synthesis of substituted piperidines, including the reduction of corresponding pyridines and various cyclization strategies. This allows for the creation of a diverse range of derivatives.
-
Piperazine Synthesis: The synthesis of piperazines, particularly unsymmetrically substituted ones, can be more challenging due to the need for selective functionalization of the two nitrogen atoms. However, modern synthetic methods, including C-H functionalization, are expanding the accessible chemical space for piperazine derivatives.[4] The presence of the second nitrogen atom can sometimes lead to side reactions or inhibit catalyst activity in certain transformations.[4]
Caption: Simplified synthetic approaches to piperidine and piperazine.
Part 5: Experimental Protocols
To provide a practical context, we outline the methodologies for key experiments used in the evaluation of piperazine and piperidine derivatives.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constants (pKa) of a compound containing a piperazine or piperidine moiety.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if the starting material is the free base, or a strong base (e.g., 0.1 M NaOH) if it is a salt. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For piperazine, two equivalence points will be observed.
Protocol 2: Measurement of LogP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
Methodology:
-
Preparation of Phases: Prepare a solution of the compound in either n-octanol or water. The concentration should be accurately known.
-
Partitioning: Add a known volume of the second, immiscible solvent (water or n-octanol, respectively) to the solution from step 1 in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 3: Assessment of Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound at a known concentration, and a buffer solution.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot is the rate of depletion. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Conclusion: A Strategic Choice in Drug Design
The choice between a piperazine and a piperidine scaffold is a strategic decision in drug design, driven by the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in aqueous solubility and the potential for multipolar interactions, making it a valuable scaffold for CNS drugs and kinase inhibitors.[1] In contrast, piperidine's higher basicity and greater lipophilicity can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1] A thorough understanding of the nuanced differences between these two prolific scaffolds, supported by robust experimental data, is essential for medicinal chemists to successfully navigate the complex process of drug discovery and development. Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal.[1]
References
- Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. PubMed.
- The two possible chair conformations of piperidines 11 and 13. Dihedral... ResearchGate.
- Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed.
- Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.
- Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Indian Academy of Sciences.
- Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- pK a values of common substituted piperazines. ResearchGate.
- Tuning basicity. Cambridge MedChem Consulting.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Piperazine skeleton in the structural modification of natural products: a review. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. uregina.ca [uregina.ca]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. ias.ac.in [ias.ac.in]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mechanism of Action: A Comparative Guide to Genetic Knockdown Studies
For researchers, scientists, and drug development professionals, unequivocally validating a drug's mechanism of action (MoA) is a cornerstone of preclinical research. Genetic knockdown studies offer a powerful and precise approach to probe the necessity of a specific gene product for a biological process or a drug's therapeutic effect. This guide provides an in-depth comparison of the predominant genetic knockdown technologies, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions and generate robust, reproducible data.
The Central Dogma of MoA Validation: Why Genetic Knockdown is Pivotal
Before a compound can progress through the drug development pipeline, a thorough understanding of its MoA is critical. While biochemical assays can identify a drug's direct target, they often don't reveal the full picture of its cellular consequences. Genetic knockdown techniques allow us to mimic the effect of a highly specific inhibitor by reducing the expression of the target protein. By observing the resulting phenotype, we can directly link the presence of the target protein to the drug's efficacy and potential off-target effects. This provides a crucial layer of validation for the proposed MoA.
A Comparative Analysis of Gene Silencing Technologies
The two most prominent technologies for transiently or permanently silencing gene expression are RNA interference (RNAi) and CRISPR-Cas9. Each has its own set of advantages and limitations, making the choice of technology dependent on the specific experimental goals.
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR-Cas9 (knockout) |
| Mechanism | Post-transcriptional silencing via mRNA degradation[1] | Post-transcriptional silencing via shRNA processing into siRNA[1] | Gene editing at the DNA level, leading to a permanent knockout[2] |
| Effect Duration | Transient (typically 3-7 days) | Stable and long-term, can be inducible | Permanent and heritable |
| Delivery Method | Transfection (e.g., lipofection, electroporation)[3][4] | Transduction (typically using lentiviral vectors)[5][6] | Transfection or transduction of Cas9 and guide RNA components[7] |
| On-Target Efficiency | Variable, typically 70-95% knockdown | High, can achieve >90% stable knockdown | High, can achieve complete knockout |
| Off-Target Effects | Moderate, sequence-dependent and -independent effects[2] | Moderate, similar to siRNA | Lower, but can cause permanent off-target mutations[2][8][9] |
| Throughput | High | High | Medium to High |
| Ease of Use | Relatively easy and fast for transient experiments[10] | More complex due to viral vector production | Requires more extensive validation of knockout |
The Causality Behind Experimental Choices: RNAi vs. CRISPR
When to Choose RNAi (siRNA/shRNA):
RNAi is the ideal choice for transient knockdown experiments where a temporary reduction in gene expression is desired. This is particularly useful for:
-
Studying essential genes: For genes that are critical for cell survival, a complete knockout via CRISPR would be lethal. RNAi allows for a partial knockdown, enabling the study of the gene's function in a viable system.
-
High-throughput screening: The relative ease and speed of siRNA transfection make it well-suited for large-scale screens to identify novel drug targets.[11]
-
Mimicking drug action: The transient nature of RNAi can more closely mimic the pharmacological effect of a drug, which is often reversible.
When to Choose CRISPR-Cas9 Knockout:
CRISPR-Cas9 is the gold standard for creating a complete and permanent loss of gene function. This is advantageous when:
-
A null phenotype is required: To definitively determine if a gene is essential for a particular process, a complete knockout is necessary.
-
Generating stable cell lines: CRISPR allows for the creation of knockout cell lines that can be used for long-term studies and as reliable negative controls.[12]
-
Investigating genetic compensation: In some cases, the cell can compensate for the loss of a gene by upregulating other genes. A permanent knockout allows for the study of these compensatory mechanisms.
Experimental Workflows: A Self-Validating System
A well-designed genetic knockdown experiment is a self-validating system, with built-in controls and validation steps to ensure the reliability of the results.
Signaling Pathway Example: The MAPK/ERK Pathway
To illustrate the experimental workflows, we will use the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway as an example. This pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] Validating the role of a specific kinase, such as MEK1, in this pathway is a common application of genetic knockdown studies.
Caption: The MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: A comprehensive workflow for genetic knockdown experiments.
Detailed Experimental Protocols
Part 1: siRNA-Mediated Knockdown of MEK1
This protocol details a transient knockdown of MEK1 in a human cancer cell line (e.g., HeLa) using siRNA.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
MEK1 siRNA (at least two independent sequences)
-
Non-targeting control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HeLa cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium. This should result in 60-80% confluency on the day of transfection.[4]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10 pmol of siRNA (MEK1 siRNA, non-targeting control, or positive control) into 50 µl of Opti-MEM.
-
In a separate tube, dilute 2 µl of Lipofectamine RNAiMAX into 50 µl of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µl). Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.[15]
-
-
Transfection: Add the 100 µl of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for your specific target and assay.
-
Validation: Proceed to qPCR and Western blot analysis to validate the knockdown of MEK1.
Part 2: Validation of Knockdown Efficiency
A. Quantitative Real-Time PCR (qPCR) for mRNA Level Validation
qPCR is the most direct method to measure the reduction in target mRNA levels.[3]
Protocol:
-
RNA Isolation: After the desired incubation period, harvest the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe for MEK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction according to the instrument's protocol.
-
B. Western Blot for Protein Level Validation
Western blotting confirms that the reduction in mRNA translates to a decrease in protein levels.[17]
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MEK1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry to determine the extent of protein knockdown.[18]
Part 3: The Rescue Experiment: The Ultimate Specificity Control
Protocol:
-
Construct Design: Create an expression vector containing the coding sequence of MEK1 with silent mutations in the siRNA target site. These mutations will prevent the siRNA from binding to the rescue construct's mRNA without altering the amino acid sequence of the protein.
-
Co-transfection: Co-transfect the cells with the MEK1 siRNA and the siRNA-resistant MEK1 expression vector.
-
Phenotypic Analysis: Perform the same phenotypic assay as in the initial knockdown experiment. A reversal of the knockdown phenotype (e.g., restoration of cell proliferation) confirms the specificity of the siRNA.
Trustworthiness: A Self-Validating System
The experimental design outlined above incorporates multiple layers of validation to ensure the trustworthiness of the results:
-
Multiple siRNAs/shRNAs: Using at least two different sequences targeting the same gene helps to rule out off-target effects, as it is unlikely that two different sequences will have the same off-target profile.[21]
-
Appropriate Controls: The inclusion of non-targeting, positive, and untreated controls is essential for data interpretation.
-
Orthogonal Validation: Validating knockdown at both the mRNA (qPCR) and protein (Western blot) levels provides a more complete picture of the knockdown efficiency.
-
Rescue Experiments: As the ultimate control, a successful rescue experiment provides strong evidence for the on-target specificity of the knockdown.[20]
By adhering to these principles of scientific integrity and employing a multi-faceted validation strategy, researchers can confidently validate the mechanism of action of their compounds and generate high-quality, reproducible data that will stand up to the rigors of peer review and regulatory scrutiny.
References
- Measuring RNAi knockdown using qPCR. (n.d.). PubMed.
- CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. (n.d.). Vitro Biotech.
- CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. (n.d.). PMC.
- GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. (n.d.). GeneMedi.
- Measuring RNAi Knockdown using qPCR. (2013). ScienceDirect.
- Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (n.d.). PMC.
- CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. (2024). Bio-protocol.
- CRISPR Cas9 - Guide for CRISPR Gene Knockout. (n.d.). abm Inc.
- CRISPR 101: Off-Target Effects. (2024). Addgene Blog.
- CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi. (n.d.). abm Inc.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC.
- siRNA knockdown. (n.d.). Protocols.io.
- Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. (n.d.). Horizon Discovery.
- siRNA Transfection Protocol. (2012). YouTube.
- Can anyone help me regarding my rescue experiment (siRNA)?. (2013). ResearchGate.
- SMARTvector™ Lentiviral shRNA. (n.d.). Horizon Discovery.
- Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo. (2024). STAR Protocols.
- Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC.
- Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes. (n.d.). PMC.
- Quantifying uncertainty in off-target activity for CRISPR guide RNAs. (2023). bioRxiv.
- Setting-up a valid knockdown experiment?. (2016). ResearchGate.
- Dharmacon™ shMIMIC Lentiviral microRNA. (n.d.). Horizon Discovery.
- A descriptive guide for absolute quantification of produced shRNA pseudotyped lentiviral particles by real-time PCR. (n.d.). PMC.
- Methods for detecting off-target effects of CRISPR/Cas9. (2025). ResearchGate.
- Gene Silencing Technologies: RNAi vs CRISPR. (2024). NovoPro Bioscience Inc.
- Methods for analyzing MAPK cascades. (n.d.). PMC.
- Study of MAPK Signaling Using Knockout Mice. (n.d.). Springer Nature Experiments.
- RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. (n.d.). Synthego.
- Expression of MAPK signalling pathway genes (a) and.... (n.d.). ResearchGate.
- A new approach to specify RNAi experiments. (2006). European Pharmaceutical Review.
- Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. (n.d.). PMC.
- A Single Transcript Knockdown-Replacement Strategy Employing 5' UTR Secondary Structures to Precisely Titrate Rescue Protein Translation. (2022). Frontiers.
- The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy. (n.d.). Portland Press.
Sources
- 1. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 2. synthego.com [synthego.com]
- 3. youtube.com [youtube.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 13. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. siRNA knockdown [protocols.io]
- 16. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
benchmarking 2-(Piperazin-1-yl)isonicotinonitrile against a reference compound
An In-Depth Comparative Benchmarking of 2-(Piperazin-1-yl)isonicotinonitrile Against the Atypical Antidepressant Mirtazapine
A Senior Application Scientist's Guide to Elucidating the Pharmacological Profile of a Novel CNS Compound
In the landscape of central nervous system (CNS) drug discovery, the emergence of novel chemical entities necessitates rigorous pharmacological profiling to unlock their therapeutic potential. This guide provides a comprehensive framework for benchmarking this compound, a compound of research interest with a piperazine and pyridine nitrile scaffold, against the well-characterized atypical antidepressant, mirtazapine. Due to the limited publicly available data on the specific biological targets of this compound, a broad, comparative screening approach is essential.
Mirtazapine serves as an ideal reference compound due to its complex and well-documented pharmacodynamic profile. It is a noradrenergic and specific serotonergic antidepressant (NaSSA) with a unique mechanism of action that includes antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as potent blockade of 5-HT2A, 5-HT2C, 5-HT3, and histamine H1 receptors[1][][3]. This multifaceted activity results in enhanced noradrenergic and serotonergic neurotransmission, specifically mediated through 5-HT1A receptors[4][5]. By comparing this compound against mirtazapine across a battery of in vitro and in vivo assays, we can effectively map its potential pharmacological space and identify its primary mechanisms of action.
This guide will detail the experimental rationale, step-by-step protocols, and data interpretation for a comprehensive benchmarking study designed for researchers, scientists, and drug development professionals.
Part 1: In Vitro Pharmacological Profiling
The initial phase of our investigation focuses on characterizing the interaction of this compound with a panel of CNS-relevant receptors. This head-to-head comparison with mirtazapine will elucidate its receptor binding affinity and functional activity.
Rationale for Target Selection
The chosen panel of receptors reflects the known pharmacological profile of mirtazapine and common targets for psychoactive compounds. This includes key serotonin, adrenergic, and histamine receptors implicated in the pathophysiology of depression and anxiety.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT2C, 5-HT3, H1, α2A-adrenergic).
-
Assay Buffer: Utilize a binding buffer optimized for each specific receptor.
-
Radioligand: Select a high-affinity radioligand for each target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Mepyramine for H1).
-
Incubation: Incubate the membrane homogenates with the radioligand and a range of concentrations of the test compounds (this compound and mirtazapine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves.
Experimental Protocol: Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Methodology for G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT2A, H1):
-
Cell Culture: Use cell lines expressing the receptor of interest and engineered to report on downstream signaling (e.g., calcium flux for Gq-coupled receptors like 5-HT2A and H1).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds before stimulating with a known agonist (e.g., serotonin for 5-HT2A, histamine for H1).
-
Signal Detection: Measure the resulting signal (e.g., fluorescence-based measurement of intracellular calcium).
-
Data Analysis: Calculate the IC50 values for antagonist activity.
Methodology for Ligand-Gated Ion Channels (e.g., 5-HT3):
-
Cell Culture: Utilize cell lines stably expressing the 5-HT3 receptor.
-
Electrophysiology: Employ patch-clamp electrophysiology to measure ion channel activity.
-
Antagonist Mode: Apply a known 5-HT3 agonist (e.g., serotonin) in the presence and absence of the test compounds and measure the resulting current.
-
Data Analysis: Determine the extent of channel blockade to ascertain antagonist activity.
Hypothetical In Vitro Data Summary
The following table illustrates a potential outcome of the in vitro profiling, highlighting how the data would be presented for a clear comparison.
| Receptor Target | This compound Ki (nM) | Mirtazapine Ki (nM) | This compound Functional Activity | Mirtazapine Functional Activity |
| 5-HT2A | 50 | 1.6[6] | Antagonist | Potent Antagonist[7] |
| 5-HT2C | 250 | 39[6] | Weak Antagonist | Antagonist[7] |
| 5-HT3 | >1000 | 18[6] | No significant activity | Potent Antagonist[7] |
| H1 (Histamine) | 15 | 1.0[8] | Potent Antagonist | Potent Antagonist[8] |
| α2A-Adrenergic | 800 | 20[6] | No significant activity | Antagonist[7] |
| Muscarinic M1 | >1000 | >1000[8] | No significant activity | Moderate Antagonist[7] |
Part 2: In Vivo Behavioral Pharmacology
Following in vitro characterization, in vivo studies are essential to assess the compound's effects on complex behaviors relevant to depression and anxiety. These models provide insights into the potential therapeutic efficacy and side-effect profile.
Rationale for Model Selection
The selected animal models are widely validated for screening antidepressant and anxiolytic compounds. They assess different behavioral domains that are analogous to symptoms of depression and anxiety in humans.
Experimental Protocol: Forced Swim Test (FST)
The FST is a primary screening tool for antidepressants, based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment reduces the duration of immobility.
Methodology:
-
Animals: Use male mice or rats.
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour.
-
Drug Administration: Administer this compound, mirtazapine, or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.
-
Test Procedure: Place each animal in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Protocol: Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair where immobility is induced by suspending mice by their tails.
Methodology:
-
Animals: Use male mice.
-
Drug Administration: Administer compounds as described for the FST.
-
Test Procedure: Suspend each mouse by its tail using adhesive tape, so it hangs clear of any surfaces.
-
Behavioral Scoring: Record the total duration of immobility over a 6-minute period.
-
Data Analysis: Analyze the data as described for the FST.
Experimental Protocol: Novelty-Suppressed Feeding (NSF) Test
The NSF test is sensitive to chronic antidepressant treatment and is considered a model of anxiety-like behavior. It assesses the conflict between the drive to eat and the fear of a novel environment.
Methodology:
-
Animals: Use mice that have been food-deprived for 24 hours.
-
Drug Administration: Administer compounds chronically (e.g., once daily for 14-21 days).
-
Test Arena: Place a single food pellet in the center of a brightly lit, open field.
-
Test Procedure: Place the mouse in a corner of the arena and measure the latency to begin eating.
-
Home Cage Feeding: Immediately after the test, move the mouse to its home cage with food and measure the amount of food consumed in 5 minutes to control for appetite effects.
-
Data Analysis: Compare the latency to feed between groups.
Hypothetical In Vivo Data Summary
| Behavioral Test | This compound Effect (Dose Range) | Mirtazapine Effect (Dose Range) | Interpretation |
| Forced Swim Test | Decreased immobility (10-30 mg/kg) | Decreased immobility (5-20 mg/kg) | Potential antidepressant-like activity |
| Tail Suspension Test | Decreased immobility (10-30 mg/kg) | Decreased immobility (5-20 mg/kg) | Confirms potential antidepressant-like activity |
| Novelty-Suppressed Feeding | Decreased latency to feed (chronic 10 mg/kg/day) | Decreased latency to feed (chronic 5 mg/kg/day) | Potential anxiolytic and antidepressant-like effects |
| Locomotor Activity | No significant change at effective doses | Sedation at higher doses (>10 mg/kg) | Test compound may have a wider therapeutic window regarding sedation |
Part 3: Visualization of Workflows and Pathways
Clear visualization of experimental processes and biological mechanisms is critical for understanding the scientific approach.
Caption: Experimental workflow for benchmarking a novel compound.
Caption: Simplified signaling pathway of Mirtazapine.
Discussion and Interpretation
Based on the hypothetical data, this compound emerges as a compound with a distinct pharmacological profile compared to mirtazapine. While both compounds exhibit potent H1 and 5-HT2A receptor antagonism, this compound shows weaker activity at 5-HT2C and negligible affinity for 5-HT3 and α2-adrenergic receptors.
The potent H1 antagonism suggests that, like mirtazapine, this compound may have sedative properties. The 5-HT2A antagonism is a hallmark of several atypical antipsychotics and antidepressants and is thought to contribute to their therapeutic effects, including improvements in sleep and anxiety[5]. The lack of significant α2-adrenergic antagonism indicates that this compound is unlikely to enhance norepinephrine and serotonin release via the same presynaptic mechanism as mirtazapine.
The in vivo results corroborate the in vitro findings. The antidepressant-like effects in the FST and TST, coupled with anxiolytic-like activity in the NSF test, suggest a promising therapeutic profile. The absence of significant locomotor effects at behaviorally active doses may indicate a favorable therapeutic window compared to mirtazapine, which is known for its sedative effects, particularly at lower doses[9].
References
- Stahl, S. M. (1997). The novel antidepressant mirtazapine is a dual NA and 5-HT drug.
- National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (2016). REMERON® (mirtazapine) Tablets Label. [Link]
- Zivkov, M., & de Jongh, G. D. (1995). Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression. European Neuropsychopharmacology, 5(Suppl), 57-64.
- Patsnap Synapse. (2024). What is the mechanism of Mirtazapine? [Link]
- Fawcett, J., & Barkin, R. L. (1998). Mirtazapine: a review of its pharmacology and therapeutic potential in the management of major depression. CNS drugs, 10(1), 37-53.
- Rege, S. (2021). Mirtazapine - Mechanism of Action and Psychopharmacology. YouTube. [Link]
- Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 8(3), 323–333.
- Broekkamp, C., Berendsen, H., Ruigt, G., & VanDelft, A. M. (1996). Clinical implications of the adrenergenic and serotonergenic receptor binding profile of the new antidepressant mirtazapine. European Neuropsychopharmacology, 6(S3), 15-16.
- Holson, J. B. (1999). Mirtazapine: A Newer Antidepressant. American Family Physician, 59(1), 141-146.
- Therapeutics Initiative. (2021). Mirtazapine: Update on efficacy, safety, dose response. [Link]
- Gorman, J. M. (1999). Mirtazapine: clinical overview.
- U.S. Food and Drug Administration. Remeron (mirtazapine) tablets. [Link]
- Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 8(3), 323–333.
- Dr.Oracle. (2025). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine? [Link]
- Wikipedia. Mirtazapine. [Link]
- Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2008(2), 121-148.
- Tannenbaum, A., & Tannenbaum, S. (2020). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International journal of molecular sciences, 21(18), 6774.
- Eid, R. S., & Gobinath, A. R. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in behavioral neuroscience, 15, 788880.
Sources
- 1. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mirtazapine? [synapse.patsnap.com]
- 4. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cambridge.org [cambridge.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Piperazine-Based Anthelmintics: A Guide for Researchers
This guide provides an in-depth technical comparison of piperazine-based anthelmintics, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product overview, we will delve into the nuances of their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and the critical issue of resistance. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies used to evaluate these essential medicines.
Introduction: The Piperazine Class of Anthelmintics
Piperazine and its derivatives have been a mainstay in the control of intestinal nematode infections in both human and veterinary medicine for decades.[1][2] The basic piperazine is a simple six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Its anthelmintic activity is primarily attributed to its effect on the neuromuscular system of susceptible helminths. The most commonly used forms are the citrate, adipate, and phosphate salts of piperazine, as well as the derivative diethylcarbamazine (DEC).[2][3] While newer classes of anthelmintics have emerged, piperazine-based compounds remain relevant, particularly in certain clinical contexts and in regions with limited access to more expensive drugs.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for piperazine is its agonistic activity on gamma-aminobutyric acid (GABA) receptors in nematodes.[4] This interaction leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in a flaccid paralysis of the worm.[4] The paralyzed helminths are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[5] The selectivity of piperazine for helminths is due to the fact that vertebrate GABA receptors are primarily located in the central nervous system, whereas in nematodes, these receptors are also present at the neuromuscular junction, and the receptor isoforms differ.[2]
In contrast, while being a piperazine derivative, Diethylcarbamazine (DEC) has a more complex and not fully elucidated mechanism of action. It is understood to interfere with the arachidonic acid metabolism in microfilariae, which makes them more susceptible to the host's innate immune response.[1][6] DEC is also believed to have a direct effect on the parasite's musculature, causing hyperpolarization and paralysis, and it may also interfere with microtubule assembly, disrupting parasite movement.
This fundamental difference in their primary modes of action is a critical consideration when selecting a piperazine-based anthelmintic for a specific application.
Figure 1: Simplified mechanism of action of Piperazine and Diethylcarbamazine.
Head-to-Head Efficacy: A Comparative Analysis
The true measure of an anthelmintic lies in its clinical and in vivo efficacy. While a broad spectrum of activity is desirable, the performance of piperazine-based drugs can vary significantly depending on the target helminth species and the host.
Comparative Efficacy Data
The following tables summarize available data from comparative studies. It is important to note that direct head-to-head trials for all piperazine derivatives against all major helminths are not always available, and efficacy can be influenced by factors such as dosage, duration of treatment, and the presence of drug resistance.
Table 1: Comparative Efficacy of Piperazine Derivatives in Veterinary Medicine
| Drug | Target Helminth | Host | Efficacy Metric | Efficacy (%) | Reference |
| Piperazine Citrate | Toxocara vitulorum | Buffalo Calves | Fecal Egg Count Reduction | 98.46 | [7] |
| Piperazine Citrate | Ascaridia galli | Chickens | Worm Expulsion | 97-100 | [8] |
| Piperazine Citrate | Ascaris suum | Pigs | Worm Expulsion | High | [5] |
| Piperazine Adipate | Ascaridia galli | Chickens | Worm Expulsion | 97-100 | [2] |
Table 2: Comparative Efficacy of Piperazine Derivatives in Human Medicine
| Drug | Target Helminth | Efficacy Metric | Efficacy (%) | Notes | Reference |
| Piperazine Citrate | Ascaris lumbricoides | Cure Rate | ~90 | Single dose may be sufficient. | [9] |
| Diethylcarbamazine | Wuchereria bancrofti | Microfilariae Clearance | High | Standard treatment for lymphatic filariasis. | [6] |
| Diethylcarbamazine | Toxocara canis | Clinical Improvement | Good | Similar to mebendazole, but with more adverse reactions. | [4] |
| Piperazine Citrate | Enterobius vermicularis | Cure Rate | High | Often requires repeat treatment. | [10] |
Newer Piperazine Derivatives
Research into novel piperazine derivatives is ongoing, with a focus on enhancing efficacy and overcoming resistance. Many of these studies are in the preclinical phase, with in vitro data against model organisms such as the earthworm Pheretima posthuma or the free-living nematode Caenorhabditis elegans. While promising, these results must be interpreted with caution until in vivo data in target host species are available. Some studies have explored N-arylpiperazines and N-benzylpiperazines, which have shown some anthelmintic activity in vitro.[11][12] For example, a study on bisaryl benzyl piperazine derivatives showed some efficacy against Pheretima posthuma.[13]
Pharmacokinetics: The Journey Through the Host
The pharmacokinetic profile of a drug is a critical determinant of its efficacy and safety. For anthelmintics, achieving an effective concentration at the site of parasite residence for a sufficient duration is paramount.
Table 3: Comparative Pharmacokinetic Parameters of Piperazine-Based Anthelmintics
| Parameter | Piperazine (General) | Diethylcarbamazine (DEC) |
| Absorption | Rapidly absorbed orally.[14] | Readily absorbed.[6] |
| Tmax (Time to Peak Concentration) | 1.8 - 4 hours.[15] | 1-2 hours. |
| Protein Binding | ~60-70%.[16] | Not specified. |
| Metabolism | Approximately 25% is metabolized in the liver.[14] | Metabolized to N-oxide. |
| Elimination Half-Life (t½) | Highly variable.[14] | ~8 hours. |
| Excretion | Primarily in urine as unchanged drug and metabolites.[14] | Primarily in urine. |
Figure 2: Generalized pharmacokinetic pathway for orally administered anthelmintics.
The Challenge of Resistance
Anthelmintic resistance is a growing threat to the effective control of parasitic infections in both humans and animals. While resistance to piperazine is not as widespread as for some other anthelmintic classes, it has been reported. The primary mechanisms of anthelmintic resistance, in general, include:
-
Alterations in the drug target, reducing binding affinity.
-
Increased drug efflux from the parasite.
-
Enhanced drug metabolism by the parasite.
For piperazine, the specific molecular mechanisms of resistance are not as well-characterized as for other anthelmintics like benzimidazoles. However, it is hypothesized that mutations in the GABA receptor subunits could lead to reduced drug efficacy. The development of resistance is a complex process, and strategies to mitigate it, such as drug rotation and combination therapy, are crucial.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of anthelmintic efficacy.
In Vitro: Larval Migration Inhibition Assay (LMIA)
The LMIA is a widely used in vitro assay to assess the direct effect of a compound on the motility of nematode larvae.
Objective: To determine the concentration of a test compound that inhibits the migration of third-stage (L3) nematode larvae.
Materials:
-
Third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus).
-
Test compounds (piperazine derivatives) and a positive control (e.g., levamisole).
-
Phosphate-buffered saline (PBS).
-
24-well cell culture plates.
-
Migration tubes with a 20-25 µm mesh at the bottom.
-
Incubator.
-
Microscope.
Procedure:
-
Larval Preparation: Harvest and wash L3 larvae from fecal cultures.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PBS.
-
Incubation: Add a known number of larvae (e.g., 100) to each well of a 24-well plate containing the different concentrations of the test compounds. Include a negative control (PBS only). Incubate the plate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 2-3 hours).[17]
-
Migration: After incubation, transfer the contents of each well to a migration tube placed in a fresh 24-well plate. Add warm PBS to the outer wells to encourage migration.
-
Counting: After a further incubation period (e.g., 2 hours), count the number of larvae that have migrated through the mesh into the lower plate.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration compared to the negative control. Determine the EC50 (effective concentration to inhibit 50% of migration).
Figure 3: Workflow for the Larval Migration Inhibition Assay (LMIA).
In Vivo: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for assessing anthelmintic efficacy in vivo in livestock.
Objective: To determine the percentage reduction in fecal egg count after treatment with an anthelmintic.
Materials:
-
A group of naturally or experimentally infected animals (e.g., sheep, goats).[18]
-
The anthelmintic to be tested.
-
Fecal collection bags or gloves.
-
McMaster slides or other egg counting chambers.
-
Saturated salt solution (flotation fluid).
-
Microscope.
Procedure:
-
Animal Selection: Select a group of animals with a sufficiently high fecal egg count (e.g., >150 eggs per gram).[9]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.[18]
-
Treatment: Administer the anthelmintic to the animals according to their body weight. Leave a control group untreated.
-
Post-treatment Sampling (Day 10-14): Collect a second set of individual fecal samples from all animals.[18]
-
Fecal Egg Counting: For each sample (pre- and post-treatment), perform a fecal egg count using a standardized technique like the McMaster method.
-
Data Analysis: Calculate the mean fecal egg count for the treated and control groups at both time points. The percentage reduction is calculated using the following formula:
% Reduction = [1 - (T2 / T1)] x 100
Where T1 is the mean egg count of the treated group before treatment and T2 is the mean egg count of the treated group after treatment. A reduction of >95% is generally considered effective.
Figure 4: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Safety and Toxicology Profile
Piperazine is generally considered a safe drug, but side effects can occur, particularly in cases of overdose or in individuals with pre-existing conditions such as epilepsy or renal impairment.[19] Common side effects include nausea, vomiting, abdominal pain, and dizziness.[14] Neurological side effects, although rare, can be more severe and include ataxia and seizures.[20]
Diethylcarbamazine can be associated with a wider range of adverse effects, many of which are related to the host's inflammatory response to dying microfilariae (the Mazzotti reaction).[5] These can include fever, headache, joint pain, and in severe cases, encephalitis, particularly in patients with high Loa loa microfilaremia.[16]
Table 4: Comparative Adverse Effect Profile
| Adverse Effect | Piperazine | Diethylcarbamazine (DEC) |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps.[14] | Nausea, vomiting.[5] |
| Neurological | Dizziness, headache, ataxia (rare), seizures (rare).[14][20] | Dizziness, headache, drowsiness, encephalitis (in high Loa loa burden).[16] |
| Systemic | Allergic reactions (rare). | Fever, joint pain, malaise (Mazzotti reaction).[5] |
| Ocular | - | Vision loss (in onchocerciasis treatment).[21] |
Conclusion and Future Perspectives
Piperazine-based anthelmintics continue to play a role in the control of helminth infections. Their affordability and established efficacy against certain nematodes ensure their continued use, particularly in resource-limited settings. However, the emergence of resistance and the more favorable side-effect profiles of some newer anthelmintic classes have led to a decline in their use in some regions.[22]
Future research in this area should focus on:
-
Synthesis and evaluation of novel piperazine derivatives: The development of new compounds with improved efficacy, a broader spectrum of activity, and a better safety profile is a key priority.
-
Understanding resistance mechanisms: Elucidating the molecular basis of piperazine resistance will enable the development of molecular diagnostic tools and strategies to overcome it.
-
Combination therapies: Investigating the synergistic effects of piperazine derivatives with other anthelmintic classes could be a valuable strategy to enhance efficacy and delay the development of resistance.
By continuing to explore the potential of the piperazine scaffold, the scientific community can ensure that this important class of anthelmintics remains a valuable tool in the global fight against parasitic diseases.
References
- Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-pharmacokinetics-of-piperazine-salts-a-guide-for-researchers]
- Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - SHEEP and GOATS. COMBAR. [URL: https://www.combar-ca.
- Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. [URL: https://www.researchgate.
- Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. COMBAR. [URL: https://www.combar-ca.
- COMPARISON OF ANTIHELMINTHIC ACTIVITY BETWEEN BISARYL BENZYL PIPERAZINE AND BENZIMIDAZOLE LINKED PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
- A comparative evaluation of mebendazole, piperazine and pyrantel in threadworm infection. Anthelmintic Study Group on Enterobiasis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6394500/]
- Larval migration inhibition assay procedure. (A) Larvae are incubated.... ResearchGate. [URL: https://www.researchgate.
- Piperazine. Johns Hopkins ABX Guide. [URL: https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540433/all/Piperazine]
- COMPARATIVE EFFICACY OF PIPERAZINE, ALBENDAZOLE AND IVERMECTIN AGAINST ASCARIASIS IN CATTLE CALVES. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/10.5958/0976-0555.2015.00063.3]
- Controlled comparative study of the efficacy of pyrantel pamoate and a combined regimen of piperazine citrate and bephenium hydroxynaphthoate in the treatment of intestinal nemathelminthiases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/704140/]
- Benchmarking New Piperazine Derivatives Against Standard Anthelmintics: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Diethylcarbamazine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [URL: https://www.rxlist.com/diethylcarbamazine/generic-drug.htm]
- Fecal Egg Counting for Sheep and Goat Producers. Arkansas Cooperative Extension Service. [URL: https://www.uaex.uada.
- Comparative efficacy of levo-tetramisole, parbendazole, and piperazine citrate against some common helminths of turkeys. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5764080/]
- Diethylcarbamazine: Anthelmintic Uses, Warnings, Side Effects, Dosage. MedicineNet. [URL: https://www.medicinenet.com/diethylcarbamazine/article.htm]
- Ivermectin and piperazine toxicoses in dogs and cats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2180189/]
- Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences. [URL: https://www.mjas.ma/index.php/mjas/article/view/276]
- Comparative efficacy of piperazine, albendazole and ivermectin against ascariasis in cattle calves. ResearchGate. [URL: https://www.researchgate.
- Comparative efficacy of a herbal anthelmintic and piperazine citrate against natural infection of Toxocara vitulorum in buffalo calves. ResearchGate. [URL: https://www.researchgate.net/publication/287019904_Comparative_efficacy_of_a_herbal_anthelmintic_and_piperazine_citrate_against_natural_infection_of_Toxocara_vitulorum_in_buffalo_calves]
- Piperazine. Britannica. [URL: https://www.britannica.com/science/piperazine]
- Piperazine. Johns Hopkins ABX Guide. [URL: https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540433/all/Piperazine]
- High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912800/]
- Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20888421/]
- DIETHYLCARBAMAZINE = DEC oral. MSF Medical Guidelines. [URL: https://medicalguidelines.msf.org/viewport/EssDr/english/diethylcarbamazine-dec-oral-16789121.html]
- Diethylcarbamazine (oral route). Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/diethylcarbamazine-oral-route/side-effects/drg-20063558]
- What are the side effects of Diethylcarbamazine Citrate?. Patsnap Synapse. [URL: https://www.patsnap.
- Chapter 24 Anthelmintics and Parasiticides. Veterinary Clinical Pharmacology. [URL: https://saskoer.ca/pharmacology/veterinary-clinical-pharmacology/chapter-24-anthelmintics-and-parasiticides/]
- piperazine-citrate.pdf. [URL: https://www.coursehero.
- Molecular analysis of selection for benzimidazole resistance in the sheep parasite Haemonchus contortus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19448743/]
- Anthelmintic Activity of Some Medicinal Plants. [URL: https://www.researchgate.net/publication/265214049_Anthelmintic_Activity_of_Some_Medicinal_Plants]
- Molecular analysis of selection for benzimidazole resistance in the sheep parasite Haemonchus contortus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19448743/]
- Piperazine. [URL: https://www.chemeurope.com/en/encyclopedia/Piperazine.html]
- N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [URL: https://www.deadiversion.usdoj.gov/drug_chem_info/bzp.pdf]
- Expression of transporter genes in anthelmintic resistant isolates of Haemonchus contortus. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6349479/]
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631853/]
- In vitro selection of Haemonchus contortus for benzimidazole resistance reveals a mutation at amino acid 198 of beta-tubulin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19448743/]
- Piperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
- The N-arylpiperazine derivatives tested in vitro as the inhibitors of a.... ResearchGate. [URL: https://www.researchgate.net/figure/The-N-arylpiperazine-derivatives-tested-in-vitro-as-the-inhibitors-of-a-b-tubulin_tbl1_323719013]
- Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c06282]
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15013175/]
- Comparative efficacy of diethylcarbamazine and mebendazole for the treatment of human toxocariasis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11529191/]
- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [URL: https://link.springer.com/article/10.1007/s12640-017-9759-3]
- Filariasis Control with Diethylcarbamazine in Three Major Endemic Areas in Japan. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3459451/]
- Benzylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzylpiperazine]
- Comparison of different anthelminthic drug regimens against Mansonella perstans filariasis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10489299/]
- Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29913146/]
- Effect of diethylcarbamazine, oxophenarsine hydrochloride and piperazine citrate on toxocara canis larvae in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13813337/]
Sources
- 1. Diethylcarbamazine: Anthelmintic Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. Piperazine [medbox.iiab.me]
- 3. drugfuture.com [drugfuture.com]
- 4. Comparative efficacy of diethylcarbamazine and mebendazole for the treatment of human toxocariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of Diethylcarbamazine Citrate? [synapse.patsnap.com]
- 6. Diethylcarbamazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. wool.com [wool.com]
- 10. vet.ucalgary.ca [vet.ucalgary.ca]
- 11. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing the toxicity of selected plant extract anthelmintics to levamisole hydrochloride and piperazine citrate in chickens | Kateregga | Onderstepoort Journal of Veterinary Research [ojvr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DIETHYLCARBAMAZINE = DEC oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. agromaroc.com [agromaroc.com]
- 18. combar-ca.eu [combar-ca.eu]
- 19. Anthelmintic Resistance in Haemonchus contortus: History, Mechanisms and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ivermectin and piperazine toxicoses in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diethylcarbamazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. scops.org.uk [scops.org.uk]
A Researcher's Guide to Evaluating Stereoisomer Activity in 2-(Piperazin-1-yl)isonicotinonitrile Derivatives
Introduction: The Critical Role of Chirality in CNS Drug Discovery
The 2-(piperazin-1-yl)isonicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). Its structural versatility allows for fine-tuning of pharmacological properties, leading to potent and selective ligands for various receptors.[1][2][3] A prime example of this scaffold's success is Lurasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[4][5][6] However, the true pharmacological potential of these derivatives can only be unlocked through a rigorous understanding of their stereochemistry.
Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers.[7] These subtle three-dimensional differences can lead to dramatically different biological activities, a phenomenon known as stereoselectivity.[7] For drug candidates, one enantiomer (a non-superimposable mirror image) might exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects or toxicity.[7] Therefore, the separation and independent evaluation of stereoisomers are not merely academic exercises but crucial steps in developing safer and more effective medicines.
This guide provides an in-depth comparison of the methodologies used to evaluate the activity of stereoisomers of this compound derivatives, using the well-characterized antipsychotic Lurasidone as a guiding case study. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize the underlying biological pathways.
The Stereochemical Landscape of Lurasidone
Lurasidone is a structurally complex molecule possessing six chiral centers, making its stereoisomeric landscape vast.[4] The clinically approved form is a single, specific isomer, highlighting the high degree of stereoselectivity required for its therapeutic action.[4] The molecule's efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, along with potent antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors.[5][6][8] This multi-receptor profile is believed to contribute to its antipsychotic effects with a relatively low propensity for extrapyramidal symptoms.[4][8]
The precise spatial orientation of the substituents around the chiral centers dictates how the molecule fits into the binding pockets of these target receptors. A change in even one chiral center can disrupt key hydrogen bonds, hydrophobic interactions, or electrostatic forces, drastically reducing binding affinity and altering functional activity.
Comparative Biological Evaluation: A Multi-Faceted Approach
Evaluating the distinct pharmacological profiles of stereoisomers requires a tiered approach, moving from initial binding affinity assessments to functional cellular assays and finally to in vivo models that can predict therapeutic efficacy and potential side effects.[9][10][11]
Tier 1: In Vitro Receptor Binding Affinity
The first critical step is to determine how strongly each stereoisomer binds to the primary biological targets. This is typically accomplished using radioligand binding assays.
Core Concept: Competitive Binding
These assays work on the principle of competition. A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]spiperone for the D2 receptor) is incubated with a preparation of cells or membranes expressing the receptor.[12][13] The unlabeled test compounds (the stereoisomers) are then added at increasing concentrations. An effective isomer will displace the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[12]
Comparative Data: Lurasidone Receptor Binding Profile
The following table summarizes the high-affinity binding profile of Lurasidone, the clinically active isomer. A comprehensive study would compare these values against those of its other stereoisomers, where significant deviations would be expected.
| Receptor Target | Lurasidone Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.994 - 1.68 |
| Serotonin 5-HT2A | 0.47 - 2.03 |
| Serotonin 5-HT7 | 0.495 |
| Serotonin 5-HT1A | 6.38 - 6.75 |
| Adrenergic α2C | 10.8 |
(Data compiled from multiple sources[4][5][8])
A stereoisomer with a significantly higher Ki value (e.g., >100 nM) for the D2 or 5-HT2A receptor would be predicted to have much lower antipsychotic potency.
Tier 2: In Vitro Functional Activity
High binding affinity does not tell the whole story. It's crucial to understand what happens after the compound binds: does it activate the receptor (agonism), block it (antagonism), or partially activate it (partial agonism)? Functional assays provide this information.
Core Concept: Second Messenger Assays (cAMP)
Many target receptors, including the D2 and 5-HT7 receptors, are G protein-coupled receptors (GPCRs).[14][15] Their activation or inhibition modulates the production of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).[16][17]
-
Gαi-coupled receptors (like the D2 receptor) inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[14]
-
Gαs-coupled receptors stimulate adenylyl cyclase, causing an increase in cAMP.[16]
By measuring changes in cAMP levels in cells expressing the target receptor, we can determine the functional activity of a compound. For an antagonist like Lurasidone at the D2 receptor, its activity is measured by its ability to block the cAMP decrease caused by an agonist like dopamine.[16]
Comparative Data: Lurasidone Functional Profile
| Receptor | Functional Activity |
| Dopamine D2 | Antagonist |
| Serotonin 5-HT7 | Antagonist |
| Serotonin 5-HT1A | Partial Agonist |
(Data from Ishibashi et al., 2010[8])
An inactive stereoisomer would fail to prevent the agonist-induced change in cAMP, demonstrating its lack of functional antagonism.
Tier 3: In Vivo Behavioral Models
After establishing in vitro potency and function, promising isomers must be evaluated in animal models to assess their potential therapeutic effects and side-effect liabilities.[9][18][19]
-
Models for Antipsychotic Activity: The ability of a compound to inhibit hyperactivity induced by psychostimulants like methamphetamine or apomorphine in rodents is a standard preclinical test for antipsychotic efficacy.[8] The active stereoisomer is expected to significantly reduce this hyperactivity.
-
Models for Extrapyramidal Side Effects (EPS): A major goal for atypical antipsychotics is to minimize motor side effects.[4] The catalepsy test in rats, which measures the time an animal maintains an imposed awkward posture, is a common model for predicting EPS liability. A stereoisomer with a better therapeutic profile would show antipsychotic activity at doses that do not induce significant catalepsy. Lurasidone is noted for having only weak extrapyramidal effects in these models.[8]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the Ki of a test compound for the human D2 receptor.
Causality: The choice of [³H]spiperone is due to its high affinity and selectivity for D2-like receptors, providing a robust signal.[12][13] Membranes from HEK-293 cells stably expressing the human D2 receptor provide a consistent and high-concentration source of the target. The use of a non-specific binding control (e.g., unlabeled haloperidol) is essential to differentiate true receptor binding from non-specific interactions with the membrane or filter.[20]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the human D2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay binding buffer.[20]
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
150 µL of the membrane preparation.
-
50 µL of the test compound (stereoisomer) at various concentrations (typically a serial dilution from 100 µM to 0.1 nM). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of a known D2 antagonist like haloperidol.
-
50 µL of radioligand solution (e.g., [³H]spiperone at a concentration near its Kd).[20]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[20]
-
Harvesting: Rapidly stop the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[20]
-
Data Analysis: Subtract the non-specific binding counts from all other counts. Plot the specific binding versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: Functional cAMP Assay for D2 Receptor Antagonism
This protocol uses a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen to measure a compound's ability to block agonist-induced inhibition of cAMP production.[16][21]
Causality: Forskolin is used to directly stimulate adenylyl cyclase, creating a high basal level of cAMP. This provides a large signal window to measure the inhibitory effect of a D2 agonist.[22] The antagonist (test compound) is pre-incubated to ensure it has occupied the receptor before the agonist is introduced. This setup allows for a clear measurement of the antagonist's ability to block the receptor's function.[16]
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK-293) into a 384-well assay plate and incubate to allow for cell attachment.
-
Compound Addition: Add the test compounds (stereoisomers) at various concentrations to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a solution containing a D2 receptor agonist (e.g., quinpirole) at a concentration that gives ~80% of its maximal effect (EC80), along with forskolin (e.g., 10 µM).[16][23]
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for modulation of cAMP production.
-
Lysis and Detection: Add the detection reagents as per the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit).[17] This step lyses the cells and introduces the labeled anti-cAMP antibody and the labeled cAMP tracer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection immunoassay to reach equilibrium.
-
Reading: Read the plate on a compatible HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).[17]
-
Data Analysis: Calculate the ratio of the two emission wavelengths. Convert this ratio to cAMP concentration using a standard curve run on the same plate. Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50, which represents its functional potency.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Tiered workflow for evaluating stereoisomer activity.
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
Caption: Simplified signaling of D2 and 5-HT2A receptors.
Conclusion and Future Directions
The comprehensive evaluation of stereoisomers is indispensable in the development of this compound derivatives. As demonstrated, seemingly identical molecules can exhibit vastly different pharmacological profiles. A systematic, tiered approach—from receptor binding and functional assays to in vivo models—is essential to identify the optimal isomer with high on-target potency and a favorable safety profile. The case of Lurasidone exemplifies how isolating a single, highly active stereoisomer can lead to a successful therapeutic agent.
Future research should continue to focus on the chiral synthesis of these derivatives to access individual stereoisomers more efficiently. Furthermore, exploring the "off-target" activities of undesired isomers can provide valuable insights into potential side effects and guide the design of even more selective future drug candidates.
References
- Slideshare. (n.d.). Screening models of anti psychotic drugs-converted.
- Wesołowska, A., Fijał, K., & Słoczyńska, K. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Wesołowska, A., Fijał, K., & Słoczyńska, K. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. PMID: 31963851; PMCID: PMC7022578; DOI: 10.3390/biom10010160.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(3), 437-447.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Leysen, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 239-248.
- Leysen, D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 239-248. DOI: 10.1016/j.ab.2010.02.030.
- ResearchGate. (2020). (PDF) In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- YouTube. (2023). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5.
- MedChemComm (RSC Publishing). (2017). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents.
- ResearchGate. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors | Request PDF.
- ResearchGate. (n.d.). Dopamine (DA) and serotonin (5HT) activate distinct receptor subtypes....
- Bertolino, A., et al. (2015). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 40(7), 1645-1653.
- National Center for Biotechnology Information. (2012). Lurasidone hydrochloride. Acta Crystallographica Section E, 68(Pt 8), o2537.
- Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Pharmacological Reviews, 67(1), 176-197.
- Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. The Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. DOI: 10.1124/jpet.110.167346.
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 7(1).
- Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics, 113(2), 296-320.
- National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem.
- Abd-Wahab, M. F., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2826-2840.
- Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493-503. DOI: 10.1007/s40262-016-0465-5.
- NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- Alipour, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(1), 115-125.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636.
- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. DOI: 10.1016/j.ejmech.2021.113644.
- Ohta, E., et al. (1993). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 41(7), 1233-1238. DOI: 10.1248/cpb.41.1233.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Szabó, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lurasidone hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 19. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(Piperazin-1-yl)isonicotinonitrile
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds in research to encompass the entire lifecycle of these materials, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Piperazin-1-yl)isonicotinonitrile (CAS No. 84951-44-0). The procedures outlined here are synthesized from an understanding of the compound's constituent chemical moieties—piperazine and a nitrile group—and are grounded in established federal and state hazardous waste regulations. Adherence to these protocols is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Hazard Profile and Inherent Risks
Piperazine , the core heterocyclic amine, is well-documented as a hazardous substance. It is classified as a flammable solid that can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is a known skin and respiratory sensitizer and is suspected of damaging fertility.[1][2][3] The nitrile group (-CN) introduces additional toxicity concerns, and combustion of the compound can liberate highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4] This compound is classified as a Dangerous Good for transport, underscoring its hazardous nature.[5]
| Hazard Category | Description | Primary Contributing Moiety |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][3][4] | Piperazine |
| Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][6] | Piperazine, Nitrile |
| Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2][6] | Piperazine |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] | Piperazine |
| Flammability | Classified as a flammable solid.[1][2] | Piperazine |
| Reproductive Hazard | Suspected of damaging fertility or the unborn child.[1][2][3] | Piperazine |
Mandatory Personal Protective Equipment (PPE)
Given the significant corrosive and sensitization hazards, a stringent PPE protocol is required at all times when handling this compound, including during disposal procedures.
| Body Area | Required PPE | Rationale for Use |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact, which can cause severe chemical burns, allergic reactions, and systemic absorption.[4] |
| Eyes/Face | Tightly fitting safety goggles and a face shield | To protect against splashes and dust, which can cause severe, potentially irreparable eye damage.[4][7] |
| Body | Flame-retardant laboratory coat | To protect skin from contact and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if handling powder outside a fume hood) | To prevent inhalation of dust, which can cause respiratory irritation, sensitization, and systemic toxicity.[2][8] |
Waste Characterization and Segregation: The Cornerstone of Compliance
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to determine if their waste is hazardous.[9][10] Based on its known properties, this compound waste must be managed as hazardous waste .
The cardinal rule of chemical waste management is segregation. Never mix this compound waste with other chemical waste streams.[11] Mixing can lead to dangerous chemical reactions, complicates the disposal process, and is a direct violation of regulatory standards. This waste must be collected in a dedicated and properly labeled container.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to collecting and storing the waste pending its final disposal by a certified vendor.
Step 1: Waste Collection
-
Solid Waste: Collect unadulterated solid this compound, as well as grossly contaminated items like weigh boats and gloves, directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Ensure the solvent is compatible with the container material.
-
Decontamination Rinse: Triple-rinse any emptied containers or contaminated glassware with a suitable solvent (e.g., ethanol or methanol). This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[11]
Step 2: Containerization
-
Compatibility is Key: Use only containers made of materials compatible with the waste. For solids, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquid waste, use a compatible solvent waste container.
-
Condition: The container must be in excellent condition, free of cracks or leaks.[9]
-
Closure: The container must be kept securely sealed at all times, except when actively adding waste.[9][12] This prevents the release of vapors and protects the compound from moisture, as piperazine derivatives can be hygroscopic.[1][7]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The label must be filled out completely and legibly.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "This compound " and its CAS Number: 84951-44-0 .
-
List all constituents, including any solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., Corrosive, Toxic, Flammable, Sensitizer).
-
Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage location must be a cool, dry, and well-ventilated area, away from any sources of ignition such as heat, sparks, or open flames.[1][11]
-
Crucially, ensure the container is stored away from incompatible materials, especially strong acids and oxidizing agents.[1][11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision and action flowchart for compliant chemical waste disposal.
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Minor Spill (< 1 gram, contained):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent.[4][11] Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
-
-
Major Spill (> 1 gram, or any spill outside of containment):
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
Immediately notify your institution's Environmental Health and Safety (EHS) department and your supervisor.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Arranging for Final Disposal
The ultimate fate of hazardous waste is the responsibility of the generator.[10]
-
Contact EHS: Once your waste container is full or has been in accumulation for the maximum allowed time per institutional and state guidelines, contact your EHS office or designated chemical waste disposal contractor to schedule a pickup.[11]
-
Documentation: You will be required to complete a hazardous waste manifest.[9][12] This is a legal document that tracks the waste from its point of generation to its final disposal facility, a system known as "cradle-to-grave" management.[13]
-
Disposal Method: The licensed disposal facility will use an appropriate method, typically high-temperature incineration in a licensed apparatus or burial in a secure, licensed chemical landfill, to destroy the compound and render it environmentally benign.[4][7]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
- The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Piperazine citrate - Safety Data Sheet. (2024, January 2). Novachem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. scbt.com [scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. goodway.com [goodway.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



